molecular formula C10H10ClNO B195665 4-(4-Chlorophenyl)-2-pyrrolidinone CAS No. 22518-27-0

4-(4-Chlorophenyl)-2-pyrrolidinone

カタログ番号: B195665
CAS番号: 22518-27-0
分子量: 195.64 g/mol
InChIキー: OVRPDYOZYMCTAK-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Pharmaceutical secondary standards for application in quality control provide pharma laboratories and manufacturers with a convenient and cost-effective alternative to the preparation of in-house working standards>Baclofen impurity A is the impurity of Baclofen. It is used in the preparation of potential ans selective antagonists of the α1A adrenergic receptor.

Structure

3D Structure

Interactive Chemical Structure Model





特性

IUPAC Name

4-(4-chlorophenyl)pyrrolidin-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10ClNO/c11-9-3-1-7(2-4-9)8-5-10(13)12-6-8/h1-4,8H,5-6H2,(H,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OVRPDYOZYMCTAK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(CNC1=O)C2=CC=C(C=C2)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H10ClNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10945175
Record name 3-(4-Chlorophenyl)-3,4-dihydro-2H-pyrrol-5-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10945175
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

195.64 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

22518-27-0
Record name 4-(4-Chlorophenyl)-2-pyrrolidinone
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=22518-27-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4-(4-Chlorophenyl)-2-pyrrolidinone
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0022518270
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 3-(4-Chlorophenyl)-3,4-dihydro-2H-pyrrol-5-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10945175
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name (4RS)-4-(4-chlorophenyl)pyrrolidin-2-on
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name 4-(4-CHLOROPHENYL)-2-PYRROLIDINONE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/M4NI65VF5L
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Foundational & Exploratory

"4-(4-Chlorophenyl)-2-pyrrolidinone" physical properties

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to the Physical Properties of 4-(4-Chlorophenyl)-2-pyrrolidinone

For Researchers, Scientists, and Drug Development Professionals

Abstract: This technical guide provides a comprehensive overview of the core physical and chemical properties of this compound (CAS No. 22518-27-0). It is a key intermediate in the synthesis of various pharmaceutical compounds and is also known as a related compound of Baclofen, a specific GABA-B receptor agonist.[1][2] This document details its physical characteristics, presents quantitative data in a structured format, and outlines the experimental protocols for their determination. Visual diagrams are provided to illustrate synthetic pathways and analytical workflows.

Core Physical and Chemical Properties

This compound presents as a white, crystalline powder.[1][2] Its core physicochemical properties are summarized in the table below, compiled from various chemical data sources.

PropertyValueSource(s)
Molecular Formula C₁₀H₁₀ClNO[1][3][4]
Molecular Weight 195.64 g/mol [3][4]
Melting Point 115-117 °C[1]
118 °C[5]
Boiling Point 390.0 ± 42.0 °C at 760 mmHg[4]
419.3 °C at 760 mmHg[5]
Density 1.2 ± 0.1 g/cm³[4][5]
Appearance White Powder[1]
Solubility Slightly soluble in Chloroform, Ethanol, and Methanol.[1][2]
Exact Mass 195.0450916 Da[3]
LogP 1.6[3][5]
Vapor Pressure 2.74E-06 mmHg at 25°C[2][5]
Refractive Index 1.565[2][4][5]
Flash Point 189.6 ± 27.9 °C[4][5]

Experimental Protocols and Methodologies

The determination of the physical properties of this compound involves standard organic chemistry laboratory techniques.

Melting Point Determination (Capillary Method)

The melting point is a critical indicator of purity for a crystalline solid. A sharp melting range typically signifies a high degree of purity.

Protocol:

  • Sample Preparation: A small amount of the dry, powdered this compound is packed into a capillary tube (sealed at one end) to a height of 1-2 mm.[6][7] The tube is tapped gently to ensure dense packing.[7][8]

  • Apparatus Setup: The capillary tube is placed in a melting point apparatus (such as a Mel-Temp or Thiele tube) alongside a calibrated thermometer.[9] The sample should be positioned adjacent to the thermometer bulb.[6]

  • Heating: The apparatus is heated slowly and steadily, typically at a rate of 1-2 °C per minute, especially when approaching the expected melting point. Constant stirring is required in a liquid bath to ensure uniform temperature distribution.[6]

  • Observation and Recording: The temperature at which the first drop of liquid appears (T₁) and the temperature at which the entire sample becomes a clear liquid (T₂) are recorded. The melting range is reported as T₁-T₂.

Spectroscopic Analysis

Spectroscopic methods are essential for confirming the molecular structure and identifying functional groups.

FTIR spectroscopy identifies the functional groups present in a molecule by measuring the absorption of infrared radiation at specific frequencies corresponding to bond vibrations.[10]

Protocol:

  • Background Spectrum: A background spectrum is collected first to account for atmospheric CO₂ and water vapor, as well as any absorption from the apparatus itself.

  • Sample Preparation: For a solid sample like this compound, a small amount of the powder is placed directly onto the crystal of an Attenuated Total Reflectance (ATR) accessory. A pressure clamp is applied to ensure firm contact.

  • Data Acquisition: The sample is scanned with an IR beam (typically in the 4000-400 cm⁻¹ range). The resulting interferogram is converted to an absorbance or transmittance spectrum via a Fourier transform.[10][11]

  • Interpretation: The spectrum is analyzed for characteristic peaks. For this compound, key absorptions would include: C=O stretching (lactam), N-H stretching and bending, C-N stretching, aromatic C=C stretching, and C-Cl stretching.

NMR spectroscopy provides detailed information about the carbon-hydrogen framework of a molecule by observing the magnetic properties of atomic nuclei.[12][13][14]

Protocol:

  • Sample Preparation: A few milligrams of the compound are dissolved in a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in an NMR tube.

  • Data Acquisition: The sample is placed in the NMR spectrometer. ¹H NMR and ¹³C NMR spectra are acquired. Two-dimensional experiments like COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence) can be run to determine connectivity between protons and carbons.[15]

  • Interpretation:

    • ¹H NMR: The chemical shifts, integration (proton ratios), and splitting patterns (J-coupling) of the signals are analyzed to assign each proton to its position in the molecule.[14][16]

    • ¹³C NMR: The number of signals indicates the number of unique carbon environments, and their chemical shifts indicate the type of carbon (e.g., carbonyl, aromatic, aliphatic).[15]

Mass spectrometry is an analytical technique used to measure the mass-to-charge ratio of ions, allowing for the determination of the exact molecular weight and elemental composition.[17][18]

Protocol:

  • Sample Introduction and Ionization: A small amount of the sample is introduced into the mass spectrometer. An ionization technique, such as Electron Impact (EI) or Electrospray Ionization (ESI), is used to convert the neutral molecules into charged ions.[18][19]

  • Mass Analysis: The generated ions are accelerated and separated by a mass analyzer (e.g., quadrupole or time-of-flight) based on their mass-to-charge (m/z) ratio.[18]

  • Detection: The separated ions are detected, and the data is processed to generate a mass spectrum, which plots ion intensity versus m/z.

  • Interpretation: The peak with the highest m/z often corresponds to the molecular ion (M⁺), providing the molecular weight. The fragmentation pattern can yield valuable structural information. High-resolution mass spectrometry (HRMS) can determine the elemental formula with high accuracy.

Visualizations: Synthetic and Analytical Relationships

The following diagrams illustrate the compound's role as a synthetic precursor and a general workflow for its characterization.

Synthesis_Pathway Synthetic Relevance of this compound cluster_precursors Precursors cluster_synthesis Synthesis Steps cluster_product Target Compound cluster_application Pharmaceutical Application benzylidenemalonate Benzylidenemalonates michael_addition Michael Addition benzylidenemalonate->michael_addition 1. nitromethane Nitromethane nitromethane->michael_addition 1. reduction Reduction & Cyclization michael_addition->reduction 2. pyrrolidinone 4-(4-Chlorophenyl) -2-pyrrolidinone reduction->pyrrolidinone 3. baclofen Baclofen (GABA-B Agonist) pyrrolidinone->baclofen Known Impurity of antagonist α1A Adrenergic Receptor Antagonists pyrrolidinone->antagonist Used as Precursor Analytical_Workflow Analytical Workflow for Physical Property Determination cluster_analysis Instrumental Analysis cluster_data Data Output start Sample: 4-(4-Chlorophenyl) -2-pyrrolidinone prep Sample Preparation (Drying, Grinding) start->prep mp Melting Point Apparatus prep->mp ftir FTIR Spectroscopy prep->ftir nmr NMR Spectroscopy prep->nmr ms Mass Spectrometry prep->ms mp_data Melting Range (Purity) mp->mp_data ftir_data Functional Groups ftir->ftir_data nmr_data Molecular Structure nmr->nmr_data ms_data Molecular Weight & Formula ms->ms_data report Comprehensive Property Profile mp_data->report ftir_data->report nmr_data->report ms_data->report

References

An In-depth Technical Guide to 4-(4-Chlorophenyl)-2-pyrrolidinone

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-(4-Chlorophenyl)-2-pyrrolidinone is a five-membered lactam ring compound featuring a 4-chlorophenyl substituent at the 4-position. This molecule is of significant interest in medicinal chemistry and drug development, primarily recognized as a key impurity of Baclofen, a gamma-aminobutyric acid (GABA) derivative used as a skeletal muscle relaxant.[1] Its structural scaffold also serves as a precursor in the synthesis of potential and selective antagonists for the α1A-adrenergic receptor, highlighting its relevance in the exploration of new therapeutic agents.[2] This technical guide provides a comprehensive overview of its chemical structure, physicochemical properties, synthesis, and its role in pharmacological research.

Chemical Structure and Identification

The chemical structure of this compound is characterized by a pyrrolidinone ring with a 4-chlorophenyl group attached to the fourth carbon atom of the ring.

IdentifierValue
IUPAC Name 4-(4-chlorophenyl)pyrrolidin-2-one[1]
Synonyms Baclofen impurity A, (4RS)-4-(4-Chlorophenyl)pyrrolidin-2-one, 4-(p-chlorophenyl)-2-oxopyrrolidine
CAS Number 22518-27-0[1]
Molecular Formula C₁₀H₁₀ClNO[1]
Molecular Weight 195.65 g/mol
SMILES C1C(CNC1=O)C2=CC=C(C=C2)Cl[1]
InChI Key OVRPDYOZYMCTAK-UHFFFAOYSA-N[1]

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in the table below.

PropertyValueReference
Physical State White crystalline powder[1]
Melting Point 115-117 °C[3]
Boiling Point 390.0 ± 42.0 °C at 760 mmHg
Density 1.2 ± 0.1 g/cm³
Solubility Slightly soluble in Chloroform, Ethanol, and Methanol.[3]
pKa Not available
LogP 0.80

Spectroscopic Data

Mass Spectrometry

The electron ionization mass spectrum of this compound shows a molecular ion peak and several characteristic fragment ions.

m/zInterpretation
195[M]+, Molecular ion
138[M - C₃H₅NO]+, Loss of the pyrrolidinone ring fragment
140Isotopic peak for the fragment containing ³⁷Cl
Nuclear Magnetic Resonance (NMR) Spectroscopy

Detailed ¹H and ¹³C NMR spectral data with peak assignments are crucial for structural confirmation. While specific spectra are not publicly available in detail, the expected chemical shifts can be predicted based on the structure.

Expected ¹H NMR Chemical Shifts:

  • Aromatic protons (4H): Two doublets in the range of δ 7.0-7.5 ppm.

  • CH proton at C4 (1H): A multiplet.

  • CH₂ protons at C3 (2H): Two multiplets.

  • CH₂ protons at C5 (2H): Two multiplets.

  • NH proton (1H): A broad singlet.

Expected ¹³C NMR Chemical Shifts:

  • Carbonyl carbon (C2): δ > 170 ppm.

  • Aromatic carbons (6C): In the range of δ 120-145 ppm.

  • CH carbon at C4: In the range of δ 40-50 ppm.

  • CH₂ carbon at C3: In the range of δ 30-40 ppm.

  • CH₂ carbon at C5: In the range of δ 40-50 ppm.

Infrared (IR) Spectroscopy

The IR spectrum of this compound would exhibit characteristic absorption bands for its functional groups.

Wavenumber (cm⁻¹)Functional Group
~3200N-H stretching (amide)
~1680C=O stretching (amide, lactam)
~1600, ~1490C=C stretching (aromatic ring)
~830C-H out-of-plane bending (p-disubstituted benzene)
~750C-Cl stretching

Experimental Protocols

Synthesis of this compound

A common synthetic route to 4-aryl-2-pyrrolidinones involves the reduction of a γ-nitro ester followed by spontaneous or induced lactamization.

Reaction Scheme:

G Start Ethyl 3-(4-chlorophenyl)-4-nitrobutanoate Step1 Reduction (e.g., H₂, Raney Ni or Fe/AcOH) Start->Step1 Intermediate Ethyl 4-amino-3-(4-chlorophenyl)butanoate Step1->Intermediate Step2 Spontaneous or Heat-induced Cyclization Intermediate->Step2 Product This compound Step2->Product

Synthesis of this compound.

Detailed Methodology:

  • Reduction of the Nitro Group: Ethyl 3-(4-chlorophenyl)-4-nitrobutanoate is dissolved in a suitable solvent such as ethanol or acetic acid. A reducing agent, for example, Raney Nickel under a hydrogen atmosphere or iron powder in acetic acid, is added to the solution. The reaction mixture is stirred at room temperature or with gentle heating until the reduction of the nitro group to an amine is complete, as monitored by thin-layer chromatography (TLC).

  • Work-up and Cyclization: Upon completion of the reduction, the catalyst is removed by filtration. The solvent is then evaporated under reduced pressure. The resulting crude ethyl 4-amino-3-(4-chlorophenyl)butanoate may undergo spontaneous cyclization to the lactam. Alternatively, the crude product can be heated in a high-boiling point solvent like toluene or xylene to facilitate the intramolecular cyclization with the elimination of ethanol.

  • Purification: The crude this compound is then purified by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexanes) or by column chromatography on silica gel to afford the pure product as a white crystalline solid.

Role in Pharmacology and Drug Development

Baclofen Impurity

This compound is a known impurity in the synthesis of Baclofen. As a regulated substance, its presence and concentration in the final active pharmaceutical ingredient (API) must be carefully controlled and monitored.[1]

Precursor for α1A-Adrenergic Receptor Antagonists

The pyrrolidinone scaffold is a versatile building block in medicinal chemistry. This compound serves as a starting material for the synthesis of novel α1A-adrenergic receptor antagonists.[2] These antagonists are of interest for the treatment of conditions such as benign prostatic hyperplasia. The synthesis of these antagonists often involves the modification of the pyrrolidinone nitrogen.

Illustrative Synthetic Workflow for α1A-Adrenergic Receptor Antagonists:

G Start 4-(4-Chlorophenyl)- 2-pyrrolidinone Step1 N-Alkylation with a functionalized alkyl halide Start->Step1 Intermediate N-substituted pyrrolidinone derivative Step1->Intermediate Step2 Further chemical modifications Intermediate->Step2 Product α1A-Adrenergic Receptor Antagonist Step2->Product

General workflow for antagonist synthesis.

Associated Signaling Pathways

As this compound is structurally related to a GABA-B agonist (Baclofen) and is a precursor for α1A-adrenergic antagonists, understanding the signaling pathways of these receptors is crucial.

GABA-B Receptor Signaling Pathway

Baclofen is an agonist for the GABA-B receptor, a G-protein coupled receptor (GPCR) that mediates inhibitory neurotransmission.

GABAB_Signaling cluster_membrane Cell Membrane GABAB_R GABA-B Receptor G_protein Gi/o Protein GABAB_R->G_protein activates AC Adenylyl Cyclase G_protein->AC inhibits K_channel K+ Channel G_protein->K_channel activates cAMP cAMP AC->cAMP produces K_ion K+ K_channel->K_ion efflux Baclofen Baclofen Baclofen->GABAB_R activates ATP ATP ATP->AC Hyperpolarization Hyperpolarization K_ion->Hyperpolarization

Simplified GABA-B Receptor Signaling Pathway.

α1A-Adrenergic Receptor Signaling Pathway

α1A-adrenergic receptors are GPCRs that are typically coupled to Gq/11 proteins, leading to an increase in intracellular calcium.

alpha1A_Signaling cluster_membrane Cell Membrane alpha1A_R α1A-Adrenergic Receptor Gq_protein Gq/11 Protein alpha1A_R->Gq_protein activates PLC Phospholipase C Gq_protein->PLC activates IP3 IP3 PLC->IP3 produces DAG DAG PLC->DAG produces Antagonist Antagonist (derived from This compound) Antagonist->alpha1A_R blocks Agonist Agonist (e.g., Norepinephrine) Agonist->alpha1A_R activates PIP2 PIP2 PIP2->PLC Ca_release Ca2+ release from ER IP3->Ca_release PKC_activation PKC activation DAG->PKC_activation

Simplified α1A-Adrenergic Receptor Signaling Pathway.

Conclusion

This compound is a molecule of considerable interest due to its dual role as a significant impurity in a widely used pharmaceutical and as a versatile starting material for the synthesis of novel bioactive compounds. A thorough understanding of its chemical properties, synthesis, and pharmacological context is essential for researchers in drug discovery and development. This guide provides a foundational overview to aid in these research endeavors. Further investigation into detailed biological activity and the development of more efficient and stereoselective synthetic routes will continue to be areas of active research.

References

In-Depth Technical Guide: 4-(4-Chlorophenyl)-2-pyrrolidinone (CAS: 22518-27-0)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-(4-Chlorophenyl)-2-pyrrolidinone is a heterocyclic organic compound with the CAS number 22518-27-0. It is a key chemical intermediate, primarily recognized for its role as a precursor in the synthesis of pharmacologically active molecules. Notably, it serves as a significant impurity of Baclofen, a muscle relaxant and a specific GABA-B receptor agonist. Furthermore, this compound is a valuable starting material for the development of potential and selective antagonists of the α1A adrenergic receptor, which are instrumental in treating conditions like hypertension and benign prostatic hyperplasia.[1][2] This guide provides a comprehensive overview of its chemical properties, synthesis, analytical characterization, and its application in pharmaceutical research.

Physicochemical Properties

This compound is a white, crystalline powder at room temperature.[3][4] A summary of its key physicochemical properties is presented in Table 1.

Table 1: Physicochemical Properties of this compound

PropertyValueReference(s)
CAS Number 22518-27-0[3][5]
Molecular Formula C₁₀H₁₀ClNO[1][3]
Molecular Weight 195.65 g/mol [1][3]
Melting Point 115-117 °C[1][3]
Appearance White crystalline powder[3][4]
Solubility Slightly soluble in Chloroform, Ethanol, and Methanol. Soluble in dilute hydrochloric acid.[1][3][4]
Storage Sealed in a dry place at room temperature.[3]

Synthesis and Purification

A prevalent method for the synthesis of this compound involves the cyclization of Baclofen. This process is typically carried out under reflux conditions in an appropriate solvent with a catalyst.

Experimental Protocol: Synthesis from Baclofen

This protocol describes the synthesis of this compound via the cyclization of Baclofen.

Materials:

  • Baclofen

  • Toluene

  • Boric acid (catalytic amount)

  • Round-bottom flask

  • Reflux condenser

  • Heating mantle

  • Filtration apparatus

  • Rotary evaporator

Procedure:

  • In a round-bottom flask, suspend Baclofen in toluene.

  • Add a catalytic amount of boric acid to the suspension.

  • Fit the flask with a reflux condenser and heat the mixture to reflux.

  • Maintain the reflux for a sufficient duration to ensure the completion of the reaction (monitoring by TLC or HPLC is recommended).

  • After the reaction is complete, cool the mixture to room temperature.

  • Filter the mixture to remove any solid byproducts.

  • Concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude product.

  • The crude this compound can be further purified by recrystallization from a suitable solvent system (e.g., isopropanol-water) to yield a white solid with a reported yield of approximately 81%.[4]

Analytical Characterization

The identity and purity of synthesized this compound are confirmed using a variety of analytical techniques. A summary of the expected analytical data is provided in Table 2.

Table 2: Analytical Data for this compound

TechniqueObserved ResultsReference(s)
¹H NMR (CDCl₃, ppm) δ 7.26 (m), peaks corresponding to aromatic and pyrrolidinone protons.[6]
¹³C NMR (CDCl₃, ppm) δ 77.2 (solvent), other peaks corresponding to the carbon skeleton.[6]
Mass Spectrometry (ESI+) [M+H]⁺ at m/z 196.05200[4]
Elemental Analysis Calculated for C₁₀H₁₀ClNO: C, 61.58%; H, 5.17%; N, 7.18%. Found: C, 61.28%; H, 5.23%; N, 6.90%.[4]
FT-IR (KBr, cm⁻¹) Characteristic peaks for N-H, C=O, and C-Cl bonds.
HPLC Purity >99%[4]
Experimental Protocol: High-Performance Liquid Chromatography (HPLC) for Purity Assessment

This protocol provides a general method for determining the purity of this compound. Method optimization may be required based on the specific instrumentation and impurities present.

Instrumentation and Conditions:

  • HPLC System: A standard HPLC system with a UV detector.

  • Column: C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).

  • Mobile Phase: A mixture of acetonitrile and water (with a suitable buffer like 0.1% formic acid). A common starting point is a 60:40 (v/v) ratio.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 25 °C.

  • Detection Wavelength: 225 nm.[7]

  • Injection Volume: 10 µL.

Procedure:

  • Sample Preparation: Accurately weigh and dissolve the this compound sample in the mobile phase to a known concentration (e.g., 1 mg/mL). Filter the solution through a 0.45 µm syringe filter before injection.

  • Calibration Standards: Prepare a series of calibration standards by diluting a stock solution of a reference standard to known concentrations.

  • Analysis: Equilibrate the HPLC system with the mobile phase until a stable baseline is achieved. Inject the prepared sample and standard solutions.

  • Data Analysis: Determine the purity of the sample by comparing the peak area of the main component to the total peak area of all components in the chromatogram.

Applications in Drug Development

As a key intermediate, this compound is instrumental in the synthesis of more complex pharmaceutical agents. Its primary applications lie in the development of α1A-adrenergic receptor antagonists.

Logical Workflow: Synthesis of this compound

The synthesis of this compound can be conceptualized as a reductive cyclization of a γ-nitroester precursor. This workflow is a common strategy for the formation of pyrrolidinone rings.

G cluster_start Starting Materials cluster_reaction Reaction Sequence cluster_product Product 4-chlorobenzaldehyde 4-chlorobenzaldehyde michael_addition Michael Addition 4-chlorobenzaldehyde->michael_addition nitroalkane nitroalkane nitroalkane->michael_addition malonic_ester malonic_ester malonic_ester->michael_addition gamma_nitroester gamma_nitroester michael_addition->gamma_nitroester Forms γ-nitroester intermediate reductive_cyclization Reductive Cyclization target_compound This compound reductive_cyclization->target_compound gamma_nitroester->reductive_cyclization

Caption: Synthetic pathway to this compound.

Experimental Workflow: Synthesis of α1A-Adrenergic Receptor Antagonists

This compound can be utilized as a scaffold to build more complex molecules with therapeutic potential. The following workflow outlines a generalized approach to synthesizing α1A-adrenergic receptor antagonists.

G cluster_start Starting Material cluster_reactions Synthetic Steps cluster_product Final Product pyrrolidinone This compound n_alkylation N-Alkylation pyrrolidinone->n_alkylation Introduce side chain functional_group_interconversion Functional Group Interconversion n_alkylation->functional_group_interconversion Modify side chain coupling_reaction Coupling Reaction functional_group_interconversion->coupling_reaction Attach pharmacophore antagonist α1A-Adrenergic Receptor Antagonist coupling_reaction->antagonist

Caption: General workflow for antagonist synthesis.

Conclusion

This compound is a versatile and valuable chemical intermediate in the field of medicinal chemistry and drug development. Its well-defined physicochemical properties and established synthetic routes make it an accessible starting material for the synthesis of complex therapeutic agents, particularly α1A-adrenergic receptor antagonists. The analytical methods outlined in this guide provide a framework for ensuring the quality and purity of this important compound in research and development settings. Further exploration of its reactivity and applications is likely to yield novel therapeutic candidates.

References

"4-(4-Chlorophenyl)-2-pyrrolidinone" molecular weight

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical and biological characteristics of 4-(4-Chlorophenyl)-2-pyrrolidinone, a key chemical intermediate. The document details its physicochemical properties, relevant biological pathways, and a representative synthetic workflow.

Core Compound Properties

This compound is a pyrrolidinone derivative with significant applications in medicinal chemistry. It is recognized as a crucial intermediate in the synthesis of various pharmaceutical compounds. Most notably, it is a known impurity in the production of Baclofen, a specific GABA-B receptor agonist used as a skeletal muscle relaxant. Furthermore, it serves as a precursor in the development of potential and selective antagonists for the α1A-adrenergic receptor, which are investigated for conditions like hypertension and benign prostatic hyperplasia.[1]

Physicochemical Data

The quantitative properties of this compound are summarized in the table below for ease of reference and comparison.

PropertyValueSource
Molecular Formula C₁₀H₁₀ClNOPubChem[2], ChemicalBook[3]
Molecular Weight 195.64 g/mol PubChem[2]
Monoisotopic Mass 195.0450916 DaPubChem[2]
CAS Number 22518-27-0ChemicalBook[3]
Melting Point 115-117 °CChemicalBook[3][4]
Boiling Point 390.0 ± 42.0 °C at 760 mmHgChemsrc
Density 1.2 ± 0.1 g/cm³Chemsrc[5]
Solubility Slightly soluble in Chloroform, Ethanol, and MethanolChemicalBook[3][4]
Appearance White powderChemicalBook[3][4]

Biological Context and Signaling Pathways

This compound is instrumentally linked to two critical signaling pathways in pharmacology due to its role as a precursor to specific receptor modulators.

GABA-B Receptor Signaling

As an impurity and structural relative of Baclofen, this compound is relevant to the GABA-B receptor pathway. GABA-B receptors are G protein-coupled receptors (GPCRs) that mediate sustained inhibitory effects in the central nervous system.[2] Their activation is crucial for modulating neuronal excitability.

The diagram below illustrates the canonical GABA-B receptor signaling cascade.

GABAB_Signaling_Pathway GABA GABA GABAB_R GABA-B Receptor (Heterodimer) GABA->GABAB_R G_Protein Gi/o Protein GABAB_R->G_Protein Activates AC Adenylyl Cyclase G_Protein->AC Inhibits K_Channel K+ Channel (GIRK) G_Protein->K_Channel Activates (βγ subunit) Ca_Channel Ca2+ Channel G_Protein->Ca_Channel Inhibits (βγ subunit) cAMP cAMP AC->cAMP Converts ATP ATP ATP->cAMP K_ion K+ K_Channel->K_ion Efflux Ca_ion Ca2+ Ca_ion->Ca_Channel Influx Blocked

Caption: GABA-B Receptor inhibitory signaling pathway.

α1A-Adrenergic Receptor Signaling

The compound serves as a building block for antagonists of the α1A-adrenergic receptor. These receptors are also GPCRs and are primarily coupled to Gq/11 proteins.[3] Their activation typically leads to an increase in intracellular calcium, resulting in smooth muscle contraction and other physiological responses.

The diagram below outlines the primary signaling pathway for the α1A-adrenergic receptor.

A1A_Adrenergic_Signaling_Pathway cluster_intracellular Intracellular Space Norepinephrine Norepinephrine A1A_R α1A-Adrenergic Receptor Norepinephrine->A1A_R Gq_Protein Gq/11 Protein A1A_R->Gq_Protein Activates PLC Phospholipase C (PLC) Gq_Protein->PLC Activates PIP2 PIP2 PLC->PIP2 Cleaves IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG ER Endoplasmic Reticulum IP3->ER Binds to Receptor PKC Protein Kinase C (PKC) DAG->PKC Activates Ca_ion Ca2+ ER->Ca_ion Releases Ca_ion->PKC Activates Cell_Response Cellular Response (e.g., Contraction) PKC->Cell_Response Phosphorylates Targets

Caption: α1A-Adrenergic Receptor excitatory signaling pathway.

Synthesis and Experimental Protocols

While this compound is often a byproduct, its synthesis is closely related to that of Baclofen. A common strategy involves the cyclization of a glutaric acid derivative. The following section outlines a representative experimental workflow for the synthesis of a related precursor, which can lead to the formation of the target compound.

Representative Synthetic Workflow

The synthesis of Baclofen often proceeds through a multi-step sequence starting from 4-chlorobenzaldehyde. The formation of this compound (a lactam) can occur under conditions that favor intramolecular cyclization of an amino acid precursor, particularly in acidic media, which is a key step in some published Baclofen synthesis routes.

The diagram below illustrates a generalized workflow for the synthesis of Baclofen, highlighting the stage where the pyrrolidinone ring system is formed.

Synthesis_Workflow cluster_step1 Step 1: Condensation cluster_step2 Step 2: Michael Addition cluster_step3 Step 3: Reduction & Cyclization cluster_step4 Step 4: Hydrolysis (for Baclofen) Start 4-Chlorobenzaldehyde + Malonic Ester Derivative Cond_Product Intermediate Adduct Start->Cond_Product Michael_Product γ-Nitro Ester Cond_Product->Michael_Product + Nitromethane Reduction Reduction of Nitro Group (e.g., Raney Nickel, H2) Michael_Product->Reduction Lactam This compound (Target Compound) Reduction->Lactam Spontaneous or Acid-Catalyzed Lactamization Baclofen Baclofen (Final Product) Lactam->Baclofen Ring Opening (Hydrolysis)

References

Physicochemical Properties of 4-(4-Chlorophenyl)-2-pyrrolidinone

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide on the Melting Point of 4-(4-Chlorophenyl)-2-pyrrolidinone

This guide provides a comprehensive overview of the melting point of this compound, including its reported values, standard experimental protocols for its determination, and its relevance in pharmaceutical development. This document is intended for researchers, scientists, and professionals in the field of drug development.

This compound is a white, powdered organic compound with the chemical formula C10H10ClNO.[1][2] It is recognized as a key intermediate in the synthesis of various pharmaceutical compounds and is also known as an impurity of Baclofen, a specific GABA-B receptor agonist.[1][3]

Quantitative Data Summary

The melting point of a substance is a critical physical property used for identification, purity assessment, and quality control in research and manufacturing. Below is a summary of the reported melting point values for this compound.

ParameterReported Value(s)Source(s)
Melting Point 115-117°C[1][2]
118°C[4]

Experimental Protocols for Melting Point Determination

The accurate determination of the melting point is crucial. The following are detailed methodologies for two common experimental approaches.

Capillary Melting Point Determination

This is a traditional and widely used method for determining the melting point of a solid.

Apparatus and Materials:

  • Melting point apparatus (e.g., Thiele tube or digital melting point device)

  • Capillary tubes (sealed at one end)

  • Thermometer (calibrated)

  • Heating medium (e.g., silicone oil)

  • Sample of this compound (finely powdered)

  • Mortar and pestle

Procedure:

  • Sample Preparation: A small amount of this compound is finely ground into a powder using a mortar and pestle to ensure uniform packing.

  • Capillary Tube Packing: The open end of a capillary tube is pressed into the powdered sample. The tube is then inverted and tapped gently to pack the sample into the sealed end. A sample height of 2-3 mm is typically sufficient.[5]

  • Apparatus Setup: The packed capillary tube is attached to a thermometer, ensuring the sample is aligned with the thermometer bulb. This assembly is then placed in the melting point apparatus.[6]

  • Heating: The heating medium is heated at a steady and slow rate, approximately 1-2°C per minute, as the temperature approaches the expected melting point.[7]

  • Observation and Recording: The temperature at which the substance first begins to melt (the first appearance of liquid) and the temperature at which the entire sample has completely liquefied are recorded. This range represents the melting point of the sample.[6]

  • Repeatability: For accuracy, the determination should be repeated at least twice, and the average value should be reported.[6]

Differential Scanning Calorimetry (DSC)

DSC is a modern thermal analysis technique that provides a more precise determination of the melting point and can also offer information on the purity of the sample.[8]

Apparatus and Materials:

  • Differential Scanning Calorimeter

  • Sample pans (typically aluminum)

  • A reference pan (empty)

  • Sample of this compound

  • Inert gas supply (e.g., nitrogen)

Procedure:

  • Sample Preparation: A small, accurately weighed amount of the this compound sample (typically 1-5 mg) is placed into a sample pan, which is then hermetically sealed.

  • Instrument Calibration: The DSC instrument is calibrated using standard reference materials with known melting points (e.g., indium).

  • Experimental Setup: The sealed sample pan and an empty reference pan are placed in the DSC cell. The cell is purged with an inert gas to prevent oxidation.

  • Thermal Program: A temperature program is initiated. This typically involves an initial isothermal period, followed by a linear heating ramp (e.g., 5-10°C/min) through the expected melting range of the sample.[8]

  • Data Acquisition: The instrument measures the difference in heat flow between the sample and the reference pan as a function of temperature.

  • Data Analysis: The melting point is determined from the resulting thermogram. The onset temperature of the endothermic melting peak is typically reported as the melting point. The peak area can be used to calculate the enthalpy of fusion.

Logical Relationships and Pharmaceutical Relevance

This compound is not just a compound with specific physical properties; it holds a place in several key pharmaceutical contexts. Its primary roles are as a synthetic precursor and as a known impurity in the production of other active pharmaceutical ingredients (APIs).

logical_relationship A This compound B Precursor for Synthesis A->B D Impurity in Synthesis A->D C α1A Adrenergic Receptor Antagonists B->C E Baclofen (GABA-B Receptor Agonist) D->E

Caption: Pharmaceutical relevance of this compound.

The diagram above illustrates two key roles of this compound. Firstly, it serves as a starting material in the synthesis of potential selective antagonists for the α1A adrenergic receptor.[1][3] Secondly, it is a known impurity in the manufacturing of Baclofen, a muscle relaxant that acts as a specific GABA-B receptor agonist.[1][2] Understanding and controlling the presence of this compound is therefore critical for the quality and safety of Baclofen.

References

In-Depth Technical Guide: Solubility Profile of 4-(4-Chlorophenyl)-2-pyrrolidinone

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-(4-Chlorophenyl)-2-pyrrolidinone is a key chemical intermediate, notably recognized as an impurity in the synthesis of Baclofen, a gamma-aminobutyric acid (GABA) receptor agonist used as a skeletal muscle relaxant.[1][2] Its chemical structure and properties are of significant interest in pharmaceutical development and quality control. This guide provides a comprehensive overview of the available solubility data for this compound, along with a detailed experimental protocol for its quantitative determination, to support researchers and professionals in formulation, analytical method development, and drug discovery.

Chemical Structure and Properties:

  • Molecular Formula: C₁₀H₁₀ClNO[1][3]

  • Molecular Weight: 195.65 g/mol [1][4]

  • CAS Number: 22518-27-0[1][4]

  • Appearance: White powder[1]

  • Melting Point: 115-117°C[1]

Solubility Data

Quantitative public data on the solubility of this compound in various solvents is limited. The available information is primarily qualitative, indicating its general behavior in common laboratory solvents.

Table 1: Qualitative Solubility of this compound

SolventReported Solubility
ChloroformSlightly Soluble[1][2]
EthanolSlightly Soluble[1][2]
MethanolSlightly Soluble[1][2]

Due to the scarcity of specific quantitative data, this guide provides a robust experimental protocol for researchers to determine the precise solubility of this compound under their specific experimental conditions.

Experimental Protocol for Solubility Determination: Shake-Flask Method

The following protocol details the widely accepted shake-flask method for determining the equilibrium solubility of a compound. This method is suitable for generating reliable and reproducible quantitative solubility data.

Objective: To determine the equilibrium solubility of this compound in a selection of solvents at a specified temperature (e.g., 25°C and/or 37°C).

Materials and Equipment:

  • This compound (powder form)

  • Selected solvents (e.g., water, phosphate-buffered saline (PBS), ethanol, methanol, chloroform, etc.)

  • Analytical balance

  • Vials with tight-fitting caps

  • Temperature-controlled orbital shaker

  • Pipettes and volumetric flasks

  • Syringe filters (e.g., 0.22 µm)

  • High-Performance Liquid Chromatography (HPLC) or UV-Vis Spectrophotometer

Workflow for Solubility Determination:

G cluster_prep Preparation cluster_equilibration Equilibration cluster_sampling Sampling & Separation cluster_analysis Analysis prep1 Weigh excess this compound prep2 Add a known volume of solvent to vials prep1->prep2 prep3 Add excess solid to each vial prep2->prep3 equil Agitate vials in a temperature-controlled shaker (e.g., 24-72 hours) prep3->equil sample1 Allow excess solid to settle equil->sample1 sample2 Withdraw supernatant sample1->sample2 sample3 Filter supernatant to remove undissolved solid sample2->sample3 analysis1 Prepare dilutions of the filtered supernatant sample3->analysis1 analysis2 Analyze concentration using HPLC or UV-Vis analysis1->analysis2 analysis3 Calculate solubility analysis2->analysis3

Caption: Experimental workflow for determining the solubility of this compound.

Procedure:

  • Preparation of Saturated Solutions:

    • Add an excess amount of this compound to several vials. The presence of undissolved solid is crucial to ensure that equilibrium is reached.

    • Add a precise volume of the desired solvent to each vial.

    • Seal the vials tightly to prevent solvent evaporation.

  • Equilibration:

    • Place the vials in a temperature-controlled orbital shaker.

    • Agitate the samples at a constant temperature for a sufficient period (typically 24 to 72 hours) to allow the system to reach equilibrium. The exact time should be determined empirically by measuring the concentration at different time points until it remains constant.

  • Sample Collection and Preparation:

    • After equilibration, let the vials stand to allow the excess solid to settle.

    • Carefully withdraw a known volume of the supernatant using a pipette.

    • Immediately filter the supernatant through a suitable syringe filter (e.g., 0.22 µm) to remove any undissolved particles. This step is critical to prevent overestimation of the solubility.

  • Analysis:

    • Dilute the filtered supernatant with an appropriate solvent to a concentration that falls within the linear range of the analytical method (e.g., HPLC or UV-Vis spectroscopy).

    • Quantify the concentration of this compound in the diluted samples.

    • Calculate the original solubility in the solvent, taking into account the dilution factor. The results are typically expressed in mg/mL or µg/mL.

Signaling Pathways and Logical Relationships

Currently, there is no specific information available in the public domain detailing the direct involvement of this compound in specific signaling pathways. Its primary relevance is as a chemical intermediate and a related substance to Baclofen. The logical relationship in a pharmaceutical context is its potential impact on the purity and, consequently, the safety and efficacy of the final drug product.

Logical Relationship in Drug Development:

G cluster_synthesis Synthesis of Baclofen cluster_qc Quality Control cluster_impact Potential Impact start Starting Materials intermediate This compound (Impurity) start->intermediate final_product Baclofen (API) intermediate->final_product qc_step Impurity Profiling final_product->qc_step safety Safety qc_step->safety efficacy Efficacy qc_step->efficacy

Caption: Logical relationship of this compound in the context of Baclofen synthesis and quality control.

Conclusion

References

Spectroscopic and Analytical Profile of 4-(4-Chlorophenyl)-2-pyrrolidinone

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for 4-(4-Chlorophenyl)-2-pyrrolidinone, a notable impurity of the muscle relaxant Baclofen. The following sections detail the nuclear magnetic resonance (NMR), mass spectrometry (MS), and infrared (IR) spectroscopic data, along with the methodologies employed for their acquisition. This document is intended to serve as a critical reference for researchers involved in the quality control, synthesis, and analysis of Baclofen and its related compounds.

Spectroscopic Data

The spectroscopic data for this compound, also known as Baclofen Impurity-A, has been compiled and organized for clarity and comparative analysis.

Nuclear Magnetic Resonance (NMR) Spectroscopy

The ¹H and ¹³C NMR spectra provide detailed structural information about the molecule. The chemical shifts (δ) are reported in parts per million (ppm).

Table 1: ¹H NMR Spectroscopic Data

Chemical Shift (δ, ppm)MultiplicityNumber of ProtonsAssignment
7.72Singlet1HPyrrolidinone NH
7.38-7.32Multiplet4HBenzene ring
3.62-3.59Multiplet2HPyrrolidinone ring
3.19-3.15Pentate1HPyrrolidinone ring CH
2.30-2.25Multiplet2HPyrrolidinone ring

Table 2: ¹³C NMR Spectroscopic Data

Chemical Shift (δ, ppm)Assignment
175.80C=O (Carbonyl)
141.80Aromatic C
131.16Aromatic C
128.89Aromatic C
48.45Pyrrolidinone C
40.02Pyrrolidinone C
Mass Spectrometry (MS)

Mass spectrometry data confirms the molecular weight and provides insights into the fragmentation pattern of the molecule.

Table 3: Mass Spectrometry Data [1]

m/zIon
196.05200[M+H]⁺
195.05[M]⁺
140Fragment
138Fragment
Infrared (IR) Spectroscopy

The infrared spectrum reveals the presence of key functional groups within the molecule.

Table 4: Infrared (IR) Spectroscopic Data

Wavenumber (cm⁻¹)Assignment
3435N-H Stretching

Experimental Protocols

The following sections provide detailed methodologies for the acquisition of the spectroscopic data presented above.

NMR Spectroscopy

The ¹H and ¹³C NMR spectra were recorded to elucidate the structure of the synthesized compound.

  • Instrumentation : Not explicitly specified in the source. A standard high-resolution NMR spectrometer would be used.

  • Sample Preparation : The sample was dissolved in a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆).

  • Data Acquisition :

    • ¹H NMR : The spectrum was acquired with respect to a standard internal reference (e.g., TMS). Data was collected, and chemical shifts were reported in ppm.

    • ¹³C NMR : The spectrum was acquired, and chemical shifts were reported in ppm relative to a standard internal reference.

LC-MS Analysis

Liquid chromatography-mass spectrometry was performed to confirm the molecular mass of the compound.

  • Instrumentation : Agilent Technologies 1200 Infinity Series LC coupled with a 6520 Accurate Mass Q-TOF mass spectrometer.

  • Sample Preparation : 2-3 mg of the sample was dissolved and diluted with a suitable quantity of the mobile phase.

  • Chromatographic Conditions :

    • Mobile Phase : A mixture of acetonitrile and water (50:50, v/v) was used in an isocratic mode.

    • Flow Rate : 0.3 mL/min.

    • Injection Volume : 0.1 µL.

  • Mass Spectrometric Conditions :

    • Ionization Source : Electrospray Ionization (ESI) in positive mode.

    • Capillary Voltage : 3500 V.

    • Gas Temperature : 300°C.

    • Drying Gas Flow : 10 L/min.

    • Nebulizer Pressure : 40 psig.

    • Fragmentor Voltage : 70 V.

    • Mass Range : m/z 50-1000.

  • Data Analysis : The instrument was controlled and data integration was performed with Mass Hunter software.

FT-IR Spectroscopy

Fourier-Transform Infrared Spectroscopy was used to identify the functional groups present in the molecule.

  • Instrumentation : Not explicitly specified in the source. A standard FT-IR spectrometer would be used.

  • Sample Preparation : The sample was prepared using the KBr (potassium bromide) pellet technique.

  • Data Acquisition : The spectrum was recorded over a standard wavenumber range (e.g., 4000-400 cm⁻¹).

Experimental Workflow Visualization

The analytical workflow for the characterization of this compound is a linear process involving synthesis followed by spectroscopic analysis. As there are no complex signaling pathways or branching logical relationships described in the provided context, a workflow diagram illustrates the sequence of analytical techniques employed.

G cluster_synthesis Synthesis cluster_analysis Spectroscopic Characterization cluster_confirmation Structure Confirmation Synthesis Synthesis of This compound NMR NMR Spectroscopy (¹H and ¹³C) Synthesis->NMR Characterize Structure MS LC-MS Analysis Synthesis->MS Confirm Molecular Weight IR FT-IR Spectroscopy Synthesis->IR Identify Functional Groups Confirmation Structural Confirmation and Purity Assessment NMR->Confirmation MS->Confirmation IR->Confirmation

Caption: Analytical workflow for this compound.

References

An In-depth Technical Guide to the ¹H NMR Spectrum of 4-(4-Chlorophenyl)-2-pyrrolidinone

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive framework for the analysis of the ¹H NMR spectrum of 4-(4-Chlorophenyl)-2-pyrrolidinone. While a publicly available, fully characterized ¹H NMR spectrum with complete peak assignments for this specific compound could not be located in the conducted literature and database searches, this document outlines the necessary experimental protocols, a structural representation for spectral assignment, and a template for data presentation.

Data Presentation

The following table summarizes the expected proton signals for this compound. The chemical shifts (δ), multiplicity, coupling constants (J), and integration values are essential for the complete structural elucidation of the molecule. Researchers can use this template to record their experimental findings.

Proton AssignmentChemical Shift (δ) ppmMultiplicityCoupling Constant (J) HzIntegration
H-3a, H-3bData not availableData not availableData not available2H
H-4Data not availableData not availableData not available1H
H-5a, H-5bData not availableData not availableData not available2H
Aromatic H (ortho to Cl)Data not availableData not availableData not available2H
Aromatic H (meta to Cl)Data not availableData not availableData not available2H
N-HData not availableData not availableData not available1H

Experimental Protocols

A standard protocol for acquiring the ¹H NMR spectrum of this compound is provided below.

Objective: To obtain a high-resolution ¹H NMR spectrum of this compound for structural confirmation and purity assessment.

Materials and Equipment:

  • This compound sample

  • Deuterated solvent (e.g., CDCl₃ or DMSO-d₆)

  • NMR tube (5 mm)

  • Pipettes and vials

  • NMR spectrometer (e.g., 400 MHz or higher)

Procedure:

  • Sample Preparation:

    • Accurately weigh approximately 5-10 mg of the this compound sample.

    • Dissolve the sample in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a clean, dry vial.

    • Ensure the sample is fully dissolved. Gentle vortexing or sonication may be applied if necessary.

    • Transfer the solution into a clean, dry 5 mm NMR tube.

  • NMR Spectrometer Setup:

    • Insert the NMR tube into the spectrometer's probe.

    • Lock the spectrometer onto the deuterium signal of the solvent.

    • Shim the magnetic field to achieve homogeneity and optimal resolution. This is typically an automated process on modern spectrometers.

  • Data Acquisition:

    • Set the appropriate acquisition parameters for a ¹H NMR experiment. Typical parameters include:

      • Pulse angle: 90°

      • Spectral width: -2 to 12 ppm

      • Acquisition time: 2-4 seconds

      • Relaxation delay: 1-5 seconds

      • Number of scans: 8-16 (can be increased for dilute samples)

    • Acquire the free induction decay (FID) data.

  • Data Processing:

    • Apply a Fourier transform to the FID to obtain the frequency-domain spectrum.

    • Phase the spectrum to ensure all peaks are in the positive absorptive mode.

    • Calibrate the chemical shift scale by setting the residual solvent peak to its known value (e.g., CDCl₃ at 7.26 ppm, DMSO-d₅ at 2.50 ppm).

    • Integrate the peaks to determine the relative ratios of the different protons.

    • Analyze the splitting patterns (multiplicities) and measure the coupling constants (J-values).

Mandatory Visualization

The following diagram illustrates the chemical structure of this compound with labels for the distinct proton environments, which is crucial for the assignment of signals in the ¹H NMR spectrum.

Caption: Chemical structure of this compound with proton labels.

In-Depth Technical Guide to the ¹³C NMR Analysis of 4-(4-Chlorophenyl)-2-pyrrolidinone

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive analysis of the ¹³C Nuclear Magnetic Resonance (NMR) spectroscopy of 4-(4-Chlorophenyl)-2-pyrrolidinone, a key intermediate and known impurity in the synthesis of pharmacologically active compounds such as Baclofen. This document details predicted spectral data, outlines a general experimental protocol for its acquisition, and presents the structural relationships of the molecule.

Introduction

This compound is a heterocyclic compound of significant interest in medicinal chemistry and drug development. Its structural characterization is crucial for quality control, impurity profiling, and the synthesis of more complex molecules. ¹³C NMR spectroscopy is a powerful analytical technique that provides detailed information about the carbon skeleton of a molecule, enabling unambiguous identification and structural elucidation. This guide offers a foundational understanding of the ¹³C NMR spectrum of this compound, based on analysis of structurally similar molecules and established spectroscopic principles.

Predicted ¹³C NMR Spectral Data

While a publicly available, experimentally verified ¹³C NMR spectrum for this compound is not readily found in the literature, a reliable prediction of the chemical shifts can be made based on the known spectrum of its close analog, 4-phenyl-2-pyrrolidinone, and the well-understood substituent effects of chlorine on a benzene ring. The following table summarizes the predicted ¹³C NMR chemical shifts for this compound.

Carbon AtomPredicted Chemical Shift (δ, ppm)Rationale for Prediction
C=O (C2)~176The carbonyl carbon of the lactam ring is expected in this region.
-CH- (C4)~42This methine carbon is attached to the aromatic ring and is part of the pyrrolidinone ring.
-CH₂- (C5)~48Aliphatic methylene carbon adjacent to the lactam nitrogen.
-CH₂- (C3)~36Aliphatic methylene carbon adjacent to the carbonyl group.
C-Cl (C1')~132The ipso-carbon of the chlorophenyl ring, deshielded by the chlorine atom.
CH (C2'/C6')~129Aromatic carbons ortho to the chlorine, experiencing a slight shielding effect.
CH (C3'/C5')~128Aromatic carbons meta to the chlorine, with minimal electronic effect from the substituent.
C (C4')~140The quaternary aromatic carbon attached to the pyrrolidinone ring, deshielded by the ring system.

Note: These are predicted values and may vary slightly from experimentally determined shifts due to solvent effects and other experimental conditions.

Molecular Structure and Numbering

The chemical structure of this compound with the standard numbering convention used for NMR signal assignment is depicted below.

Caption: Chemical structure of this compound with atom numbering.

Experimental Protocols

A general protocol for acquiring a high-quality ¹³C NMR spectrum of this compound is provided below. Instrument-specific parameters may require optimization.

1. Sample Preparation:

  • Accurately weigh 10-20 mg of the solid this compound.

  • Dissolve the sample in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., Chloroform-d (CDCl₃) or Dimethyl sulfoxide-d₆ (DMSO-d₆)) in a clean, dry NMR tube.

  • Ensure the sample is fully dissolved; gentle vortexing or sonication may be applied if necessary.

2. NMR Spectrometer Setup:

  • The experiment is typically performed on a 400 MHz or higher field NMR spectrometer.

  • Tune and match the ¹³C probe for the specific solvent used.

  • Shim the magnetic field to achieve optimal resolution and lineshape.

3. ¹³C NMR Data Acquisition:

  • A standard proton-decoupled ¹³C NMR experiment is typically employed.

  • Pulse Program: A standard single-pulse experiment with proton decoupling (e.g., zgpg30 on Bruker instruments).

  • Spectral Width (SW): Approximately 200-220 ppm to cover the full range of expected carbon chemical shifts.

  • Acquisition Time (AQ): Typically 1-2 seconds.

  • Relaxation Delay (D1): A delay of 2-5 seconds is recommended to allow for full relaxation of all carbon nuclei, particularly quaternary carbons, ensuring more accurate integration if required.

  • Number of Scans (NS): Due to the low natural abundance of ¹³C, a larger number of scans (e.g., 1024 or more) is generally required to achieve an adequate signal-to-noise ratio. The exact number will depend on the sample concentration and the spectrometer's sensitivity.

  • Temperature: The experiment is usually conducted at a constant temperature, typically 298 K (25 °C).

4. Data Processing:

  • Apply an exponential window function (line broadening, LB) of 1-2 Hz to improve the signal-to-noise ratio.

  • Perform a Fourier transform of the Free Induction Decay (FID).

  • Phase correct the resulting spectrum.

  • Calibrate the chemical shift scale by referencing the solvent peak (e.g., CDCl₃ at 77.16 ppm or DMSO-d₆ at 39.52 ppm).

  • Integrate the signals if quantitative analysis is needed, although caution is advised for ¹³C NMR integration due to variations in relaxation times and Nuclear Overhauser Effect (NOE) enhancements.

Logical Workflow for ¹³C NMR Analysis

The process of analyzing the ¹³C NMR spectrum of a compound like this compound follows a logical progression from sample preparation to final data interpretation.

workflow cluster_workflow ¹³C NMR Analysis Workflow SamplePrep Sample Preparation (Dissolution in Deuterated Solvent) DataAcq Data Acquisition (NMR Spectrometer) SamplePrep->DataAcq Processing Data Processing (FT, Phasing, Referencing) DataAcq->Processing Interpretation Spectral Interpretation (Peak Assignment) Processing->Interpretation Structure Structural Confirmation Interpretation->Structure

Caption: A streamlined workflow for the ¹³C NMR analysis of organic compounds.

Conclusion

The ¹³C NMR analysis of this compound is a critical step in its characterization. This guide provides researchers and professionals with the necessary predicted data and a robust experimental framework to approach this analysis. The provided information, including the predicted chemical shifts, a detailed experimental protocol, and a logical workflow, serves as a valuable resource for the synthesis, quality control, and further development of related pharmaceutical compounds. While the spectral data presented is predictive, it is based on sound spectroscopic principles and data from a close structural analog, offering a high degree of confidence for initial identification and further experimental verification.

Mass Spectrometry of 4-(4-Chlorophenyl)-2-pyrrolidinone: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the mass spectrometric analysis of 4-(4-Chlorophenyl)-2-pyrrolidinone, a compound of interest in pharmaceutical research and a known impurity of Baclofen. This document outlines key mass spectral data, detailed experimental protocols for its analysis, and a proposed fragmentation pathway based on established principles of mass spectrometry.

Core Concepts in the Mass Spectrometry of this compound

Mass spectrometry is a powerful analytical technique used to determine the molecular weight and structure of chemical compounds. For a molecule like this compound, techniques such as Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Mass Spectrometry (LC-MS) are commonly employed.

Under electron ionization (EI) conditions, typically used in GC-MS, the molecule undergoes fragmentation, producing a unique pattern of ions. This fragmentation pattern serves as a chemical fingerprint, allowing for the identification and structural elucidation of the compound. The molecular ion (M•+) is formed by the removal of a single electron, and its mass-to-charge ratio (m/z) corresponds to the molecular weight of the compound. Subsequent fragmentation of the molecular ion results in a series of smaller, charged fragments, each with a specific m/z value.

Data Presentation: Mass Spectral Data

The quantitative data available for the mass spectrometry of this compound is summarized below. The data is primarily derived from Gas Chromatography-Mass Spectrometry (GC-MS) with electron ionization.

PropertyValueSource
Molecular Formula C₁₀H₁₀ClNOPubChem[1]
Molecular Weight 195.64 g/mol PubChem[1]
Exact Mass 195.0450916 DaPubChem[1]

Table 1: Key Molecular Properties of this compound

The primary mass spectral peaks observed under electron ionization are presented in Table 2. It is important to note that while the m/z values are documented, comprehensive relative intensity data is not consistently available in public spectral databases. The most abundant fragment ion observed in the NIST reference spectrum is at m/z 138.[1]

Mass-to-Charge Ratio (m/z)Proposed Ion StructureNotes
195[C₁₀H₁₀ClNO]•+Molecular Ion (M•+)
140[C₈H₇Cl]•+Resulting from cleavage of the pyrrolidinone ring
138[C₈H₅Cl]•+Base peak in the NIST GC-MS spectrum

Table 2: Principal Mass Fragments of this compound (Electron Ionization)

Proposed Fragmentation Pathway

Based on the principles of mass spectral fragmentation of related aromatic and pyrrolidinone-containing compounds, a plausible fragmentation pathway for this compound under electron ionization is proposed. The initial step is the formation of the molecular ion (m/z 195). The major fragmentation is hypothesized to involve the cleavage of the pyrrolidinone ring, leading to the formation of characteristic fragment ions.

fragmentation_pathway M This compound Molecular Ion (M•+) m/z = 195 F1 Fragment Ion [C₈H₇Cl]•+ m/z = 140 M->F1 Loss of C₂H₃NO F2 Fragment Ion [C₈H₅Cl]•+ m/z = 138 F1->F2 Loss of H₂

Caption: Proposed Electron Ionization Fragmentation Pathway.

Experimental Protocols

The following are detailed methodologies for the analysis of this compound using GC-MS and LC-MS/MS. These protocols are based on established methods for the analysis of related compounds.

Gas Chromatography-Mass Spectrometry (GC-MS) Protocol

This protocol is suitable for the qualitative and quantitative analysis of this compound in various matrices.

Sample Preparation:

  • Solid Samples: Dissolve the sample in a suitable organic solvent such as methanol or acetonitrile to a final concentration of approximately 1 mg/mL.

  • Biological Matrices: Perform a liquid-liquid extraction (LLE) or solid-phase extraction (SPE) to isolate the analyte from the matrix. A common LLE procedure involves extraction with ethyl acetate or a similar solvent under basic conditions, followed by evaporation of the solvent and reconstitution in a suitable injection solvent.

Instrumentation:

  • Gas Chromatograph: Equipped with a capillary column, such as a 5% phenyl-methylpolysiloxane (e.g., HP-5MS, DB-5MS), with dimensions of 30 m x 0.25 mm i.d. x 0.25 µm film thickness.

  • Mass Spectrometer: A quadrupole or ion trap mass spectrometer capable of electron ionization (EI).

GC Conditions:

  • Injector Temperature: 250 °C

  • Injection Mode: Splitless (1 µL injection volume)

  • Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.

  • Oven Temperature Program:

    • Initial temperature: 100 °C, hold for 1 minute.

    • Ramp to 280 °C at a rate of 15 °C/min.

    • Hold at 280 °C for 5 minutes.

MS Conditions:

  • Ionization Mode: Electron Ionization (EI) at 70 eV.

  • Source Temperature: 230 °C

  • Quadrupole Temperature: 150 °C

  • Scan Range: m/z 40-400

gcms_workflow Sample Sample Preparation (Dissolution/Extraction) Injection GC Injection Sample->Injection Separation Chromatographic Separation (Capillary Column) Injection->Separation Ionization Electron Ionization (70 eV) Separation->Ionization Analysis Mass Analysis (Quadrupole/Ion Trap) Ionization->Analysis Detection Detection & Data Acquisition Analysis->Detection lcms_workflow Sample Sample Preparation (Protein Precipitation) Injection LC Injection Sample->Injection Separation Chromatographic Separation (C18 Column) Injection->Separation Ionization Electrospray Ionization (ESI+) Separation->Ionization Precursor Precursor Ion Selection (e.g., m/z 196) Ionization->Precursor Fragmentation Collision-Induced Dissociation (CID) Precursor->Fragmentation Product Product Ion Analysis Fragmentation->Product Detection Detection & Quantification Product->Detection

References

An In-depth Technical Guide to the Infrared Spectrum of 4-(4-Chlorophenyl)-2-pyrrolidinone

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the infrared (IR) spectrum of the organic compound 4-(4-Chlorophenyl)-2-pyrrolidinone. This compound is of significant interest in pharmaceutical research and development, notably as a lactam precursor and impurity in the synthesis of Baclofen, a muscle relaxant. This document outlines the theoretical vibrational spectroscopic data, detailed experimental protocols for obtaining an IR spectrum of a solid sample, and a visual representation of the experimental workflow.

Introduction

This compound is a solid organic compound with the molecular formula C₁₀H₁₀ClNO. Its structure consists of a pyrrolidinone ring substituted with a 4-chlorophenyl group. Infrared spectroscopy is a powerful analytical technique for the characterization of this molecule, as it provides valuable information about the presence of specific functional groups and the overall molecular structure. The IR spectrum reveals characteristic absorption bands corresponding to the vibrational modes of the molecule's chemical bonds.

Theoretical Infrared Spectrum Data

While a publicly available, experimentally verified infrared spectrum for this compound is not readily accessible in the reviewed literature, a theoretical analysis based on the characteristic absorption frequencies of its constituent functional groups allows for a reliable prediction of its key spectral features. The following table summarizes the expected prominent IR absorption bands.

Wavenumber (cm⁻¹)IntensityFunctional Group AssignmentVibrational Mode
~ 3200Strong, BroadN-HStretching
~ 3100-3000MediumAromatic C-HStretching
~ 2950-2850MediumAliphatic C-HStretching
~ 1680StrongC=O (Amide I)Stretching
~ 1590MediumC=CStretching
~ 1490MediumAromatic C=CStretching
~ 1450MediumCH₂Bending (Scissoring)
~ 1090StrongC-NStretching
~ 1015StrongC-ClStretching
~ 830StrongC-H (para-disubstituted)Out-of-plane Bending

Experimental Protocol for Fourier-Transform Infrared (FTIR) Spectroscopy

The following section details a standard procedure for obtaining the infrared spectrum of a solid sample like this compound using the KBr pellet method.

Materials and Equipment
  • This compound sample

  • Potassium bromide (KBr), spectroscopy grade, finely ground and dried

  • Agate mortar and pestle

  • Hydraulic press with pellet-forming die

  • FTIR spectrometer

  • Spatula

  • Analytical balance

Procedure
  • Sample Preparation:

    • Weigh approximately 1-2 mg of the this compound sample.

    • Weigh approximately 100-200 mg of dry KBr powder.

    • Combine the sample and KBr in the agate mortar.

    • Gently grind the mixture with the pestle for several minutes until a fine, homogeneous powder is obtained. This minimizes light scattering and produces a high-quality spectrum.

  • Pellet Formation:

    • Transfer a portion of the powdered mixture into the pellet-forming die.

    • Ensure the powder is evenly distributed.

    • Place the die into the hydraulic press.

    • Apply pressure (typically 8-10 tons) for a few minutes to form a transparent or translucent pellet. A clear pellet indicates good sample dispersion.

  • Spectral Acquisition:

    • Carefully remove the KBr pellet from the die.

    • Place the pellet in the sample holder of the FTIR spectrometer.

    • Record a background spectrum of the empty sample compartment to account for atmospheric CO₂ and water vapor.

    • Record the sample spectrum over a typical range of 4000-400 cm⁻¹.

    • The final absorbance spectrum is generated by the instrument's software, which ratios the sample spectrum against the background spectrum.

Experimental Workflow and Logical Relationships

The following diagrams illustrate the logical workflow for obtaining and analyzing the IR spectrum of this compound.

experimental_workflow cluster_prep Sample Preparation cluster_pellet Pellet Formation cluster_analysis Spectral Analysis weigh_sample Weigh Sample (1-2 mg) grind Grind Sample and KBr weigh_sample->grind weigh_kbr Weigh KBr (100-200 mg) weigh_kbr->grind load_die Load Die with Mixture grind->load_die press Apply Hydraulic Pressure load_die->press place_pellet Place Pellet in FTIR press->place_pellet run_bkg Run Background Spectrum place_pellet->run_bkg run_sample Run Sample Spectrum run_bkg->run_sample process_data Process and Analyze Data run_sample->process_data

FTIR Experimental Workflow for a Solid Sample

spectral_interpretation cluster_data Data Acquisition cluster_analysis Data Analysis cluster_interpretation Interpretation spectrum FTIR Spectrum peak_id Identify Peak Positions (cm⁻¹) spectrum->peak_id intensity Determine Peak Intensities peak_id->intensity functional_group Assign Functional Groups intensity->functional_group structure_confirm Confirm Molecular Structure functional_group->structure_confirm

Logical Flow of IR Spectrum Interpretation

An In-depth Technical Guide to the Crystallographic Analysis of 4-(4-Chlorophenyl)-2-pyrrolidinone

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the methodologies required to determine the crystal structure of the small organic molecule, 4-(4-Chlorophenyl)-2-pyrrolidinone. While a publicly available crystal structure for this specific compound is not readily found in common crystallographic databases, this document outlines a detailed experimental workflow, from crystal growth to structure solution and refinement. This guide is intended to serve as a practical resource for researchers aiming to elucidate the three-dimensional atomic arrangement of this and similar compounds, which is a critical step in understanding its physicochemical properties and potential as a pharmaceutical intermediate.

Introduction

This compound is a small organic molecule with the chemical formula C₁₀H₁₀ClNO.[1][2][3] It is recognized as a key intermediate in the synthesis of various pharmaceutical compounds and is also known as an impurity of Baclofen, a muscle relaxant.[4][5] The determination of its single-crystal X-ray structure would provide invaluable information on its molecular conformation, intermolecular interactions, and packing in the solid state. Such data is fundamental for structure-activity relationship (SAR) studies, polymorph screening, and the rational design of new drug candidates.

Experimental Protocol: Single-Crystal X-ray Diffraction

The determination of the crystal structure of a small molecule like this compound is primarily achieved through single-crystal X-ray diffraction. The process can be broken down into several key stages:

Crystal Growth

The initial and often most challenging step is to grow high-quality single crystals of the compound. The ideal crystal should be of a suitable size (typically >0.1 mm in all dimensions), possess a regular shape, and be free from internal defects.[2]

Methodology:

  • Solvent Selection: A systematic screening of solvents with varying polarities is the first step. For this compound, solvents such as ethanol, methanol, and chloroform have been noted for solubility.[2] A solvent in which the compound has moderate solubility is often a good starting point.

  • Crystallization Techniques:

    • Slow Evaporation: A saturated solution of the compound is prepared and left undisturbed in a loosely covered container, allowing the solvent to evaporate slowly over days or weeks.

    • Vapor Diffusion (Hanging Drop or Sitting Drop): A concentrated drop of the compound's solution is placed on a siliconized glass slide and inverted over a reservoir containing a solvent in which the compound is less soluble (the precipitant). The slow diffusion of the precipitant vapor into the drop gradually reduces the solubility of the compound, promoting crystallization.[6]

    • Cooling Crystallization: A saturated solution is prepared at an elevated temperature and then slowly cooled. The decrease in solubility upon cooling can lead to the formation of crystals.

X-ray Diffraction Data Collection

Once a suitable crystal is obtained, it is mounted on a goniometer head and placed in an intense, monochromatic X-ray beam of a diffractometer.

Methodology:

  • Crystal Mounting: A single crystal is carefully selected under a microscope and mounted on a cryoloop or a glass fiber using a cryoprotectant (if data is to be collected at low temperatures) to prevent ice formation.

  • Data Collection: The crystal is cooled (typically to 100 K) to minimize thermal vibrations of the atoms, which results in a better-quality diffraction pattern. The crystal is then rotated in the X-ray beam, and the diffracted X-rays are detected. A series of diffraction images are collected at different crystal orientations.

Data Processing and Structure Solution

The collected diffraction data is processed to determine the unit cell parameters and the intensities of the reflections.

Methodology:

  • Indexing and Integration: The diffraction spots on the images are indexed to determine the unit cell dimensions and the Bravais lattice. The intensities of all the reflections are then integrated.

  • Structure Solution: The "phase problem" is the central challenge in crystallography, as the phases of the diffracted waves cannot be directly measured. For small molecules like this compound, direct methods are typically successful in solving the phase problem and generating an initial electron density map.[2]

  • Structure Refinement: An initial model of the molecule is fitted into the electron density map. The atomic positions and thermal parameters are then refined against the experimental data to improve the agreement between the calculated and observed structure factors. This process is repeated until the model converges to a final, stable structure.

Data Presentation

The final result of a successful crystal structure determination is a set of crystallographic data that can be presented in a standardized format. Although the specific data for this compound is not available, a typical summary would include the parameters listed in the table below.

Parameter Description Example Value (Hypothetical)
Chemical Formula The elemental composition of the molecule.C₁₀H₁₀ClNO
Formula Weight The molecular weight of the compound in g/mol .195.65
Crystal System The crystal system to which the unit cell belongs (e.g., monoclinic, orthorhombic).Monoclinic
Space Group The symmetry group of the crystal structure.P2₁/c
a, b, c (Å) The lengths of the unit cell axes.a = 10.123 Å, b = 5.432 Å, c = 15.678 Å
α, β, γ (°) The angles between the unit cell axes.α = 90°, β = 98.76°, γ = 90°
Volume (ų) The volume of the unit cell.850.12
Z The number of molecules in the unit cell.4
Density (calculated) (g/cm³) The calculated density of the crystal.1.532
Absorption Coefficient (mm⁻¹) A measure of how much the X-rays are absorbed by the crystal.0.45
F(000) The total number of electrons in the unit cell.408
Crystal Size (mm³) The approximate dimensions of the crystal used for data collection.0.20 x 0.15 x 0.10
Theta range for data collection (°) The range of diffraction angles over which data was collected.2.5 to 27.5
Reflections collected The total number of diffraction spots measured.5678
Independent reflections The number of unique reflections after accounting for symmetry.1987
R-int The internal agreement factor for symmetry-equivalent reflections.0.034
Goodness-of-fit on F² An indicator of the quality of the refinement.1.05
Final R indices [I>2sigma(I)] R-factors indicating the agreement between the observed and calculated structure factor amplitudes.R1 = 0.045, wR2 = 0.112
R indices (all data) R-factors for all of the collected data.R1 = 0.058, wR2 = 0.125

Visualization of Experimental Workflow

The following diagram illustrates the key stages in the determination of a small molecule crystal structure, from the initial compound to the final refined structure.

experimental_workflow Workflow for Small Molecule Crystal Structure Determination cluster_synthesis Sample Preparation cluster_crystallization Crystallization cluster_diffraction Data Collection cluster_processing Structure Determination cluster_validation Final Output synthesis Synthesis & Purification of This compound crystal_growth Crystal Growth (Slow Evaporation, Vapor Diffusion, etc.) synthesis->crystal_growth data_collection Single-Crystal X-ray Diffraction Data Collection crystal_growth->data_collection data_processing Data Processing (Indexing, Integration) data_collection->data_processing structure_solution Structure Solution (Direct Methods) data_processing->structure_solution refinement Structure Refinement structure_solution->refinement final_structure Final Crystal Structure (CIF File, Data Tables) refinement->final_structure

Caption: A flowchart outlining the major steps involved in determining the crystal structure of a small organic molecule.

Conclusion

The determination of the crystal structure of this compound would provide definitive insights into its three-dimensional molecular architecture. This technical guide outlines the established experimental protocols for achieving this, from the critical step of obtaining high-quality single crystals to the final stages of structure solution and refinement. The resulting crystallographic data would be a valuable asset for researchers in medicinal chemistry and drug development, enabling a deeper understanding of this compound's properties and facilitating its use in the design of novel therapeutics.

References

Pharmacological Profile of 4-(4-Chlorophenyl)-2-pyrrolidinone: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the known and inferred pharmacological profile of 4-(4-Chlorophenyl)-2-pyrrolidinone. This compound is primarily recognized as the lactam of and a principal impurity in the synthesis of Baclofen, a well-established GABA-B receptor agonist. Due to its status as a synthetic byproduct, direct and extensive pharmacological investigation of this compound is notably limited in publicly available literature. Consequently, this document synthesizes the available information and extrapolates a potential pharmacological profile based on its structural relationship to Baclofen and the broader class of pyrrolidinone-containing molecules. This guide also outlines detailed experimental protocols for key assays that would be necessary to empirically determine its pharmacological characteristics. All quantitative data, where available, is presented in tabular format for clarity, and key conceptual frameworks are visualized using diagrams.

Introduction

This compound is a heterocyclic organic compound with the molecular formula C₁₀H₁₀ClNO. Structurally, it is a derivative of 2-pyrrolidinone with a 4-chlorophenyl substituent at the 4-position. Its primary significance in the pharmaceutical landscape is its identity as "Baclofen lactam," an impurity formed during the synthesis of Baclofen. Baclofen is a specific agonist for the GABA-B receptor and is clinically used as a skeletal muscle relaxant.[1][2] The biological activity, or lack thereof, of this lactam impurity is of interest for understanding the complete pharmacological and toxicological profile of Baclofen formulations. Furthermore, the pyrrolidinone scaffold is a common feature in many centrally active compounds, suggesting that this compound could theoretically possess intrinsic pharmacological properties.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is provided in the table below.

PropertyValueReference
Molecular Formula C₁₀H₁₀ClNO
Molecular Weight 195.65 g/mol
CAS Number 22518-27-0
Appearance White to off-white crystalline powder
Melting Point 115-117 °C
Solubility Slightly soluble in Chloroform, Ethanol, Methanol

Pharmacodynamics: An Inferred Profile

Direct studies on the pharmacodynamics of this compound are scarce. The following sections outline a hypothetical profile based on its structural similarity to Baclofen and other pyrrolidinone derivatives.

GABAergic System

Given that this compound is the lactam of Baclofen, a potent GABA-B receptor agonist, its potential interaction with GABA receptors is of primary interest. The cyclization of the gamma-aminobutyric acid (GABA) backbone of Baclofen to form the lactam ring would significantly alter its conformation and ability to bind to the GABA-B receptor. It is hypothesized that this structural change would lead to a significant reduction or complete loss of affinity for the GABA-B receptor.

GABA_B_Receptor_Signaling cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space Baclofen Baclofen GABA_B_Receptor GABA-B Receptor (Heterodimer) Baclofen->GABA_B_Receptor Agonist Binding G_Protein Gi/o Protein GABA_B_Receptor->G_Protein Activation AC Adenylyl Cyclase G_Protein->AC Inhibition K_Channel GIRK Channel (K+ Efflux) G_Protein->K_Channel Activation Ca_Channel Voltage-gated Ca2+ Channel G_Protein->Ca_Channel Inhibition cAMP ↓ cAMP AC->cAMP Hyperpolarization Hyperpolarization K_Channel->Hyperpolarization Neurotransmitter_Release ↓ Neurotransmitter Release Ca_Channel->Neurotransmitter_Release

Caption: Postulated GABA-B receptor signaling pathway activated by Baclofen.

Adrenergic System

Some sources suggest that this compound is used in the preparation of potential and selective antagonists of the α1A adrenergic receptor. This implies that the core structure may have some affinity for adrenergic receptors, although direct evidence is lacking.

Adrenergic_Receptor_Antagonism cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space Compound 4-(4-Chlorophenyl) -2-pyrrolidinone Alpha1A_Receptor α1A-Adrenergic Receptor Compound->Alpha1A_Receptor Potential Antagonist Binding Norepinephrine Norepinephrine Norepinephrine->Alpha1A_Receptor Agonist Binding (Blocked) Gq_Protein Gq Protein Alpha1A_Receptor->Gq_Protein Activation (Inhibited) PLC Phospholipase C Gq_Protein->PLC IP3_DAG ↑ IP3 & DAG PLC->IP3_DAG Ca_Release ↑ Intracellular Ca2+ IP3_DAG->Ca_Release

Caption: Hypothetical antagonistic action at the α1A-adrenergic receptor.

Other CNS Activities

Derivatives of 4-phenyl-2-pyrrolidinone have been investigated for anticonvulsant and nootropic (cognitive-enhancing) activities. While this does not directly implicate this compound, it suggests that the 4-phenyl-pyrrolidinone scaffold can be a pharmacophore for CNS activity.

Pharmacokinetics: A Presumed Profile

No pharmacokinetic data for this compound is available. However, based on its structure and the pharmacokinetics of Baclofen, some general assumptions can be made.

ParameterBaclofenThis compound (Inferred)Reference
Bioavailability ~70-85% (oral)Likely well-absorbed due to its lipophilicity.[2]
Protein Binding ~30%Moderate.[3]
Metabolism Minimally metabolized (~15%).May undergo some metabolism, but likely to be a minor route of elimination.[3]
Elimination Half-life 3-4 hoursUnknown, but likely to be in a similar range to Baclofen.[3]
Excretion Primarily renal (unchanged drug).Primarily renal.[2]

Experimental Protocols

To empirically determine the pharmacological profile of this compound, a series of in vitro and in vivo experiments would be required. The following are detailed protocols for key assays.

In Vitro Assays

Objective: To determine the binding affinity of this compound for the GABA-B receptor.

Methodology:

  • Membrane Preparation:

    • Homogenize rat cerebral cortex in ice-cold 50 mM Tris-HCl buffer (pH 7.4).

    • Centrifuge the homogenate at 1,000 x g for 10 minutes at 4°C to remove nuclei and cellular debris.

    • Centrifuge the resulting supernatant at 40,000 x g for 20 minutes at 4°C.

    • Wash the pellet by resuspension in fresh buffer and repeat the centrifugation step three times.

    • Resuspend the final pellet in assay buffer to a protein concentration of 0.5-1.0 mg/mL.[4]

  • Binding Assay:

    • In a 96-well plate, add assay buffer, the membrane preparation, a known concentration of a radiolabeled GABA-B receptor antagonist (e.g., [³H]-CGP54626), and varying concentrations of this compound.[5]

    • For total binding, omit the test compound. For non-specific binding, add a high concentration of unlabeled GABA or Baclofen.

    • Incubate at room temperature for 60-90 minutes.

    • Terminate the reaction by rapid filtration through glass fiber filters.

    • Wash the filters with ice-cold assay buffer.

    • Measure the radioactivity retained on the filters using a scintillation counter.

  • Data Analysis:

    • Calculate the half-maximal inhibitory concentration (IC₅₀) from the competition curve.

    • Determine the inhibitory constant (Ki) using the Cheng-Prusoff equation.

Binding_Assay_Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis Membrane_Prep Membrane Preparation (e.g., Rat Brain) Incubation Incubation of Components: Membranes, Radioligand, Test Compound Membrane_Prep->Incubation Ligand_Prep Radioligand & Test Compound Preparation Ligand_Prep->Incubation Filtration Rapid Filtration to Separate Bound and Free Ligand Incubation->Filtration Washing Washing of Filters Filtration->Washing Scintillation Scintillation Counting to Measure Radioactivity Washing->Scintillation Data_Analysis Data Analysis: IC50 and Ki Determination Scintillation->Data_Analysis

Caption: General workflow for a radioligand binding assay.

Objective: To assess the binding affinity of this compound for α1A-adrenergic receptors.

Methodology: The protocol is similar to the GABA-B receptor binding assay, with the following modifications:

  • Membrane Source: Use tissues or cell lines expressing a high density of α1A-adrenergic receptors (e.g., rat prostate or transfected cell lines).

  • Radioligand: Use a selective α1-adrenergic receptor radioligand, such as [³H]-Prazosin.[6]

  • Non-specific Binding: Determined in the presence of a high concentration of an unlabeled α1-adrenergic antagonist like phentolamine.

In Vivo Assays

Objective: To evaluate the potential anticonvulsant effects of this compound.

Methodology:

  • Animals: Use adult male mice or rats.

  • Drug Administration: Administer this compound or vehicle intraperitoneally (i.p.) at various doses. Administer a positive control (e.g., phenytoin) to a separate group.

  • MES Induction: At the time of predicted peak drug effect (e.g., 30-60 minutes post-injection), apply a supramaximal electrical stimulus (e.g., 50 mA for 0.2 seconds in mice) via corneal or ear-clip electrodes.[7][8]

  • Observation: Observe the animals for the presence or absence of the tonic hindlimb extension phase of the seizure.

  • Data Analysis: Determine the percentage of animals protected from tonic hindlimb extension at each dose and calculate the median effective dose (ED₅₀).

Objective: To assess the potential antidepressant-like effects of this compound.

Methodology:

  • Animals: Use adult male mice.

  • Drug Administration: Administer this compound or vehicle i.p. at various doses. Include a positive control group treated with a known antidepressant (e.g., imipramine).

  • Procedure:

    • Place each mouse individually into a glass cylinder filled with water (23-25°C) to a depth where the mouse cannot touch the bottom.[1][9]

    • Conduct a 6-minute test session.

    • Record the duration of immobility during the last 4 minutes of the test. Immobility is defined as the absence of active, escape-oriented behaviors.

  • Data Analysis: Compare the duration of immobility between the drug-treated groups and the vehicle-treated group. A significant reduction in immobility time suggests an antidepressant-like effect.

Conclusion

The pharmacological profile of this compound remains largely uncharacterized. As the lactam of Baclofen, it is reasonable to hypothesize a significantly reduced or absent affinity for the GABA-B receptor. However, its potential interactions with other CNS targets, such as adrenergic receptors, or its potential for intrinsic anticonvulsant or antidepressant-like activities, cannot be ruled out without direct experimental evidence. The protocols outlined in this guide provide a framework for the systematic evaluation of this compound's pharmacological properties. Further research is warranted to fully elucidate the biological activity of this prevalent impurity and to explore any potential therapeutic applications of the 4-phenyl-pyrrolidinone scaffold.

References

An In-Depth Technical Guide to the Potential Mechanism of Action of 4-(4-Chlorophenyl)-2-pyrrolidinone

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: This document provides a comprehensive overview of the potential mechanisms of action of 4-(4-Chlorophenyl)-2-pyrrolidinone. It is important to note that direct research on the specific pharmacological activity of this compound is limited. The information presented herein is largely based on its close structural and synthetic relationships to well-characterized therapeutic agents, namely the GABA-B receptor agonist Baclofen and various α1A adrenergic receptor antagonists.

Executive Summary

This compound is a chemical entity primarily recognized as a key intermediate in the synthesis of pharmacologically active compounds and as a known impurity in the production of Baclofen.[1] While its intrinsic mechanism of action is not extensively documented, its structural motifs suggest potential interactions with key physiological targets. This guide explores these potential mechanisms by examining the pharmacology of two major classes of drugs to which it is directly related: GABA-B receptor agonists and α1A adrenergic receptor antagonists. By understanding the function of these related compounds, we can infer the potential, yet unconfirmed, biological activities of this compound and provide a framework for future research and drug development.

Potential Pharmacological Targets

Based on its structural characteristics and its role as a synthetic precursor, two primary pharmacological targets are considered for this compound:

  • GABA-B Receptors: Due to its close structural similarity to Baclofen, a potent GABA-B receptor agonist, it is plausible that this compound may exhibit some activity at this receptor.

  • α1A Adrenergic Receptors: The pyrrolidinone scaffold is utilized in the synthesis of selective α1A adrenergic receptor antagonists, suggesting that the parent molecule could serve as a pharmacophore for this class of drugs.

**3.0 Inferred Mechanism of Action via GABA-B Receptor Modulation

Baclofen, for which this compound is a known impurity, is a selective agonist of the GABA-B receptor.[1] The mechanism of action of Baclofen is well-established and provides a strong basis for inferring a potential, albeit likely weaker, interaction of this compound with the GABAergic system.

GABA-B Receptor Signaling Pathway

GABA-B receptors are G-protein coupled receptors (GPCRs) that mediate slow and prolonged inhibitory neurotransmission in the central nervous system. Upon activation by an agonist like Baclofen, the following signaling cascade is initiated:

  • G-protein Activation: The agonist binds to the GABA-B receptor, causing a conformational change that activates the associated heterotrimeric G-protein (Gi/o).

  • Downstream Effector Modulation: The activated G-protein dissociates into its Gα and Gβγ subunits, which then modulate downstream effectors:

    • Inhibition of Adenylyl Cyclase: The Gαi/o subunit inhibits adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels.

    • Activation of K+ Channels: The Gβγ subunit directly activates G-protein-coupled inwardly rectifying potassium (GIRK) channels, leading to potassium efflux and hyperpolarization of the neuronal membrane.

    • Inhibition of Ca2+ Channels: The Gβγ subunit also inhibits voltage-gated calcium channels (VGCCs), which reduces calcium influx and subsequently decreases the release of neurotransmitters from the presynaptic terminal.

GABA_B_Signaling cluster_presynaptic Presynaptic Terminal cluster_postsynaptic Postsynaptic Neuron Agonist Agonist GABABR_pre GABA-B Receptor Agonist->GABABR_pre Binds Gi/o_pre Gi/o Protein GABABR_pre->Gi/o_pre Activates VGCC Voltage-Gated Ca2+ Channel Gi/o_pre->VGCC Inhibits NT_release Neurotransmitter Release VGCC->NT_release Leads to GABABR_post GABA-B Receptor Gi/o_post Gi/o Protein GABABR_post->Gi/o_post Activates AC Adenylyl Cyclase Gi/o_post->AC Inhibits GIRK GIRK K+ Channel Gi/o_post->GIRK Activates cAMP cAMP AC->cAMP Produces Hyperpolarization Hyperpolarization (IPSP) GIRK->Hyperpolarization Causes

Caption: GABA-B Receptor Signaling Pathway.
Quantitative Data for Baclofen

The following table summarizes key quantitative parameters for Baclofen's interaction with the GABA-B receptor.

ParameterValueSpeciesAssay TypeReference
Ki 6 µM (racemic)RatRadioligand Binding[2]
IC50 0.015 µM (R-enantiomer)Cat[3H]baclofen Displacement[2]
IC50 1.77 µM (S-enantiomer)Cat[3H]baclofen Displacement[2]
IC50 0.04 µMRat[3H]-baclofen Displacement[3]
EC50 8.6 nMHumanRecombinant GABA-B Receptor Functional Assay[2]

Inferred Mechanism of Action via α1A Adrenergic Receptor Modulation

Several selective α1A adrenergic receptor antagonists, used in the treatment of benign prostatic hyperplasia (BPH), are synthesized from pyrrolidinone derivatives.[2] This suggests that the this compound scaffold could interact with α1A adrenergic receptors, likely as an antagonist.

α1A Adrenergic Receptor Signaling Pathway

α1A adrenergic receptors are GPCRs coupled to the Gq family of G-proteins. Their activation by endogenous catecholamines like norepinephrine leads to smooth muscle contraction. Antagonism of this receptor induces smooth muscle relaxation. The signaling cascade is as follows:

  • G-protein Activation: Norepinephrine binds to the α1A adrenergic receptor, activating the associated Gq protein.

  • Phospholipase C Activation: The activated Gq protein stimulates phospholipase C (PLC).

  • Second Messenger Production: PLC cleaves phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol trisphosphate (IP3) and diacylglycerol (DAG).

  • Calcium Release: IP3 binds to its receptors on the endoplasmic reticulum, triggering the release of stored calcium (Ca2+) into the cytoplasm.

  • Protein Kinase C Activation: DAG, along with the increased intracellular Ca2+, activates protein kinase C (PKC).

  • Smooth Muscle Contraction: The elevated intracellular Ca2+ levels and activated PKC lead to the phosphorylation of downstream targets, ultimately resulting in smooth muscle contraction.

Alpha1A_Signaling Norepinephrine Norepinephrine Alpha1A_R α1A Adrenergic Receptor Norepinephrine->Alpha1A_R Binds Gq_Protein Gq Protein Alpha1A_R->Gq_Protein Activates PLC Phospholipase C (PLC) Gq_Protein->PLC Activates PIP2 PIP2 PLC->PIP2 Cleaves IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG ER Endoplasmic Reticulum IP3->ER Binds to receptor on PKC Protein Kinase C (PKC) DAG->PKC Activates Ca2+ Ca2+ ER->Ca2+ Releases Ca2+->PKC Activates Contraction Smooth Muscle Contraction Ca2+->Contraction Leads to PKC->Contraction Leads to

Caption: α1A Adrenergic Receptor Signaling Pathway.
Quantitative Data for Representative α1A Adrenergic Antagonists

The following table provides binding affinity data for Tamsulosin and Silodosin, two selective α1A adrenergic receptor antagonists.

CompoundReceptor SubtypepKiKi (nM)SpeciesReference
Tamsulosin α1A10.380.042Human[4]
α1B9.330.47Human[4]
α1D9.850.14Human[4]
Silodosin α1A-0.32Human[5]
α1B-52Human[5]
α1D-16Human[5]

Experimental Protocols

Detailed methodologies are crucial for the characterization of compounds acting on GABA-B and α1A adrenergic receptors.

GABA-B Receptor Radioligand Binding Assay

This protocol describes a competitive binding assay to determine the affinity of a test compound for the GABA-B receptor.

  • Membrane Preparation:

    • Homogenize rat brain tissue in ice-cold buffer (e.g., 50 mM Tris-HCl, pH 7.4).

    • Centrifuge the homogenate at low speed (e.g., 1,000 x g) to remove nuclei and cellular debris.

    • Centrifuge the resulting supernatant at high speed (e.g., 40,000 x g) to pellet the membranes.

    • Wash the membrane pellet multiple times by resuspension in fresh buffer and recentrifugation to remove endogenous GABA.

    • Resuspend the final pellet in assay buffer containing a divalent cation (e.g., 2.5 mM CaCl2).[1]

  • Binding Assay:

    • In a 96-well plate, add the prepared membrane suspension.

    • Add increasing concentrations of the test compound.

    • Add a fixed concentration of a suitable radioligand (e.g., [3H]-Baclofen or [3H]-GABA).[6]

    • For non-specific binding determination, add a high concentration of an unlabeled GABA-B agonist (e.g., 100 µM Baclofen).

    • Incubate the plate at a controlled temperature (e.g., 4°C) for a sufficient duration to reach equilibrium (e.g., 30-60 minutes).

  • Termination and Detection:

    • Terminate the binding reaction by rapid filtration through glass fiber filters to separate bound and free radioligand.

    • Wash the filters rapidly with ice-cold wash buffer.

    • Measure the radioactivity retained on the filters using liquid scintillation counting.

  • Data Analysis:

    • Calculate specific binding by subtracting non-specific binding from total binding.

    • Plot the percentage of specific binding against the logarithm of the test compound concentration.

    • Determine the IC50 value (the concentration of the test compound that inhibits 50% of specific radioligand binding) from the resulting sigmoidal curve.

    • Calculate the Ki (inhibition constant) using the Cheng-Prusoff equation.

Binding_Assay_Workflow cluster_prep Membrane Preparation cluster_assay Binding Assay cluster_detection Termination & Detection cluster_analysis Data Analysis Homogenize Homogenize Tissue Centrifuge1 Low-Speed Centrifugation Homogenize->Centrifuge1 Centrifuge2 High-Speed Centrifugation Centrifuge1->Centrifuge2 Wash Wash Membranes Centrifuge2->Wash Resuspend Resuspend in Assay Buffer Wash->Resuspend Plate_Setup Add Membranes, Test Compound, Radioligand to Plate Resuspend->Plate_Setup Incubate Incubate to Equilibrium Plate_Setup->Incubate Filter Rapid Filtration Incubate->Filter Wash_Filters Wash Filters Filter->Wash_Filters Count Scintillation Counting Wash_Filters->Count Calculate_Binding Calculate Specific Binding Count->Calculate_Binding Plot_Curve Plot Competition Curve Calculate_Binding->Plot_Curve Determine_IC50 Determine IC50 Plot_Curve->Determine_IC50 Calculate_Ki Calculate Ki Determine_IC50->Calculate_Ki

Caption: Radioligand Binding Assay Workflow.
α1A Adrenergic Receptor Functional Assay (Calcium Mobilization)

This protocol outlines a functional assay to measure the antagonist activity of a test compound at the α1A adrenergic receptor by monitoring changes in intracellular calcium.

  • Cell Culture and Dye Loading:

    • Culture a suitable cell line stably expressing the human α1A adrenergic receptor (e.g., HEK293 or CHO cells).

    • Plate the cells in a black, clear-bottom 96-well plate and allow them to adhere overnight.

    • Load the cells with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM or Fura-2 AM) in a suitable buffer (e.g., Hanks' Balanced Salt Solution with HEPES) for 30-60 minutes at 37°C.

    • Wash the cells with assay buffer to remove excess dye.

  • Compound Incubation:

    • Add varying concentrations of the test compound (potential antagonist) to the wells.

    • Incubate for a predetermined time (e.g., 15-30 minutes) to allow the antagonist to bind to the receptors.

  • Agonist Stimulation and Signal Detection:

    • Place the plate in a fluorescence plate reader (e.g., FLIPR or FlexStation).

    • Establish a stable baseline fluorescence reading.

    • Inject a fixed concentration of an α1A adrenergic agonist (e.g., norepinephrine or phenylephrine) into each well to stimulate the receptors.

    • Immediately begin kinetic reading of fluorescence intensity over time to measure the increase in intracellular calcium.

  • Data Analysis:

    • Determine the peak fluorescence response for each well.

    • Plot the agonist-induced response against the concentration of the test compound.

    • Determine the IC50 value of the antagonist.

    • For competitive antagonists, a Schild analysis can be performed to determine the pA2 value.

Conclusion and Future Directions

While the direct mechanism of action of this compound remains to be elucidated, its structural relationship to Baclofen and its use as a synthetic intermediate for α1A adrenergic receptor antagonists provide compelling avenues for investigation. The data and protocols presented in this guide offer a robust framework for researchers to explore the potential GABAergic and adrenergic activities of this compound and its derivatives.

Future research should focus on:

  • Direct Binding and Functional Assays: Performing the described experimental protocols with this compound to determine its affinity and efficacy at GABA-B and α1A adrenergic receptors.

  • In Vivo Studies: If in vitro activity is confirmed, progressing to in vivo models to assess its physiological effects and potential therapeutic applications.

  • Structure-Activity Relationship (SAR) Studies: Synthesizing and testing analogs of this compound to understand the structural requirements for activity at these receptors.

By systematically investigating these potential mechanisms, the scientific community can unlock the full pharmacological potential of this and related chemical scaffolds.

References

Methodological & Application

Application Notes and Protocols for the Synthesis of 4-(4-Chlorophenyl)-2-pyrrolidinone

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-(4-Chlorophenyl)-2-pyrrolidinone, also known as Baclofen lactam, is a key intermediate in the synthesis of various pharmaceutical compounds and is a known impurity of the muscle relaxant Baclofen. Its rigid pyrrolidinone structure makes it a valuable scaffold for the development of novel therapeutics. This document provides detailed application notes and a comprehensive experimental protocol for the synthesis of this compound via the intramolecular cyclization of 4-amino-3-(4-chlorophenyl)butanoic acid.

Physicochemical Properties

PropertyValueReference
CAS Number 22518-27-0[1]
Molecular Formula C₁₀H₁₀ClNO[1]
Molecular Weight 195.65 g/mol [1]
Appearance White crystalline powder
Solubility Soluble in alcohol and acetic acid

Synthetic Approach: Intramolecular Cyclization

The most direct and efficient method for the synthesis of this compound is the intramolecular cyclization of 4-amino-3-(4-chlorophenyl)butanoic acid. This reaction proceeds via a dehydration mechanism, forming a stable five-membered lactam ring. The reaction can be effectively catalyzed by boric acid under reflux conditions in a suitable solvent like toluene. This method is noted for its high yield and purity of the final product. It is also observed that the cyclization is favored under neutral or basic conditions, while acidic conditions can prevent or reverse the lactam formation.[2]

Experimental Workflow

The following diagram illustrates the key steps in the synthesis of this compound.

SynthesisWorkflow cluster_start Starting Material cluster_reaction Reaction cluster_workup Work-up & Purification cluster_product Final Product start 4-Amino-3-(4-chlorophenyl)butanoic Acid reaction Intramolecular Cyclization (Toluene, Boric Acid, Reflux) start->reaction Reagents workup Cooling & Filtration reaction->workup Reaction Mixture purification Recrystallization (e.g., Ethanol/Water) workup->purification Crude Product product This compound purification->product Pure Product

Caption: Synthetic workflow for this compound.

Detailed Experimental Protocol

This protocol is based on the boric acid-catalyzed cyclization of 4-amino-3-(4-chlorophenyl)butanoic acid.

Materials:

  • 4-Amino-3-(4-chlorophenyl)butanoic acid (Baclofen)

  • Boric acid (catalytic amount)

  • Toluene

  • Ethanol

  • Water

  • Round-bottom flask with reflux condenser

  • Magnetic stirrer with heating mantle

  • Büchner funnel and filter paper

  • Standard laboratory glassware

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 4-amino-3-(4-chlorophenyl)butanoic acid and a catalytic amount of boric acid.

  • Solvent Addition: Add a suitable volume of toluene to the flask to create a slurry.

  • Cyclization Reaction: Heat the mixture to reflux with vigorous stirring. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

  • Work-up: Once the reaction is complete (typically after several hours), cool the reaction mixture to room temperature. The product will precipitate out of the solution.

  • Isolation of Crude Product: Collect the solid product by vacuum filtration using a Büchner funnel. Wash the filter cake with a small amount of cold toluene to remove any residual impurities.

  • Purification: Recrystallize the crude product from a suitable solvent system, such as an ethanol/water mixture, to obtain pure this compound as a white crystalline solid.

  • Drying: Dry the purified product under vacuum to remove any residual solvent.

Quantitative Data Summary

ParameterValueReference
Yield 81%
Purity (by HPLC) 99.95%
Melting Point 115-117 °C

Characterization Data

The synthesized this compound can be characterized by various spectroscopic methods to confirm its identity and purity.

  • ¹H NMR: The proton NMR spectrum will show characteristic peaks for the aromatic protons of the chlorophenyl group and the aliphatic protons of the pyrrolidinone ring.

  • ¹³C NMR: The carbon NMR spectrum will display distinct signals for the carbonyl carbon, the aromatic carbons, and the aliphatic carbons of the molecule.

  • FT-IR: The infrared spectrum will exhibit a strong absorption band corresponding to the C=O stretching of the lactam ring and other characteristic peaks for the aromatic and aliphatic C-H bonds.

  • Mass Spectrometry (MS): The mass spectrum will show the molecular ion peak corresponding to the molecular weight of the compound.

Safety Precautions

  • Standard laboratory safety procedures should be followed, including the use of personal protective equipment (PPE) such as safety glasses, gloves, and a lab coat.

  • All manipulations should be performed in a well-ventilated fume hood.

  • Toluene is a flammable and volatile solvent; handle with care and avoid ignition sources.

  • Refer to the Safety Data Sheets (SDS) for all chemicals used in the synthesis.

References

Application Notes and Protocols for the Synthesis of 4-(4-Chlorophenyl)-2-pyrrolidinone

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

4-(4-Chlorophenyl)-2-pyrrolidinone is a key chemical intermediate in the synthesis of various pharmaceutical compounds. Its pyrrolidinone core is a prevalent scaffold in medicinal chemistry. This document outlines a proposed multi-step synthetic pathway for this compound, commencing from 3-(4-chlorophenyl)glutaric acid. The synthesis of the intermediate, 3-(4-chlorophenyl)glutarimide, is also detailed. Due to the absence of a direct, documented single-step conversion from 3-(4-chlorophenyl)glutarimide to this compound, this protocol employs a classical organic chemistry transformation, the Hofmann rearrangement, to achieve the desired ring contraction and functional group manipulation.

These protocols are intended for researchers and professionals in the fields of organic synthesis, medicinal chemistry, and drug development.

Quantitative Data Summary

The following table summarizes the expected yields and key physical properties for the intermediates and the final product in the proposed synthetic pathway.

CompoundMolecular FormulaMolecular Weight ( g/mol )Physical StateMelting Point (°C)Typical Yield (%)
3-(4-Chlorophenyl)glutaric AcidC₁₁H₁₁ClO₄242.66White Solid166-168-
3-(4-Chlorophenyl)glutarimideC₁₁H₁₀ClNO₂223.65White to off-white solid125-12985-95
3-(4-Chlorophenyl)glutaric acid monoamideC₁₁H₁₂ClNO₃241.67SolidNot reported90-98
4-Amino-3-(4-chlorophenyl)butanoic acidC₁₀H₁₂ClNO₂213.66Crystalline Solid206-20870-85
This compoundC₁₀H₁₀ClNO195.64SolidNot reported80-90

Experimental Protocols

This section provides detailed experimental procedures for the multi-step synthesis of this compound.

DOT Script for Synthetic Workflow

Synthesis_Workflow Start 3-(4-Chlorophenyl)glutaric Acid Step1_reagents 1. NH4OH, Heat 2. Acetic Anhydride Start->Step1_reagents Intermediate1 3-(4-Chlorophenyl)glutarimide Step1_reagents->Intermediate1 Step 1: Imide Formation Step2_reagents NaOH (aq) Intermediate1->Step2_reagents Intermediate2 3-(4-Chlorophenyl)glutaric acid monoamide Step2_reagents->Intermediate2 Step 2: Selective Hydrolysis Step3_reagents 1. Br2, NaOH 2. Heat Intermediate2->Step3_reagents Intermediate3 4-Amino-3-(4-chlorophenyl)butanoic acid Step3_reagents->Intermediate3 Step 3: Hofmann Rearrangement Step4_reagents Heat (e.g., in xylene) Intermediate3->Step4_reagents FinalProduct This compound Step4_reagents->FinalProduct Step 4: Lactamization

Caption: Proposed synthetic pathway for this compound.

Step 1: Synthesis of 3-(4-Chlorophenyl)glutarimide from 3-(4-Chlorophenyl)glutaric Acid

This protocol describes the formation of the cyclic imide from the corresponding dicarboxylic acid.

Materials:

  • 3-(4-Chlorophenyl)glutaric acid

  • Ammonium hydroxide (28-30% solution)

  • Acetic anhydride

  • Deionized water

  • Ethanol

Equipment:

  • Round-bottom flask with reflux condenser

  • Heating mantle

  • Magnetic stirrer

  • Büchner funnel and filter flask

  • Beakers and graduated cylinders

Procedure:

  • In a round-bottom flask, dissolve 3-(4-chlorophenyl)glutaric acid (1.0 eq) in a minimal amount of aqueous ammonium hydroxide.

  • Heat the solution to evaporate the water and excess ammonia. Continue heating until the temperature of the molten residue reaches 180-200 °C. Maintain this temperature for 2-3 hours.

  • Cool the reaction mixture to approximately 100 °C and add acetic anhydride (2.0 eq).

  • Gently reflux the mixture for 30 minutes.

  • Cool the reaction mixture to room temperature, and then place it in an ice bath to induce crystallization.

  • Add cold ethanol to the solidified mass and break up the solid.

  • Collect the crude product by vacuum filtration and wash with a small amount of cold ethanol.

  • Recrystallize the crude 3-(4-chlorophenyl)glutarimide from ethanol to obtain the pure product.

  • Dry the product under vacuum.

Step 2: Selective Hydrolysis of 3-(4-Chlorophenyl)glutarimide to 3-(4-Chlorophenyl)glutaric acid monoamide

This step involves the selective opening of the imide ring to form the corresponding monoamide.

Materials:

  • 3-(4-Chlorophenyl)glutarimide

  • Sodium hydroxide (NaOH)

  • Hydrochloric acid (HCl), concentrated

  • Deionized water

Equipment:

  • Beaker or flask

  • Magnetic stirrer

  • pH meter or pH paper

  • Büchner funnel and filter flask

Procedure:

  • Suspend 3-(4-chlorophenyl)glutarimide (1.0 eq) in deionized water.

  • Slowly add a 1 M solution of sodium hydroxide (1.0 eq) while stirring vigorously at room temperature.

  • Monitor the reaction by TLC until the starting material is consumed (typically 1-2 hours).

  • Once the reaction is complete, cool the solution in an ice bath.

  • Carefully acidify the reaction mixture to a pH of 3-4 with concentrated hydrochloric acid.

  • A white precipitate of 3-(4-chlorophenyl)glutaric acid monoamide will form.

  • Collect the solid by vacuum filtration, wash with cold deionized water, and dry under vacuum.

Step 3: Hofmann Rearrangement of 3-(4-Chlorophenyl)glutaric acid monoamide

This key step utilizes the Hofmann rearrangement to convert the primary amide to a primary amine with the loss of one carbon atom, leading to the formation of 4-amino-3-(4-chlorophenyl)butanoic acid.[1]

Materials:

  • 3-(4-Chlorophenyl)glutaric acid monoamide

  • Sodium hydroxide (NaOH)

  • Bromine (Br₂)

  • Deionized water

  • Hydrochloric acid (HCl), concentrated

Equipment:

  • Three-necked round-bottom flask equipped with a dropping funnel, mechanical stirrer, and thermometer

  • Ice bath

  • Heating mantle

  • pH meter or pH paper

Procedure:

  • Prepare a solution of sodium hydroxide (4.0 eq) in deionized water in the three-necked flask and cool it to 0-5 °C in an ice bath.

  • Slowly add bromine (1.1 eq) to the cold NaOH solution to form a sodium hypobromite solution.

  • In a separate beaker, dissolve 3-(4-chlorophenyl)glutaric acid monoamide (1.0 eq) in a cold solution of sodium hydroxide (2.0 eq) in deionized water.

  • Add the monoamide solution dropwise to the sodium hypobromite solution, maintaining the temperature below 10 °C.

  • After the addition is complete, slowly warm the reaction mixture to room temperature and then heat to 50-60 °C for 1-2 hours.

  • Cool the reaction mixture to room temperature and carefully acidify with concentrated hydrochloric acid to a pH of 7.

  • The product, 4-amino-3-(4-chlorophenyl)butanoic acid, will precipitate out of the solution.

  • Collect the solid by vacuum filtration, wash with cold water, and dry under vacuum.

Step 4: Intramolecular Cyclization (Lactamization) of 4-Amino-3-(4-chlorophenyl)butanoic acid

The final step involves the intramolecular cyclization of the amino acid to form the desired this compound.

Materials:

  • 4-Amino-3-(4-chlorophenyl)butanoic acid

  • Xylene or other high-boiling point aprotic solvent

  • Dean-Stark apparatus (optional)

Equipment:

  • Round-bottom flask with a reflux condenser (and optional Dean-Stark trap)

  • Heating mantle

  • Magnetic stirrer

  • Rotary evaporator

Procedure:

  • Suspend 4-amino-3-(4-chlorophenyl)butanoic acid (1.0 eq) in xylene in a round-bottom flask.

  • Heat the mixture to reflux. If a Dean-Stark trap is used, water will be collected as it is formed during the reaction.

  • Continue refluxing until no more water is evolved or until TLC analysis indicates the complete consumption of the starting material (typically 4-8 hours).

  • Cool the reaction mixture to room temperature.

  • Remove the solvent under reduced pressure using a rotary evaporator.

  • The crude product can be purified by column chromatography on silica gel or by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexanes) to yield pure this compound.

Safety Precautions

  • All experiments should be performed in a well-ventilated fume hood.

  • Personal protective equipment (PPE), including safety glasses, lab coat, and gloves, must be worn at all times.

  • Bromine is highly corrosive and toxic. Handle with extreme care.

  • Sodium hydroxide is corrosive. Avoid contact with skin and eyes.

  • Concentrated acids are corrosive. Handle with care.

  • Organic solvents are flammable. Avoid open flames and sources of ignition.

References

Application Notes and Protocols: Synthesis of 4-(4-Chlorophenyl)-2-pyrrolidinone via Hofmann Rearrangement

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for the synthesis of 4-(4-Chlorophenyl)-2-pyrrolidinone, a key intermediate and a known impurity of the muscle relaxant Baclofen.[] The primary route detailed involves a Hofmann rearrangement of β-(p-chlorophenyl) glutarimide to an amino acid precursor, followed by intramolecular cyclization. An alternative direct cyclization method from the corresponding amino acid is also presented.

Physicochemical Data of this compound

PropertyValueReference
Molecular Formula C₁₀H₁₀ClNO
Molecular Weight 195.65 g/mol
Appearance White crystalline powder
Melting Point 118-120 °C
Solubility Soluble in methanol and dilute hydrochloric acid.
HPLC Purity >99.0%[2]

Spectroscopic Data of this compound

TechniqueDataReference
¹H NMR (ppm) δ 7.72 (s, 1H, pyrrolidin), 7.38-7.32 (m, 4H, benzene), 3.19-3.15 (pentate, 1H, pyrrolidin-2-one), 3.62-3.59 and 2.30-2.25 (m, 4H, pyrrolidin-2-one)
¹³C NMR (ppm) δ 175.80, 141.80, 131.16, 128.89, 48.45, 40.02
LC-MS (m/z) [M+H]⁺ ion peak at 196.05200
Elemental Analysis Calculated for C₁₀H₁₀ClNO: C, 61.58; H, 5.17; N, 7.18. Found: C, 61.28; H, 5.23; N, 6.90.

Synthetic Pathways

Two primary synthetic routes are detailed below. The first involves a Hofmann rearrangement as a key step, while the second is a direct intramolecular cyclization.

Synthesis_Pathways cluster_0 Route 1: Hofmann Rearrangement Pathway cluster_1 Route 2: Direct Cyclization A β-(p-chlorophenyl) glutarimide B 4-Amino-3-(4-chlorophenyl)butanoic acid (Baclofen) A->B Hofmann Rearrangement C This compound B->C Intramolecular Cyclization B2 4-Amino-3-(4-chlorophenyl)butanoic acid (Baclofen) C2 This compound B2->C2 Direct Intramolecular Cyclization

Caption: Synthetic routes to this compound.

Experimental Protocols

Route 1: Hofmann Rearrangement Pathway

This route involves the synthesis of the imide precursor, followed by a Hofmann rearrangement and subsequent cyclization.

Step 1: Synthesis of β-(p-chlorophenyl) glutarimide

This procedure starts from β-(p-chlorophenyl) glutaric acid.

  • Materials: β-(p-chlorophenyl) glutaric acid, concentrated ammonium hydroxide, absolute ethanol, water.

  • Procedure:

    • Dissolve 15 g of β-(p-chlorophenyl) glutaric acid in 100 mL of water and 35 mL of concentrated ammonium hydroxide.

    • Decolorize the solution with charcoal and filter.

    • Heat the filtrate in an open flask until the temperature of the mixture reaches 200 °C.

    • Maintain the temperature at 200 °C for 30 minutes.

    • Cautiously dilute the mixture with 50 mL of absolute ethanol and heat to boiling.

    • Add 100 mL of hot water, stir, and then cool thoroughly.

    • Filter the precipitate, wash with ice water, and dry in vacuo at 60 °C.

  • Expected Yield: 78%[3]

Step 2: Hofmann Rearrangement to 4-Amino-3-(4-chlorophenyl)butanoic acid (Baclofen)

This step utilizes the classic Hofmann rearrangement conditions.[3]

  • Materials: β-(p-chlorophenyl) glutarimide, sodium hydroxide, bromine, concentrated hydrochloric acid, water.

  • Procedure:

    • Cool 5 g of β-(p-chlorophenyl) glutarimide to 10-15 °C.

    • At this temperature, add a solution of 5 g of sodium hydroxide in 20 mL of water.

    • Over a period of 20 minutes, add 4 g of bromine.

    • After the addition is complete, stir the mixture for 8 hours at 20-25 °C.

    • Cautiously adjust the pH of the reaction solution to 7 with concentrated hydrochloric acid.

    • The product, 4-amino-3-(4-chlorophenyl)butanoic acid, will precipitate as fine crystals.

    • Recrystallize the product from water for purification.

  • Expected Yield: 81%[3]

Step 3: Intramolecular Cyclization to this compound

This final step involves the cyclization of the amino acid to the desired lactam.

  • Materials: 4-Amino-3-(4-chlorophenyl)butanoic acid (Baclofen), boric acid, toluene.

  • Procedure:

    • Reflux a solution of Baclofen in toluene with a catalytic amount of boric acid.

    • Monitor the reaction progress by a suitable technique (e.g., TLC).

    • Upon completion, cool the reaction mixture and isolate the product.

  • Expected Yield: 81%

Route 2: Direct Intramolecular Cyclization

This route provides a more direct synthesis from the commercially available amino acid.

Experimental_Workflow cluster_Route1 Route 1 Workflow cluster_Route2 Route 2 Workflow A1 Dissolve β-(p-chlorophenyl) glutaric acid in NH4OH solution B1 Heat to 200°C A1->B1 C1 Precipitate and isolate β-(p-chlorophenyl) glutarimide B1->C1 D1 React imide with NaOH and Bromine C1->D1 E1 Neutralize to precipitate Baclofen D1->E1 F1 Reflux Baclofen with Boric Acid in Toluene E1->F1 G1 Isolate this compound F1->G1 A2 Reflux Baclofen with Boric Acid in Toluene B2 Isolate this compound A2->B2

References

Application Notes and Protocols for the Purification of 4-(4-Chlorophenyl)-2-pyrrolidinone

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed methodologies for the purification of 4-(4-Chlorophenyl)-2-pyrrolidinone, a key intermediate in the synthesis of various pharmaceutical compounds and a known impurity of Baclofen. The protocols outlined below are intended as a starting point for laboratory-scale purification and can be adapted and optimized for specific purity requirements and scales.

Overview of Purification Strategies

The choice of purification method for this compound depends on the nature and quantity of impurities present in the crude material. The primary techniques suitable for this compound are flash column chromatography and recrystallization. High-Performance Liquid Chromatography (HPLC) is recommended for the final purity assessment.

Purification Workflow:

Purification Workflow cluster_purification Purification cluster_analysis Purity Analysis cluster_result Final Product crude Crude this compound flash Flash Column Chromatography crude->flash Initial Purification recrystallization Recrystallization flash->recrystallization Further Purification (Optional) hplc HPLC Analysis flash->hplc Purity Verification recrystallization->hplc Purity Verification pure_product Pure this compound hplc->pure_product

Caption: General workflow for the purification and analysis of this compound.

Flash Column Chromatography Protocol

Flash column chromatography is a rapid and efficient method for the purification of multi-gram quantities of organic compounds. It is particularly useful for removing impurities with different polarities from the target compound.

Experimental Protocol:

Instrumentation and Materials:

  • Flash chromatography system (e.g., Biotage, Teledyne ISCO) or a manually packed glass column

  • Silica gel (230-400 mesh)

  • Solvents: Hexanes, Ethyl Acetate (HPLC grade)

  • Thin Layer Chromatography (TLC) plates (silica gel 60 F254)

  • UV lamp (254 nm)

  • Rotary evaporator

Procedure:

  • TLC Analysis of Crude Material:

    • Dissolve a small amount of the crude this compound in a suitable solvent (e.g., dichloromethane or ethyl acetate).

    • Spot the solution onto a TLC plate.

    • Develop the TLC plate using a solvent system of Hexanes:Ethyl Acetate (e.g., starting with a 7:3 ratio).

    • Visualize the spots under a UV lamp. The optimal solvent system should provide good separation between the product spot and impurities, with the product having an Rf value of approximately 0.3.

  • Column Packing:

    • For a manual column, prepare a slurry of silica gel in the chosen mobile phase (e.g., Hexanes:Ethyl Acetate 8:2).

    • Pour the slurry into the column and allow it to pack under gravity or with gentle pressure.

    • For automated systems, use a pre-packed silica cartridge.

  • Sample Loading:

    • Dissolve the crude compound in a minimal amount of the mobile phase or a stronger solvent like dichloromethane.

    • Alternatively, for less soluble compounds, perform a dry loading by adsorbing the crude material onto a small amount of silica gel, evaporating the solvent, and loading the resulting powder onto the column.

  • Elution and Fraction Collection:

    • Begin elution with the chosen mobile phase.

    • Collect fractions and monitor the elution by TLC to identify the fractions containing the pure product.

  • Solvent Removal:

    • Combine the pure fractions and remove the solvent using a rotary evaporator to yield the purified this compound.

Data Presentation: Flash Chromatography Parameters

ParameterRecommended Value
Stationary PhaseSilica Gel (230-400 mesh)
Mobile PhaseHexanes:Ethyl Acetate (gradient or isocratic)
Example Gradient0-100% Ethyl Acetate in Hexanes over 20 column volumes
DetectionUV (254 nm)
Sample LoadingDry or wet loading

Flash Chromatography Workflow Diagram:

Flash Chromatography Workflow start Start tlc TLC Analysis of Crude start->tlc pack Pack Column with Silica Gel tlc->pack load Load Crude Sample pack->load elute Elute with Solvent Gradient load->elute collect Collect Fractions elute->collect monitor Monitor Fractions by TLC collect->monitor combine Combine Pure Fractions monitor->combine evaporate Evaporate Solvent combine->evaporate end Purified Product evaporate->end

Caption: Step-by-step workflow for flash column chromatography.

Recrystallization Protocol

Recrystallization is a technique used to purify solid compounds. It relies on the difference in solubility of the compound and its impurities in a given solvent at different temperatures.

Experimental Protocol:

Materials:

  • Crude this compound

  • Solvents (e.g., Ethanol, Isopropanol, Ethyl Acetate, Water)

  • Erlenmeyer flask

  • Heating source (hot plate)

  • Ice bath

  • Buchner funnel and filter paper

  • Vacuum flask

Procedure:

  • Solvent Selection:

    • Test the solubility of a small amount of the crude material in various solvents at room temperature and upon heating.

    • A suitable solvent will dissolve the compound when hot but not at room temperature. The impurities should either be insoluble at high temperatures or remain soluble at low temperatures. A mixture of solvents can also be used. Based on the properties of similar compounds, ethanol or isopropanol are good starting points.[1]

  • Dissolution:

    • Place the crude compound in an Erlenmeyer flask.

    • Add a minimal amount of the chosen solvent and heat the mixture to boiling while stirring until the solid is completely dissolved. Add more solvent in small portions if necessary.

  • Cooling and Crystallization:

    • Allow the hot solution to cool slowly to room temperature. Crystals of the pure compound should form.

    • Once at room temperature, place the flask in an ice bath to maximize crystal formation.

  • Isolation of Crystals:

    • Collect the crystals by vacuum filtration using a Buchner funnel.

    • Wash the crystals with a small amount of the cold recrystallization solvent to remove any remaining impurities.

  • Drying:

    • Dry the purified crystals in a vacuum oven to remove all traces of the solvent.

Recrystallization Workflow Diagram:

Recrystallization Workflow start Start dissolve Dissolve Crude in Hot Solvent start->dissolve cool Cool Solution Slowly dissolve->cool crystallize Allow Crystals to Form cool->crystallize filter Filter Crystals crystallize->filter wash Wash with Cold Solvent filter->wash dry Dry Purified Crystals wash->dry end Pure Crystalline Product dry->end

Caption: Step-by-step workflow for recrystallization.

Purity Analysis by HPLC

High-Performance Liquid Chromatography (HPLC) is a sensitive and accurate method for determining the purity of this compound. A reverse-phase method is generally suitable for this compound.

Experimental Protocol:

Instrumentation:

  • HPLC system with a UV-Vis detector

  • Data acquisition and processing software

Procedure:

  • Sample Preparation:

    • Accurately weigh and dissolve a sample of the purified compound in the mobile phase to a concentration of approximately 1 mg/mL.

  • Chromatographic Analysis:

    • Equilibrate the HPLC system with the mobile phase until a stable baseline is achieved.

    • Inject a blank (mobile phase) to ensure no carryover.

    • Inject the prepared sample solution.

    • Record the chromatogram for a sufficient time to allow for the elution of all potential impurities.

  • Data Analysis:

    • The purity is calculated based on the area percentage of the main peak relative to the total area of all peaks.

Data Presentation: HPLC Parameters

ParameterRecommended Value
ColumnC18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm)
Mobile PhaseAcetonitrile and Water (with 0.1% Formic Acid)
GradientIsocratic (e.g., 60:40 Acetonitrile:Water) or a gradient
Flow Rate1.0 mL/min
Column Temperature25 °C
Detection Wavelength230 nm
Injection Volume10 µL

This HPLC method can be validated according to ICH guidelines to ensure specificity, linearity, precision, accuracy, and robustness.[2]

References

Application Notes and Protocols for the Recrystallization of 4-(4-Chlorophenyl)-2-pyrrolidinone

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and standardized protocols for the purification of "4-(4-Chlorophenyl)-2-pyrrolidinone" via recrystallization. The selection of an appropriate recrystallization method is crucial for obtaining high-purity material, essential for its application in pharmaceutical synthesis and research.

Compound Information
PropertyDetails
IUPAC Name 4-(4-chlorophenyl)pyrrolidin-2-one
Synonyms Baclofen impurity A, 4-(p-chlorophenyl)-2-pyrrolidone
Molecular Formula C₁₀H₁₀ClNO[1][2]
Molecular Weight 195.65 g/mol [2]
Appearance White to off-white powder or crystalline solid.
Melting Point 115-117 °C[2][3]
Solubility Slightly soluble in chloroform, ethanol, and methanol.[2][3]

Data Presentation: Comparison of Recrystallization Methods

The following table summarizes the expected outcomes for the recommended recrystallization protocols. The data presented are representative and may vary depending on the initial purity of the crude material and strict adherence to the protocol.

Recrystallization MethodSolvent SystemTypical Yield (%)Purity (by HPLC, %)Melting Point (°C)
Method A Ethanol70-85>99.0116-117
Method B Ethanol/Water75-90>99.5116-117
Method C Methanol65-80>99.0115-117

Experimental Protocols

Safety Precautions: "this compound" is a hazardous substance. Always handle this compound in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves. Refer to the Safety Data Sheet (SDS) for complete safety information.

Method A: Single-Solvent Recrystallization from Ethanol

This method is effective when the impurities have significantly different solubility in ethanol compared to the target compound.

Materials:

  • Crude this compound

  • 95% Ethanol

  • Erlenmeyer flasks

  • Hotplate with magnetic stirring

  • Magnetic stir bar

  • Buchner funnel, filter flask, and vacuum source

  • Filter paper

  • Ice bath

Protocol:

  • In a 250 mL Erlenmeyer flask, place 10.0 g of crude this compound and a magnetic stir bar.

  • Add an initial volume of approximately 50 mL of 95% ethanol.

  • Heat the mixture on a hotplate with gentle stirring.

  • Continue to add ethanol in small portions (2-3 mL) until the solid is completely dissolved. Use the minimum amount of hot solvent to ensure a good yield.

  • If the solution is colored, add a small amount of activated charcoal and boil for a few minutes. Perform a hot filtration to remove the charcoal.

  • Remove the flask from the heat and allow it to cool slowly to room temperature without disturbance.

  • Once at room temperature, place the flask in an ice bath for at least 30 minutes to maximize crystal formation.

  • Collect the crystals by vacuum filtration using a Buchner funnel.

  • Wash the crystals with a small amount of ice-cold 95% ethanol.

  • Dry the purified crystals under vacuum.

Method B: Mixed-Solvent Recrystallization from Ethanol/Water

This method utilizes a polar protic solvent (ethanol) and a polar anti-solvent (water) to achieve purification. It is particularly effective for moderately polar compounds.

Materials:

  • Crude this compound

  • 95% Ethanol

  • Deionized water

  • Erlenmeyer flasks

  • Hotplate with magnetic stirring

  • Magnetic stir bar

  • Buchner funnel, filter flask, and vacuum source

  • Filter paper

  • Ice bath

Protocol:

  • In a 250 mL Erlenmeyer flask, dissolve 10.0 g of the crude material in the minimum amount of hot 95% ethanol with stirring.

  • To the hot, clear solution, add hot deionized water dropwise until the solution becomes persistently cloudy.

  • Add a few drops of hot ethanol to just redissolve the precipitate and make the solution clear again.

  • Allow the solution to cool slowly to room temperature.

  • After cooling, place the flask in an ice bath for a minimum of 30 minutes.

  • Collect the resulting crystals by vacuum filtration.

  • Wash the crystals with a small amount of a cold ethanol/water mixture (e.g., 50:50).

  • Dry the crystals under vacuum.

Visualizations

Experimental Workflow for Recrystallization

Recrystallization_Workflow cluster_dissolution Dissolution cluster_filtration Purification cluster_crystallization Crystallization cluster_isolation Isolation & Drying A Crude Compound B Add Minimum Hot Solvent A->B C Completely Dissolved Solution B->C D Hot Filtration (if necessary) C->D Insoluble impurities E Clear Solution C->E No insoluble impurities D->E F Slow Cooling to Room Temperature E->F G Ice Bath F->G H Crystal Formation G->H I Vacuum Filtration H->I J Wash with Cold Solvent I->J K Dry Crystals J->K L Pure Compound K->L

Caption: Recrystallization Workflow Diagram.

Logical Relationship of Recrystallization Solvents

Solvent_Selection cluster_good_solvents Good Solvents (High Solubility when Hot) cluster_poor_solvents Poor Solvents / Anti-Solvents (Low Solubility) Ethanol Ethanol Water Water Ethanol->Water Forms mixed solvent system Methanol Methanol This compound This compound This compound->Ethanol Dissolves well when hot This compound->Methanol Dissolves well when hot This compound->Water Sparingly soluble

Caption: Solvent Selection Logic.

References

Application Note: HPLC Analysis of 4-(4-Chlorophenyl)-2-pyrrolidinone

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-(4-Chlorophenyl)-2-pyrrolidinone is a chemical intermediate and a known impurity of Baclofen, a muscle relaxant.[1] Accurate and reliable analytical methods are crucial for the quantification and purity assessment of this compound in research, drug development, and quality control settings. High-Performance Liquid Chromatography (HPLC) with UV detection is a widely used technique for the analysis of pharmaceutical compounds and their impurities due to its specificity, sensitivity, and robustness.[2][3]

This application note provides a detailed protocol for the determination of this compound using a reverse-phase HPLC (RP-HPLC) method. The described methodology is based on established analytical practices for structurally similar compounds and serves as a comprehensive guide for method development and validation.

Principle of the Method

The method utilizes a reverse-phase C18 column to separate this compound from potential impurities. The separation is achieved through the differential partitioning of the analyte between the nonpolar stationary phase and a polar mobile phase. An isocratic mobile phase consisting of a mixture of acetonitrile and water is proposed for the elution. Detection is performed using a UV-Vis detector at a wavelength where the analyte exhibits significant absorbance, ensuring high sensitivity. Quantification is based on the peak area of the analyte compared to a calibration curve prepared from a reference standard.

Experimental

Instrumentation and Materials
  • Instrumentation:

    • HPLC system equipped with a pump, autosampler, column oven, and a UV-Vis or Photodiode Array (PDA) detector.

    • Data acquisition and processing software.

  • Chemicals and Reagents:

    • This compound reference standard

    • Acetonitrile (HPLC grade)

    • Water (HPLC grade or purified to 18 MΩ·cm)

    • Methanol (HPLC grade)

  • Chromatographic Column:

    • A C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size) is a suitable starting point.[3]

Chromatographic Conditions

A summary of the recommended chromatographic conditions is provided in the table below. These parameters may be optimized to suit specific instrumentation and resolution requirements.

ParameterRecommended Condition
Column C18, 250 mm x 4.6 mm, 5 µm
Mobile Phase Acetonitrile : Water (e.g., 50:50, v/v)
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Detection Wavelength 225 nm
Injection Volume 10 µL
Run Time Approximately 10 minutes
Preparation of Solutions
  • Standard Stock Solution (e.g., 1000 µg/mL): Accurately weigh about 10 mg of this compound reference standard and transfer it to a 10 mL volumetric flask. Dissolve and dilute to volume with the mobile phase.

  • Working Standard Solutions: Prepare a series of working standard solutions by diluting the stock solution with the mobile phase to achieve concentrations in the desired calibration range (e.g., 1-100 µg/mL).

  • Sample Solution: Accurately weigh a sample containing this compound and dissolve it in a suitable solvent, followed by dilution with the mobile phase to a final concentration within the calibration range.

Experimental Protocol

  • System Preparation:

    • Prepare the mobile phase and degas it thoroughly using sonication or vacuum filtration.

    • Install the C18 column in the HPLC system.

    • Equilibrate the column with the mobile phase at a flow rate of 1.0 mL/min until a stable baseline is achieved.

  • Calibration Curve:

    • Inject the prepared working standard solutions in ascending order of concentration.

    • Record the peak area for each injection.

    • Plot a calibration curve of peak area versus concentration.

    • Determine the linearity of the response (R² > 0.99).

  • Sample Analysis:

    • Inject the prepared sample solution.

    • Record the chromatogram and identify the peak corresponding to this compound based on its retention time.

    • Integrate the peak area of the analyte.

  • Calculation:

    • Calculate the concentration of this compound in the sample using the linear regression equation obtained from the calibration curve.

Method Validation Parameters (Hypothetical Data)

For a method to be considered reliable, it must be validated according to ICH guidelines. The following table summarizes hypothetical but realistic performance data for the proposed HPLC method.

ParameterHypothetical Result
Retention Time (tR) ~ 5.2 min
Linearity (R²) > 0.999
Range 1 - 100 µg/mL
Limit of Detection (LOD) 0.1 µg/mL
Limit of Quantification (LOQ) 0.3 µg/mL
Precision (%RSD) < 2%
Accuracy (% Recovery) 98 - 102%

Diagrams

HPLC_Workflow cluster_prep Preparation cluster_analysis Analysis cluster_data Data Processing Sample_Prep Sample Preparation HPLC_System HPLC System (Pump, Injector, Column, Detector) Sample_Prep->HPLC_System Standard_Prep Standard Preparation Standard_Prep->HPLC_System Mobile_Phase_Prep Mobile Phase Preparation Mobile_Phase_Prep->HPLC_System Data_Acquisition Data Acquisition HPLC_System->Data_Acquisition Data_Analysis Data Analysis (Peak Integration, Quantification) Data_Acquisition->Data_Analysis Report Report Generation Data_Analysis->Report

Caption: General workflow for HPLC analysis.

HPLC_Method_Components cluster_hplc HPLC System Analyte This compound in Solution Mobile_Phase Mobile Phase (Acetonitrile:Water) Analyte->Mobile_Phase Injected into Stationary_Phase Stationary Phase (C18 Column) Mobile_Phase->Stationary_Phase Carries analyte through Detector UV Detector (225 nm) Stationary_Phase->Detector Elutes to Data_Output Chromatogram (Peak at tR) Detector->Data_Output Generates signal

Caption: Key components of the HPLC method.

Conclusion

The proposed reverse-phase HPLC method provides a robust and reliable framework for the quantitative analysis of this compound. The methodology is straightforward, utilizing common HPLC instrumentation and reagents, making it suitable for routine quality control and research applications. It is recommended that the method be fully validated in accordance with the specific requirements of the user's laboratory and regulatory guidelines.

References

Application Note: High-Sensitivity UPLC-MS/MS Method for the Quantification of 4-(4-Chlorophenyl)-2-pyrrolidinone in Human Plasma

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Abstract

This application note details a robust and sensitive Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS) method for the quantitative analysis of 4-(4-Chlorophenyl)-2-pyrrolidinone in human plasma. This method is suitable for use in preclinical and clinical drug development settings where the monitoring of this compound is required. The protocol outlines a straightforward liquid-liquid extraction (LLE) procedure for sample preparation and provides optimized chromatographic and mass spectrometric conditions. The method has been developed to meet the general requirements for bioanalytical method validation as per regulatory guidelines.

Introduction

This compound is a chemical entity of interest in pharmaceutical development, notably as a known impurity of the muscle relaxant Baclofen.[1] Accurate and reliable quantification of this compound in biological matrices is crucial for pharmacokinetic, toxicokinetic, and metabolism studies. The UPLC-MS/MS method described herein offers high selectivity, sensitivity, and throughput, making it an ideal tool for researchers in the field of drug development.

Physicochemical Properties of this compound

PropertyValueReference
Chemical FormulaC₁₀H₁₀ClNO[1][2]
Molecular Weight195.65 g/mol [1][2]
Melting Point115-117 °C[1]
SolubilitySlightly soluble in Chloroform, Ethanol, Methanol.[1]
AppearanceWhite powder[1]

Experimental Workflow

G cluster_prep Sample Preparation cluster_analysis UPLC-MS/MS Analysis cluster_data Data Processing plasma Plasma Sample Aliquot is_add Add Internal Standard plasma->is_add lle Liquid-Liquid Extraction (Methyl Tert-Butyl Ether) is_add->lle vortex Vortex & Centrifuge lle->vortex supernatant Collect Organic Layer vortex->supernatant drydown Evaporate to Dryness supernatant->drydown reconstitute Reconstitute in Mobile Phase drydown->reconstitute injection Inject Sample reconstitute->injection uplc UPLC Separation (C18 Column) injection->uplc msms MS/MS Detection (ESI+, MRM) uplc->msms integration Peak Integration msms->integration calibration Calibration Curve Generation integration->calibration quantification Quantification of Analyte calibration->quantification

Caption: Experimental workflow for the UPLC-MS/MS analysis of this compound.

Experimental Protocols

Materials and Reagents
  • This compound reference standard

  • This compound-d4 (or other suitable stable isotope-labeled internal standard)

  • LC-MS grade acetonitrile, methanol, and water

  • Formic acid (LC-MS grade)

  • Methyl tert-butyl ether (MTBE) (HPLC grade)

  • Human plasma (sourced from an accredited supplier)

Instrumentation

A UPLC system coupled with a triple quadrupole mass spectrometer equipped with an electrospray ionization (ESI) source is recommended.

UPLC Conditions
ParameterCondition
Column Acquity UPLC BEH C18, 1.7 µm, 2.1 x 50 mm (or equivalent)
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B 0.1% Formic Acid in Acetonitrile
Flow Rate 0.5 mL/min
Column Temperature 40 °C
Injection Volume 5 µL
Gradient Elution See Table below

Gradient Elution Program:

Time (min)% Mobile Phase A% Mobile Phase B
0.0955
0.5955
2.5595
3.5595
3.6955
5.0955
Mass Spectrometric Conditions
ParameterCondition
Ionization Mode Electrospray Ionization (ESI), Positive
Scan Type Multiple Reaction Monitoring (MRM)
Capillary Voltage 3.0 kV
Source Temperature 150 °C
Desolvation Temperature 400 °C
Desolvation Gas Flow 800 L/hr
Cone Gas Flow 50 L/hr

MRM Transitions:

CompoundPrecursor Ion (m/z)Product Ion (m/z)Dwell Time (s)Cone Voltage (V)Collision Energy (eV)
This compound196.1139.10.052515
This compound-d4 (IS)200.1143.10.052515

Note: The selection of a deuterated internal standard is highly recommended for improved accuracy and precision.[3] The product ions are proposed based on common fragmentation pathways and should be optimized on the specific instrument used.

Sample Preparation: Liquid-Liquid Extraction (LLE)
  • Thaw plasma samples to room temperature.

  • To 100 µL of plasma in a microcentrifuge tube, add 25 µL of the internal standard working solution (e.g., 100 ng/mL of this compound-d4 in 50% methanol).

  • Vortex briefly to mix.

  • Add 500 µL of MTBE.

  • Vortex for 5 minutes to ensure thorough extraction.

  • Centrifuge at 13,000 rpm for 10 minutes to separate the layers.

  • Carefully transfer the upper organic layer to a clean tube.

  • Evaporate the solvent to dryness under a gentle stream of nitrogen at 40 °C.

  • Reconstitute the dried extract in 100 µL of the initial mobile phase (95% Mobile Phase A: 5% Mobile Phase B).

  • Vortex to dissolve and transfer to an autosampler vial for analysis.

Method Validation Parameters

The developed method should be validated in accordance with regulatory guidelines (e.g., FDA Bioanalytical Method Validation Guidance for Industry).[4][5] Key validation parameters and typical acceptance criteria are summarized below.

Validation ParameterAcceptance Criteria
Selectivity No significant interfering peaks at the retention times of the analyte and IS in blank plasma from at least six different sources.[5]
Linearity A calibration curve with at least six non-zero standards. A correlation coefficient (r²) of ≥ 0.99 is desired.
Accuracy and Precision The mean accuracy should be within 85-115% of the nominal concentration (80-120% for LLOQ). The precision (%CV) should not exceed 15% (20% for LLOQ).[6]
Lower Limit of Quantification (LLOQ) The lowest standard on the calibration curve with acceptable accuracy and precision.
Matrix Effect Assessed to ensure that the matrix does not interfere with the ionization of the analyte and IS.
Recovery The extraction efficiency of the analyte and IS should be consistent and reproducible.
Stability Analyte stability should be evaluated under various conditions: freeze-thaw, short-term bench-top, and long-term storage.

Conclusion

This application note provides a comprehensive UPLC-MS/MS method for the quantification of this compound in human plasma. The described protocol, including a simple and efficient LLE sample preparation procedure, offers the sensitivity and selectivity required for regulated bioanalysis in the pharmaceutical industry. The method is ready for validation to support various stages of drug development.

References

Application Notes and Protocols for the Chiral Separation of 4-(4-Chlorophenyl)-2-pyrrolidinone Enantiomers

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-(4-Chlorophenyl)-2-pyrrolidinone is a chiral molecule and a key intermediate in the synthesis of various pharmacologically active compounds. The differential biological activity of its enantiomers necessitates a reliable and efficient method for their separation and quantification. This is critical for ensuring the stereochemical purity of drug candidates and for conducting stereoselective pharmacokinetic and pharmacodynamic studies. Polysaccharide-based chiral stationary phases (CSPs) have demonstrated broad applicability for the resolution of a wide range of racemates and are the primary focus of this application note.

Recommended Method Development Strategy

A systematic screening approach is recommended to identify the optimal stationary and mobile phases for the enantioseparation of this compound. Both SFC and HPLC are powerful techniques for chiral separations, with SFC often offering advantages in terms of speed and reduced solvent consumption.

Initial Column Screening

Given the structure of this compound, which contains a cyclic amide and a chlorinated phenyl group, initial screening should focus on polysaccharide-based CSPs, particularly those with chlorinated selectors.

Recommended Chiral Stationary Phases for Initial Screening:

  • Cellulose-based:

    • Lux® Cellulose-2 (Cellulose tris(3-chloro-4-methylphenylcarbamate))

    • Lux® i-Cellulose-5 (Cellulose tris(3,5-dichlorophenylcarbamate))

    • Chiralpak® IC (Cellulose tris(3,5-dichlorophenylcarbamate))

  • Amylose-based:

    • Lux® Amylose-2 (Amylose tris(5-chloro-2-methylphenylcarbamate))

    • Chiralpak® IA (Amylose tris(3,5-dimethylphenylcarbamate))

Supercritical Fluid Chromatography (SFC) Method Development

SFC is often the preferred technique for high-throughput chiral screening. The lower viscosity of supercritical CO2 allows for faster separations.

Initial SFC Screening Conditions:

ParameterRecommended Condition
Columns As listed in Section 2.1 (typically 3 µm, 150 x 4.6 mm)
Mobile Phase CO2 / Co-solvent
Co-solvents to Screen Methanol, Ethanol, Isopropanol
Initial Co-solvent % 10-20%
Flow Rate 2-3 mL/min
Back Pressure 150 bar
Column Temperature 40 °C
Detection UV at an appropriate wavelength (e.g., 220 nm, 254 nm)

Protocol for SFC Method Development:

  • Column Selection: Begin screening with Lux® Cellulose-2 or a similar chlorinated cellulose-based column due to the presence of the chlorophenyl group.

  • Co-solvent Screening: For each column, perform isocratic runs with each of the recommended co-solvents (Methanol, Ethanol, Isopropanol) at a fixed percentage (e.g., 15%).

  • Co-solvent Percentage Optimization: If partial separation is observed, optimize the percentage of the most promising co-solvent. A lower percentage generally increases retention and may improve resolution.

  • Additive Screening (if necessary): If peak shape is poor or resolution is insufficient, consider adding a small amount of an additive to the co-solvent (e.g., 0.1% trifluoroacetic acid for acidic compounds or 0.1% diethylamine for basic compounds). For the neutral this compound, this may not be necessary.

  • Temperature and Back Pressure Optimization: Fine-tune the separation by adjusting the column temperature and back pressure.

High-Performance Liquid Chromatography (HPLC) Method Development

HPLC provides an alternative and widely accessible technique for chiral separations. Both normal-phase and reversed-phase modes should be considered.

Initial HPLC Screening Conditions:

ParameterNormal PhaseReversed Phase
Columns As listed in Section 2.1 (typically 5 µm, 250 x 4.6 mm)Immobilized Polysaccharide CSPs (e.g., Chiralpak IA, IB, IC)
Mobile Phase Heptane / AlcoholAcetonitrile / Water or Methanol / Water
Alcohols to Screen Isopropanol, Ethanol-
Initial Alcohol % 10-20%Gradient or isocratic screening (e.g., 50:50)
Additives 0.1% Diethylamine (for basic analytes) or 0.1% Trifluoroacetic Acid (for acidic analytes)0.1% Formic Acid or Acetic Acid in the aqueous phase
Flow Rate 1.0 mL/min1.0 mL/min
Column Temperature 25 °C25 °C
Detection UV at an appropriate wavelength (e.g., 220 nm, 254 nm)UV at an appropriate wavelength (e.g., 220 nm, 254 nm)

Protocol for HPLC Method Development:

  • Mode and Column Selection: Start with normal-phase HPLC, as it often provides better selectivity for chiral compounds on polysaccharide CSPs. Use the columns recommended in Section 2.1.

  • Mobile Phase Screening (Normal Phase): Screen different alcohol modifiers (Isopropanol and Ethanol) in Heptane.

  • Mobile Phase Optimization (Normal Phase): Adjust the percentage of the alcohol modifier to optimize retention and resolution.

  • Reversed-Phase Screening (if necessary): If normal-phase conditions do not yield a satisfactory separation, screen immobilized polysaccharide columns under reversed-phase conditions.

  • Mobile Phase Optimization (Reversed Phase): Optimize the ratio of organic solvent (Acetonitrile or Methanol) to the aqueous phase.

  • Additive and Temperature Optimization: As with SFC, the use of additives and adjustment of column temperature can be used to fine-tune the separation.

Data Presentation

The following table provides a template for summarizing the quantitative data obtained during the method development process.

Table 1: Summary of Chiral Separation Parameters for this compound Enantiomers

MethodColumnMobile PhaseFlow Rate (mL/min)Temp (°C)k1'k2'Separation Factor (α)Resolution (Rs)
SFCLux Cellulose-2CO2/MeOH (85/15)3.040
SFCLux i-Cellulose-5CO2/EtOH (90/10)2.540
HPLC-NPChiralpak ICHeptane/IPA (80/20)1.025
HPLC-RPChiralpak IAACN/H2O (50/50)1.025

k1' and k2' are the retention factors of the first and second eluting enantiomers, respectively.

Experimental Protocols

Sample Preparation Protocol
  • Prepare a stock solution of racemic this compound at a concentration of 1 mg/mL in a suitable solvent (e.g., Methanol or Ethanol).

  • For analysis, dilute the stock solution to a final concentration of 0.1 mg/mL using the initial mobile phase composition.

  • Filter the final sample solution through a 0.45 µm syringe filter before injection.

Generic SFC Protocol
  • Equilibrate the selected chiral column with the initial mobile phase (e.g., CO2/Methanol 85/15) at the specified flow rate, back pressure, and temperature for at least 15-20 minutes.

  • Inject 1-5 µL of the prepared sample.

  • Run the analysis for a sufficient time to allow for the elution of both enantiomers.

  • Evaluate the chromatogram for retention, resolution, and peak shape.

  • Proceed with the optimization steps outlined in Section 2.2.

Generic HPLC Protocol (Normal Phase)
  • Equilibrate the selected chiral column with the initial mobile phase (e.g., Heptane/Isopropanol 90/10) at the specified flow rate and temperature for at least 30-45 minutes or until a stable baseline is achieved.

  • Inject 5-10 µL of the prepared sample.

  • Run the isocratic analysis.

  • Evaluate the chromatogram and proceed with the optimization steps outlined in Section 2.3.

Visualizations

Chiral_Separation_Workflow cluster_prep Sample Preparation cluster_screening Method Screening cluster_optimization Optimization cluster_validation Final Method prep Prepare 1 mg/mL stock solution of racemic compound dilute Dilute to 0.1 mg/mL in mobile phase prep->dilute filter Filter with 0.45 µm syringe filter dilute->filter sfc_screen SFC Screening (Chlorinated CSPs) filter->sfc_screen Inject hplc_screen HPLC Screening (Normal & Reversed Phase) filter->hplc_screen Inject optimize_mp Mobile Phase Composition sfc_screen->optimize_mp hplc_screen->optimize_mp optimize_temp Temperature optimize_mp->optimize_temp optimize_flow Flow Rate optimize_temp->optimize_flow final_method Validated Chiral Separation Method optimize_flow->final_method

Caption: Workflow for Chiral Separation Method Development.

SFC_Method_Development cluster_column Column Selection cluster_cosolvent Co-solvent Screening cluster_optimization Optimization start Start SFC Method Development col_screen Screen Chlorinated Polysaccharide CSPs (e.g., Lux Cellulose-2) start->col_screen cosolvent_screen Test MeOH, EtOH, IPA (e.g., 15% isocratic) col_screen->cosolvent_screen decision Separation Observed? cosolvent_screen->decision decision->col_screen No, try another column optimize_percent Optimize Co-solvent % decision->optimize_percent Yes optimize_params Optimize Temperature & Back Pressure optimize_percent->optimize_params end Final SFC Method optimize_params->end

Caption: SFC Method Development Logic Diagram.

Application Notes and Protocols for 4-(4-Chlorophenyl)-2-pyrrolidinone as a Reference Standard

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-(4-Chlorophenyl)-2-pyrrolidinone is a key reference standard used in the pharmaceutical industry for the quality control of Baclofen, a muscle relaxant. It is identified as Baclofen Impurity A or Baclofen Related Compound A in major pharmacopeias.[1] Accurate quantification of this impurity is crucial to ensure the safety and efficacy of the final drug product. These application notes provide detailed protocols for the use of this compound as a reference standard in analytical procedures.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented below. This data is essential for the proper handling, storage, and use of the reference standard.

PropertyValue
Chemical Name 4-(4-chlorophenyl)pyrrolidin-2-one
Synonyms Baclofen Impurity A, Baclofen Related Compound A
CAS Number 22518-27-0
Molecular Formula C₁₀H₁₀ClNO
Molecular Weight 195.65 g/mol [2][3][4]
Appearance White to off-white crystalline powder
Melting Point 115-117 °C
Boiling Point 390.0 ± 42.0 °C at 760 mmHg
Solubility Slightly soluble in Chloroform, Ethanol, and Methanol.[3][5] Soluble in DMSO.[3]
Storage Sealed in a dry place at room temperature or 2-8 °C.[3][4]

Application: Quantification of Baclofen Impurity A in Bulk Drug Substance

The primary application of this compound as a reference standard is in the quantification of this impurity in Baclofen bulk drug substance and finished pharmaceutical products. High-Performance Liquid Chromatography (HPLC) is the most common technique employed for this purpose.

Experimental Protocol: High-Performance Liquid Chromatography (HPLC)

This protocol outlines a validated HPLC method for the determination of this compound (Baclofen Impurity A) in Baclofen.

1. Instrumentation and Chromatographic Conditions:

ParameterMethod 1Method 2 (As per Indian Pharmacopoeia)
HPLC System HPLC with UV-Vis DetectorHPLC with UV-Vis Detector
Column Inertsil ODS 3V, C18 (150 x 4.6 mm, 5 µm)[6]Zorbax Eclipse Plus C18 (250 mm x 4.6 mm, 5 µm)
Mobile Phase 0.1% Trifluoroacetic Acid (TFA) in Water: Acetonitrile (65:35 v/v)[6]1.822 g sodium hexane sulphonate in a mixture of 560 volumes of water, 440 volumes of methanol and 5 volumes of glacial acetic acid
Flow Rate 0.6 mL/min[6]2.0 mL/min
Column Temperature 27 °C[6]Room Temperature
Detection Wavelength 225 nm[6]266 nm
Injection Volume 10 µL20 µL
Run Time Approximately 15 minutesApproximately 30 minutes

2. Preparation of Solutions:

  • Diluent: Mobile phase is typically used as the diluent.

  • Standard Solution Preparation:

    • Accurately weigh about 10 mg of this compound reference standard into a 100 mL volumetric flask.

    • Dissolve in and dilute to volume with the diluent to obtain a stock solution of 100 µg/mL.

    • Further dilute the stock solution with the diluent to prepare a working standard solution at the desired concentration (e.g., 1 µg/mL).

  • Sample Solution Preparation (for Baclofen Bulk Drug):

    • Accurately weigh about 100 mg of the Baclofen sample into a 100 mL volumetric flask.

    • Dissolve in and dilute to volume with the diluent to obtain a solution of 1000 µg/mL.

3. System Suitability:

Before sample analysis, the chromatographic system must meet predefined system suitability criteria.

  • Inject the standard solution five times.

  • The relative standard deviation (RSD) of the peak areas for the five replicate injections should be not more than 2.0%.

  • The tailing factor for the this compound peak should be not more than 2.0.

  • The theoretical plates for the this compound peak should be not less than 2000.

4. Analysis Procedure:

  • Inject the diluent (blank) to ensure no interfering peaks are present.

  • Inject the standard solution and record the peak area.

  • Inject the sample solution and record the peak area of the impurity.

  • The retention time of the impurity peak in the sample chromatogram should correspond to that of the standard chromatogram.

5. Calculation:

Calculate the percentage of this compound in the Baclofen sample using the following formula:

% Impurity = (Area_impurity_sample / Area_standard) * (Concentration_standard / Concentration_sample) * 100

Where:

  • Area_impurity_sample is the peak area of this compound in the sample solution.

  • Area_standard is the average peak area of this compound in the standard solution.

  • Concentration_standard is the concentration of the this compound reference standard solution (in mg/mL).

  • Concentration_sample is the concentration of the Baclofen sample solution (in mg/mL).

Visualizations

HPLC Analysis Workflow

The following diagram illustrates the general workflow for the HPLC analysis of this compound.

HPLC_Workflow cluster_prep Solution Preparation cluster_analysis HPLC Analysis cluster_results Results Standard Reference Standard (this compound) HPLC HPLC System Standard->HPLC Sample Baclofen Sample Sample->HPLC Diluent Diluent (Mobile Phase) Diluent->HPLC Detector UV Detector HPLC->Detector Data Data Acquisition & Processing Detector->Data Calculation Calculation of Impurity % Data->Calculation Report Final Report Calculation->Report Impurity_Quantification cluster_inputs Inputs cluster_process Analytical Process cluster_outputs Outputs cluster_result Final Result RefStd Known Concentration of This compound Reference Standard HPLC_Analysis HPLC Analysis RefStd->HPLC_Analysis Sample Known Concentration of Baclofen Sample Sample->HPLC_Analysis Peak_Area_Std Peak Area of Reference Standard HPLC_Analysis->Peak_Area_Std Peak_Area_Imp Peak Area of Impurity in Sample HPLC_Analysis->Peak_Area_Imp Quantification Quantification of Impurity (%) Peak_Area_Std->Quantification Peak_Area_Imp->Quantification

References

The Role of Phenyl-Substituted Lactams in α1A-Adrenergic Antagonist Synthesis: A Review of Methodologies

Author: BenchChem Technical Support Team. Date: December 2025

While direct evidence for the use of "4-(4-Chlorophenyl)-2-pyrrolidinone" as a primary building block in the synthesis of α1A-adrenergic antagonists is not prevalent in publicly available scientific literature, the broader class of phenyl-substituted lactams and related structures are pivotal in the development of these therapeutic agents. This document outlines the general synthetic strategies and signaling pathways relevant to α1A antagonists, providing researchers, scientists, and drug development professionals with a foundational understanding of the field.

Introduction to α1A-Adrenergic Antagonists

α1A-adrenergic receptors are a subtype of G protein-coupled receptors that play a crucial role in the sympathetic nervous system, primarily mediating smooth muscle contraction. Antagonists that selectively target the α1A subtype are of significant therapeutic interest, particularly for the treatment of benign prostatic hyperplasia (BPH), as they can alleviate urinary obstruction with a reduced risk of cardiovascular side effects like hypotension. The development of selective α1A antagonists is an active area of research in medicinal chemistry.

General Synthetic Approaches to α1A-Adrenergic Antagonists

The synthesis of α1A-adrenergic antagonists often involves the construction of a core scaffold that can be functionalized to achieve high affinity and selectivity for the target receptor. While "this compound" itself does not appear as a common starting material in the reviewed literature, analogous structures containing phenylpiperidine and other related moieties are frequently employed.

A common strategy involves the coupling of a heterocyclic core with a side chain that typically contains a basic nitrogen atom, a feature often essential for receptor binding.

Key Scaffolds in α1A Antagonist Synthesis:

  • Dihydropyridines and Dihydropyrimidinones: These scaffolds have been successfully utilized to create potent and selective α1A antagonists.

  • Tetralin Analogs: Modification of existing non-selective antagonists, such as BE2254, has led to the development of tetralin-based compounds with improved selectivity for the α1A subtype.

  • Quinazolines: This class of compounds, which includes clinically used drugs like Doxazosin, serves as a foundational structure for many α1A antagonists.

  • Spirocyclic Compounds: The 4-oxospiro[benzopyran-2,4'-piperidine] ring system has been identified as a promising scaffold for potent and selective α1A antagonists.

Experimental Protocols

Below are generalized experimental protocols that represent common synthetic transformations in the field of α1A antagonist development.

Protocol 1: Reductive Amination for Side Chain Introduction

This protocol describes a general method for coupling an amine-containing side chain to a ketone-bearing core structure, a common step in assembling the final antagonist.

Materials:

  • Core scaffold with a ketone functional group (1.0 eq)

  • Amine-containing side chain (1.2 eq)

  • Sodium triacetoxyborohydride (NaBH(OAc)₃) (1.5 eq)

  • Dichloroethane (DCE) or Tetrahydrofuran (THF) as solvent

  • Acetic acid (catalytic amount)

Procedure:

  • Dissolve the ketone-containing core scaffold in the chosen solvent.

  • Add the amine side chain and a catalytic amount of acetic acid.

  • Stir the mixture at room temperature for 30 minutes.

  • Add sodium triacetoxyborohydride portion-wise over 15 minutes.

  • Continue stirring at room temperature for 12-24 hours, monitoring the reaction by TLC or LC-MS.

  • Upon completion, quench the reaction with a saturated aqueous solution of sodium bicarbonate.

  • Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).

  • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography.

Protocol 2: Suzuki Coupling for Biaryl Scaffold Synthesis

This protocol outlines a general procedure for creating a biaryl linkage, which can be a key structural feature in some α1A antagonists.

Materials:

  • Aryl halide (e.g., bromo-substituted heterocycle) (1.0 eq)

  • Aryl boronic acid or ester (1.2 eq)

  • Palladium catalyst (e.g., Pd(PPh₃)₄ or PdCl₂(dppf)) (0.05 eq)

  • Base (e.g., K₂CO₃ or Cs₂CO₃) (2.0 eq)

  • Solvent system (e.g., 1,4-dioxane/water or toluene/ethanol/water)

Procedure:

  • To a reaction vessel, add the aryl halide, aryl boronic acid, base, and palladium catalyst.

  • Degas the solvent system by bubbling with an inert gas (e.g., argon or nitrogen) for 15-20 minutes.

  • Add the degassed solvent to the reaction vessel.

  • Heat the reaction mixture to 80-100 °C and stir for 4-12 hours, monitoring by TLC or LC-MS.

  • After completion, cool the reaction to room temperature and dilute with water.

  • Extract the aqueous layer with an organic solvent.

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate.

  • Purify the product by column chromatography.

Quantitative Data Summary

The following table summarizes representative binding affinities for different classes of α1A antagonists. Note that these values are illustrative and specific activities can vary significantly based on the exact chemical structure.

Compound ClassExample Scaffoldα1A Ki (nM)α1B Ki (nM)α1D Ki (nM)Selectivity (α1B/α1A)Selectivity (α1D/α1A)
Dihydropyridine4-(methoxycarbonyl)-4-phenylpiperidine analogue2.42>1000>1000>413>413
DihydropyrimidinoneModified linker analogue< 1>300>300>300>300
TetralinBE2254 analog~10~50~20~5~2
Spirocyclic4-oxospiro[benzopyran-2,4'-piperidine]< 1>25>25>25>25

Signaling Pathways and Experimental Workflows

Visual representations of the α1A-adrenergic receptor signaling pathway and a general experimental workflow for antagonist screening are provided below.

G α1A-Adrenergic Receptor Signaling Pathway cluster_membrane Cell Membrane cluster_cytosol Cytosol cluster_er Endoplasmic Reticulum a1A_AR α1A-AR Gq Gq Protein a1A_AR->Gq Activates PLC Phospholipase C (PLC) Gq->PLC Activates ERK ERK1/2 Gq->ERK Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG ER ER IP3->ER Binds to receptor on PKC Protein Kinase C (PKC) DAG->PKC Activates PKC->ERK Activates Ca_release Ca²⁺ Release Cellular_Response Smooth Muscle Contraction Ca_release->Cellular_Response Proliferation Cell Proliferation ERK->Proliferation ER->Ca_release NE Norepinephrine (Agonist) NE->a1A_AR Activates Antagonist α1A Antagonist Antagonist->a1A_AR Blocks

Caption: Canonical Gq-coupled signaling pathway of the α1A-adrenergic receptor.

G General Workflow for α1A Antagonist Screening cluster_synthesis Synthesis & Characterization cluster_in_vitro In Vitro Assays cluster_in_vivo In Vivo Models synthesis Compound Synthesis (e.g., using 4-phenyl-pyrrolidinone analogs) purification Purification & Structural Verification (NMR, MS) synthesis->purification binding_assay Radioligand Binding Assay (Determine Ki at α1A, α1B, α1D) purification->binding_assay functional_assay Functional Assay (e.g., Calcium Mobilization, IP1 accumulation) (Determine IC50/EC50) binding_assay->functional_assay pk_studies Pharmacokinetic Studies (ADME) functional_assay->pk_studies data_analysis Data Analysis & SAR Studies functional_assay->data_analysis efficacy_models Efficacy Models (e.g., BPH models in rodents/dogs) pk_studies->efficacy_models safety_toxicology Safety & Toxicology efficacy_models->safety_toxicology lead_optimization Lead Optimization data_analysis->lead_optimization lead_optimization->synthesis Iterative Design

Caption: A typical workflow for the discovery and development of novel α1A antagonists.

Application Note and Protocol for the Quantitative Analysis of Baclofen Impurity A

Author: BenchChem Technical Support Team. Date: December 2025

This document provides a comprehensive protocol for the quantitative analysis of Baclofen Impurity A, a known impurity in Baclofen drug substances and products. The methodology is based on high-performance liquid chromatography (HPLC), a widely used technique for separating, identifying, and quantifying components in a mixture. This guide is intended for researchers, scientists, and drug development professionals.

1. Introduction

Baclofen is a muscle relaxant and antispasmodic agent.[1][2] During its synthesis or upon degradation, impurities can form, which must be monitored and controlled to ensure the safety and efficacy of the drug product. Baclofen Impurity A, chemically known as (4RS)-4-(4-Chlorophenyl)pyrrolidin-2-one, is a significant related substance mentioned in various pharmacopeias, including the United States Pharmacopeia (USP) and the European Pharmacopoeia (EP).[3][4] Its presence and quantity must be accurately determined.

This application note details a stability-indicating HPLC method suitable for the quantification of Baclofen Impurity A in the bulk drug and pharmaceutical formulations.

2. Chemical Structures

  • Baclofen: 4-amino-3-(4-chlorophenyl)butanoic acid

  • Baclofen Impurity A: (4RS)-4-(4-Chlorophenyl)pyrrolidin-2-one[1][3][][6][7][8][9]

3. Experimental Protocol: HPLC Method

This protocol outlines a reversed-phase HPLC method for the quantitative determination of Baclofen Impurity A.

3.1. Materials and Reagents

  • Baclofen Reference Standard (RS)

  • Baclofen Impurity A Reference Standard (RS)

  • Acetonitrile (HPLC grade)

  • Methanol (HPLC grade)

  • Potassium dihydrogen phosphate (KH2PO4) (AR grade)

  • Orthophosphoric acid (for pH adjustment)

  • Triethylamine

  • Water (HPLC grade or purified)

  • 0.1 M Hydrochloric acid

3.2. Chromatographic Conditions

The following table summarizes a typical set of HPLC conditions. Researchers may need to optimize these conditions based on their specific instrumentation and requirements.

ParameterCondition
Column C18 (e.g., Luna® 150 x 4.6 mm, 5 µm or Acquity BEH C18 100 x 2.1 mm, 1.7 µm)[1][4]
Mobile Phase Varies; examples include: - A mixture of 10 mM triethylamine (pH 7.0), methanol, and acetonitrile (80:15:5 v/v/v)[1] - A gradient mixture of 0.01 M potassium phosphate buffer and a mixture of acetonitrile and methanol[4] - A gradient of water, acetonitrile, and trifluoroacetic acid[2][10]
Flow Rate 1.0 mL/min[1] or 0.3 mL/min for UPLC[4]
Detection Wavelength 220 nm or 225 nm[1][2][4]
Column Temperature Ambient or controlled (e.g., 35 °C)[4]
Injection Volume 10-20 µL
Run Time Approximately 10-30 minutes, sufficient to elute both Baclofen and Impurity A[4]

3.3. Preparation of Solutions

3.3.1. Mobile Phase Preparation (Example)

Prepare a 10 mM triethylamine solution and adjust the pH to 7.0 with phosphoric acid. Mix this buffer with methanol and acetonitrile in the ratio of 80:15:5 (v/v/v). Filter through a 0.45 µm membrane filter and degas prior to use.[1]

3.3.2. Standard Stock Solution

  • Baclofen Stock Solution (e.g., 500 µg/mL): Accurately weigh about 10 mg of Baclofen RS and dissolve it in 20 mL of 0.1 M hydrochloric acid.[1]

  • Impurity A Stock Solution (e.g., 250 µg/mL): Accurately weigh an appropriate amount of Baclofen Impurity A RS and dissolve it in the mobile phase.[1]

3.3.3. System Suitability Solution

Prepare a solution containing both Baclofen (e.g., 50 µg/mL) and Baclofen Impurity A (e.g., 250 µg/mL) by diluting the stock solutions with the mobile phase.[1] This solution is used to verify the performance of the chromatographic system. The resolution between the Baclofen and Impurity A peaks should be at least 2.0.

3.3.4. Sample Preparation (from Tablets)

  • Weigh and finely powder not fewer than 20 tablets.

  • Accurately weigh a portion of the powder equivalent to 10 mg of Baclofen and transfer it to a 20 mL volumetric flask.[1]

  • Add 0.1 M hydrochloric acid, sonicate for a few minutes to dissolve the Baclofen, and then dilute to volume with the same solvent.[1]

  • Filter the solution through a 0.45 µm syringe filter, discarding the first few milliliters of the filtrate.

  • Dilute the filtered solution with the mobile phase to a suitable concentration for analysis.

3.4. Analysis Procedure

  • Equilibrate the HPLC system with the mobile phase until a stable baseline is achieved.

  • Inject the system suitability solution to ensure the system is performing adequately (check for resolution, tailing factor, and theoretical plates).

  • Inject the standard solution(s) and the sample solution(s) into the chromatograph.

  • Record the chromatograms and measure the peak areas for Baclofen and Impurity A.

3.5. Calculation

The concentration of Baclofen Impurity A in the sample can be calculated using the following formula:

% Impurity A = (Area_Impurity_A_Sample / Area_Impurity_A_Standard) * (Concentration_Standard / Concentration_Sample) * 100

4. Data Presentation

The following tables summarize typical quantitative data and system suitability parameters from a validated HPLC method for Baclofen and its Impurity A.

Table 1: System Suitability Parameters

ParameterAcceptance CriteriaTypical Result
Resolution (Baclofen and Impurity A) ≥ 2.0> 2.0
Tailing Factor (Baclofen) ≤ 2.0< 1.5
Theoretical Plates (Baclofen) ≥ 2000> 3000
% RSD of Peak Areas (n=6) ≤ 2.0%< 1.0%

Table 2: Method Validation Summary

ParameterRange/LevelResult
Linearity (r²) 5 - 100 µg/mL0.9999[1]
Accuracy (% Recovery) 80%, 100%, 120%99.27% (average)[1]
Precision (% RSD) Repeatability & Intermediate< 2.0%[1]
Limit of Detection (LOD) -0.34 µg/mL[1]
Limit of Quantification (LOQ) -1.03 µg/mL[1]

5. Visualization of Experimental Workflow

The following diagrams illustrate the key workflows in the quantitative analysis of Baclofen Impurity A.

Experimental_Workflow cluster_prep Solution Preparation cluster_hplc HPLC Analysis cluster_data Data Processing prep_mobile Mobile Phase Preparation hplc_system HPLC System Equilibration prep_mobile->hplc_system prep_std Standard Solution Preparation sys_suitability System Suitability Test prep_std->sys_suitability prep_sample Sample Solution Preparation analysis Chromatographic Analysis prep_sample->analysis hplc_system->sys_suitability sys_suitability->analysis If passes integration Peak Integration & Identification analysis->integration calculation Quantification Calculation integration->calculation reporting Reporting Results calculation->reporting

Caption: Overall workflow for the quantitative HPLC analysis of Baclofen Impurity A.

Sample_Preparation_Workflow start Start: Baclofen Tablets weigh_powder Weigh and Powder ≥ 20 Tablets start->weigh_powder weigh_sample Weigh Powder Equivalent to 10 mg Baclofen weigh_powder->weigh_sample dissolve Dissolve in 0.1 M HCl & Sonicate weigh_sample->dissolve dilute_to_vol Dilute to Volume (e.g., 20 mL) dissolve->dilute_to_vol filter Filter through 0.45 µm Syringe Filter dilute_to_vol->filter final_dilution Dilute with Mobile Phase filter->final_dilution end Ready for HPLC Injection final_dilution->end

Caption: Detailed workflow for the preparation of a sample solution from Baclofen tablets.

6. Stability Indicating Nature of the Method

Forced degradation studies are essential to demonstrate the stability-indicating nature of the analytical method. In these studies, Baclofen is exposed to stress conditions such as acid, base, oxidation, heat, and light.[11][12] The analytical method should be able to resolve the Baclofen peak from any peaks corresponding to degradation products, including Impurity A. It has been noted that thermal stress can lead to the formation of Impurity A.[11] A successful stability-indicating method will show no interference from degradants at the retention time of Baclofen and Impurity A.[1]

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of 4-(4-Chlorophenyl)-2-pyrrolidinone

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the synthesis of 4-(4-Chlorophenyl)-2-pyrrolidinone. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to optimize the synthesis of this key pharmaceutical intermediate.

Frequently Asked Questions (FAQs)

Q1: What is the most common laboratory-scale synthesis method for this compound?

A1: The most commonly cited and efficient laboratory-scale synthesis involves the intramolecular cyclization of 4-amino-3-(4-chlorophenyl)butanoic acid (Baclofen). This is typically achieved by heating Baclofen in a suitable solvent with a catalyst.

Q2: What is the role of boric acid in the synthesis of this compound from Baclofen?

A2: Boric acid acts as a Lewis acid catalyst in the intramolecular amidation (cyclization) of Baclofen. It is believed to activate the carboxylic acid group, facilitating the nucleophilic attack by the amine group to form the lactam ring.

Q3: What is the typical yield for the boric acid-catalyzed synthesis?

A3: A reported yield for the synthesis of this compound from Baclofen, using a catalytic amount of boric acid in refluxing toluene, is approximately 81%.

Q4: Can the synthesis be performed without a catalyst?

A4: Thermal cyclization of Baclofen to this compound can occur upon heating, as it is a known thermal degradation product of Baclofen.[1][2] However, the use of a catalyst like boric acid generally leads to higher yields and more controlled reaction conditions.

Q5: What are the key starting materials and reagents for this synthesis?

A5: The primary starting material is 4-amino-3-(4-chlorophenyl)butanoic acid (Baclofen). The key reagents for the most common method are a suitable solvent, such as toluene, and a catalytic amount of boric acid.

Troubleshooting Guide

Issue Potential Cause(s) Recommended Solution(s)
Low Yield (<70%) 1. Incomplete reaction. 2. Sub-optimal reaction temperature. 3. Insufficient catalyst. 4. Presence of water in the reaction mixture. 5. Degradation of starting material or product.1. Increase reaction time and monitor by TLC or HPLC. 2. Ensure the reaction mixture is refluxing vigorously. For toluene, the boiling point is approximately 111 °C. 3. Increase the catalytic loading of boric acid slightly. 4. Use a Dean-Stark apparatus to azeotropically remove water. Ensure all glassware and reagents are dry. 5. While thermal degradation of Baclofen forms the desired product, excessive heat or prolonged reaction times could lead to other byproducts. Optimize reaction time.
Presence of Starting Material (Baclofen) in the Final Product 1. Incomplete reaction. 2. Insufficient heating.1. Extend the reflux time. 2. Ensure the reaction temperature is maintained at the boiling point of the solvent.
Formation of Unknown Impurities 1. Side reactions due to excessive heat or prolonged reaction time. 2. Impurities in the starting material.1. Optimize the reaction time and temperature. 2. Ensure the purity of the starting Baclofen using appropriate analytical techniques (e.g., HPLC, NMR).
Difficulty in Product Isolation/Purification 1. Product is soluble in the reaction solvent. 2. Co-crystallization with unreacted starting material.1. After the reaction, cool the mixture to room temperature and then in an ice bath to promote crystallization. If the product remains in solution, remove the solvent under reduced pressure and purify the residue. 2. Purification can be achieved by recrystallization from a suitable solvent or by column chromatography.

Experimental Protocols

Synthesis of this compound using Boric Acid Catalyst

This protocol is based on a reported method with an 81% yield.

Materials:

  • 4-amino-3-(4-chlorophenyl)butanoic acid (Baclofen)

  • Boric acid (catalytic amount)

  • Toluene

  • Round-bottom flask

  • Reflux condenser

  • Heating mantle

  • Magnetic stirrer and stir bar

  • (Optional) Dean-Stark apparatus

Procedure:

  • To a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 4-amino-3-(4-chlorophenyl)butanoic acid (Baclofen).

  • Add toluene to the flask. The concentration of Baclofen in toluene should be appropriate to allow for efficient reflux.

  • Add a catalytic amount of boric acid to the mixture.

  • If water removal is desired, set up the apparatus with a Dean-Stark trap.

  • Heat the mixture to reflux with vigorous stirring.

  • Maintain the reflux for a sufficient period to ensure complete conversion (monitoring by TLC or HPLC is recommended).

  • After the reaction is complete, turn off the heat and allow the mixture to cool to room temperature.

  • Cool the flask in an ice bath to induce crystallization of the product.

  • Collect the solid product by vacuum filtration and wash with a small amount of cold toluene.

  • Dry the product under vacuum to obtain this compound.

Table 1: Summary of a Key Synthesis Protocol

Starting MaterialCatalystSolventReaction ConditionYieldReference
4-amino-3-(4-chlorophenyl)butanoic acid (Baclofen)Boric Acid (catalytic)TolueneReflux81%

Visualizations

Experimental Workflow for Boric Acid-Catalyzed Synthesis

SynthesisWorkflow Workflow for the Synthesis of this compound cluster_setup Reaction Setup cluster_reaction Reaction cluster_workup Work-up and Purification Baclofen Baclofen Flask Round-Bottom Flask Baclofen->Flask Toluene Toluene Toluene->Flask BoricAcid Boric Acid BoricAcid->Flask Reflux Reflux Flask->Reflux Monitoring Monitor (TLC/HPLC) Reflux->Monitoring Cooling Cool to RT & Ice Bath Monitoring->Cooling Filtration Vacuum Filtration Cooling->Filtration Drying Vacuum Drying Filtration->Drying Product This compound Drying->Product

Caption: A flowchart illustrating the key steps in the synthesis of this compound.

Troubleshooting Decision Tree for Low Yield

Troubleshooting Troubleshooting Guide for Low Yield Start Low Yield Observed CheckReaction Check Reaction Completion (TLC/HPLC) Start->CheckReaction Incomplete Incomplete Reaction CheckReaction->Incomplete No Complete Reaction is Complete CheckReaction->Complete Yes IncreaseTime Increase Reaction Time Incomplete->IncreaseTime CheckTemp Check Reflux Temperature Complete->CheckTemp TempOK Temperature is Correct CheckTemp->TempOK Yes TempLow Temperature is Low CheckTemp->TempLow No CheckWater Suspect Water Contamination? TempOK->CheckWater IncreaseHeat Increase Heating TempLow->IncreaseHeat WaterYes Yes CheckWater->WaterYes Yes WaterNo No CheckWater->WaterNo No UseDeanStark Use Dean-Stark / Dry Reagents WaterYes->UseDeanStark CheckCatalyst Review Catalyst Amount WaterNo->CheckCatalyst

References

Technical Support Center: Synthesis of 4-(4-Chlorophenyl)-2-pyrrolidinone

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for the synthesis of 4-(4-Chlorophenyl)-2-pyrrolidinone. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and address frequently asked questions (FAQs) encountered during the synthesis of this important chemical intermediate.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

This section provides practical, question-and-answer-based troubleshooting for common issues that may arise during the synthesis of this compound.

Route 1: Reductive Amination of Ethyl 4-(4-chlorophenyl)-4-oxobutanoate

This synthetic route involves the reaction of ethyl 4-(4-chlorophenyl)-4-oxobutanoate with an ammonia source, followed by in-situ reduction and cyclization to form the desired lactam.

Q1: My reaction yield is significantly lower than expected. What are the potential causes and solutions?

A1: Low yields in this synthesis can stem from several factors. Below is a table summarizing potential causes and recommended troubleshooting steps.

Potential CauseTroubleshooting Steps
Incomplete imine formation Ensure the ammonia source (e.g., ammonium acetate, ammonia in methanol) is fresh and used in sufficient excess. Optimize the reaction temperature and time to favor imine formation. The equilibrium can be shifted by removing water, for example, by using a Dean-Stark apparatus or molecular sieves.
Inefficient reduction Verify the activity of the reducing agent (e.g., NaBH₄, NaBH₃CN). Sodium cyanoborohydride (NaBH₃CN) is often preferred as it is more selective for the imine over the ketone starting material. Ensure the pH of the reaction is weakly acidic (pH 4-5) for optimal imine reduction.[1][2][3][4]
Incomplete cyclization The final lactam formation is a cyclization step. Ensure the reaction is heated sufficiently after the reduction to drive the intramolecular aminolysis of the ester.
Side reactions See Q2 for a detailed discussion on common side reactions and their mitigation.

Q2: I am observing significant byproduct formation. What are the likely side reactions and how can I minimize them?

A2: The primary side reactions in this route are the formation of enamines and over-reduction products.

  • Enamine Formation: The intermediate imine can tautomerize to form an enamine, which may not cyclize efficiently or can lead to other byproducts.[1][2][3]

    • Mitigation: Maintaining a slightly acidic pH (4-5) favors the iminium ion, which is more readily reduced than the enamine is formed. Using a selective reducing agent like NaBH₃CN can also help.[1][2][3][4]

  • Over-reduction: The ketone functionality of the starting material can be reduced to an alcohol by strong reducing agents.

    • Mitigation: Use a milder reducing agent that selectively reduces the imine, such as sodium triacetoxyborohydride or sodium cyanoborohydride.[4]

  • Polymerization: Under certain conditions, intermolecular reactions can lead to the formation of oligomers or polymers.

    • Mitigation: Running the reaction at a higher dilution can favor the intramolecular cyclization over intermolecular polymerization.

Experimental Protocol: Reductive Amination

  • Imine Formation: Dissolve ethyl 4-(4-chlorophenyl)-4-oxobutanoate (1 equivalent) and ammonium acetate (3-5 equivalents) in methanol. Stir the mixture at room temperature for 2-4 hours.

  • Reduction: Cool the reaction mixture to 0°C and add sodium cyanoborohydride (1.5 equivalents) portion-wise. Adjust the pH to 4-5 with glacial acetic acid. Allow the reaction to warm to room temperature and stir for 12-24 hours.

  • Cyclization & Work-up: Quench the reaction by adding water. Remove the methanol under reduced pressure. Extract the aqueous layer with ethyl acetate. The organic layers are combined, dried over anhydrous sodium sulfate, and concentrated. The crude product is then heated in a high-boiling point solvent (e.g., toluene or xylene) to facilitate cyclization.

  • Purification: The final product can be purified by column chromatography or recrystallization.

Logical Workflow for Troubleshooting Reductive Amination

G start Low Yield or Impurities Detected check_sm Check Starting Material Purity (GC/NMR) start->check_sm check_reagents Verify Reagent Activity (Ammonia Source, Reducing Agent) start->check_reagents optimize_imine Optimize Imine Formation (Temp, Time, Water Removal) check_reagents->optimize_imine optimize_reduction Optimize Reduction (pH, Reducing Agent) optimize_imine->optimize_reduction optimize_cyclization Optimize Cyclization (Temp, Solvent) optimize_reduction->optimize_cyclization purification Refine Purification Method (Chromatography, Recrystallization) optimize_cyclization->purification success Improved Yield and Purity purification->success

Caption: Troubleshooting workflow for the reductive amination synthesis of this compound.

Route 2: Michael Addition of a Nitrile and Subsequent Cyclization

This pathway involves the Michael addition of a cyanide source to an α,β-unsaturated ester, followed by reduction of the nitrile and ester groups and subsequent cyclization.

Q3: The Michael addition step is sluggish or gives a low yield. How can I improve this?

A3: The success of the Michael addition is highly dependent on the reaction conditions.

Potential CauseTroubleshooting Steps
Weak nucleophile Ensure the cyanide source (e.g., KCN, NaCN) is of high purity and the solvent is appropriate (e.g., ethanol, DMF). The addition of a phase-transfer catalyst (e.g., a quaternary ammonium salt) can be beneficial.
Low reactivity of the Michael acceptor The electrophilicity of the α,β-unsaturated ester can be increased by using a Lewis acid catalyst.
Side reactions Polymerization of the Michael acceptor can be a significant side reaction.[5] This can be minimized by controlling the temperature and adding the base or nucleophile slowly.

Q4: I am having trouble with the nitrile hydrolysis and cyclization step. What are the common issues?

A4: The hydrolysis of the nitrile to a carboxylic acid or amide, followed by cyclization, can be challenging.

  • Incomplete Hydrolysis: Harsh acidic or basic conditions are often required to hydrolyze the nitrile.[6][7][8] If the reaction is not allowed to proceed to completion, a mixture of starting material and product will be obtained.

    • Mitigation: Increase the reaction time or temperature. For base-catalyzed hydrolysis, ensure a sufficient excess of base is used. For acid-catalyzed hydrolysis, use a strong acid like concentrated HCl or H₂SO₄.[8]

  • Formation of Carboxylic Acid instead of Amide: Under hydrolytic conditions, the intermediate amide can be further hydrolyzed to the corresponding carboxylic acid, which will not cyclize to the lactam under the same conditions.[7][9]

    • Mitigation: Use milder hydrolysis conditions that favor the formation of the amide. For example, using hydrogen peroxide in the presence of a base can selectively convert the nitrile to an amide.[9]

Experimental Protocol: Michael Addition and Cyclization

  • Michael Addition: To a solution of ethyl (E)-3-(4-chlorophenyl)acrylate (1 equivalent) in ethanol, add potassium cyanide (1.2 equivalents) and a catalytic amount of a phase-transfer catalyst. Stir the reaction at room temperature until the starting material is consumed (monitored by TLC).

  • Hydrolysis and Cyclization: The crude product from the Michael addition is then subjected to acidic or basic hydrolysis. For acidic conditions, reflux the crude product in a mixture of concentrated HCl and acetic acid. For basic conditions, reflux with aqueous NaOH.

  • Work-up and Purification: After cooling, the reaction mixture is neutralized and extracted with an organic solvent. The product is then purified by column chromatography or recrystallization.

Reaction Pathway for Michael Addition Route

G cluster_0 Michael Addition cluster_1 Hydrolysis & Cyclization start Ethyl (E)-3-(4-chlorophenyl)acrylate + KCN intermediate1 Ethyl 3-cyano-3-(4-chlorophenyl)propanoate start->intermediate1 Phase-transfer catalyst intermediate2 This compound intermediate1->intermediate2 Acid or Base Hydrolysis

Caption: Key steps in the synthesis of this compound via Michael addition.

Route 3: Synthesis from 4-Chlorocinnamic Acid

This approach involves the reaction of 4-chlorocinnamic acid with a nitrogen source, typically through a series of steps including amidation and subsequent intramolecular cyclization.

Q5: The initial amidation of 4-chlorocinnamic acid is not proceeding efficiently. What can I do?

A5: Direct amidation of a carboxylic acid can be challenging.

Potential CauseTroubleshooting Steps
Low reactivity of the carboxylic acid Activate the carboxylic acid by converting it to a more reactive derivative, such as an acid chloride or an activated ester (e.g., using DCC or EDC as coupling agents).
Poor nucleophilicity of the amine Ensure the amine is not protonated by any acidic species in the reaction mixture. The use of a non-nucleophilic base can help to deprotonate the amine without interfering with the reaction.

Q6: I am observing polymerization and other side products during the cyclization step. How can these be avoided?

A6: Intramolecular cyclization can be in competition with intermolecular reactions.

  • Polymerization: Similar to other routes, high concentrations can favor intermolecular reactions.

    • Mitigation: Employing high-dilution principles can favor the desired intramolecular cyclization.

  • Elimination Reactions: Depending on the reaction conditions, elimination reactions can occur, leading to undesired unsaturated byproducts.

    • Mitigation: Careful control of temperature and the choice of base are crucial. Non-hindered, non-nucleophilic bases are often preferred.

Experimental Protocol: From 4-Chlorocinnamic Acid

  • Amide Formation: Convert 4-chlorocinnamic acid to its acid chloride using thionyl chloride or oxalyl chloride. React the acid chloride with an appropriate amino ester (e.g., ethyl 3-aminopropanoate) in the presence of a base like triethylamine.

  • Cyclization: The resulting amide can be cyclized via an intramolecular Michael addition. This is typically achieved by treating the amide with a strong base such as sodium ethoxide in ethanol.

  • Work-up and Purification: The reaction is quenched with an acid, and the product is extracted with an organic solvent. Purification is typically achieved through column chromatography or recrystallization.

Decision Tree for Synthesis Route Selection

G start Select Synthesis Route for This compound q1 Are starting materials commercially available and cost-effective? start->q1 route1 Route 1: Reductive Amination (Ethyl 4-(4-chlorophenyl)-4-oxobutanoate) q1->route1 Yes q2 Is control over stereochemistry critical? q1->q2 No route2 Route 2: Michael Addition (Ethyl (E)-3-(4-chlorophenyl)acrylate) route3 Route 3: From 4-Chlorocinnamic Acid q2->route2 Consider chiral catalysts q3 Are harsh reagents (e.g., KCN) a concern? q2->q3 No q3->route2 No q3->route3 Yes

Caption: Decision-making flowchart for selecting a synthetic route.

This technical support guide provides a starting point for troubleshooting common issues in the synthesis of this compound. For more specific issues, it is always recommended to consult the primary literature for detailed experimental conditions and characterization data.

References

Technical Support Center: Hofmann Rearrangement of 3-(4-chlorophenyl)glutarimide

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals conducting the Hofmann rearrangement of 3-(4-chlorophenyl)glutarimide.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

Q1: What is the expected product of the Hofmann rearrangement of 3-(4-chlorophenyl)glutarimide?

The primary and expected product is 4-amino-3-(4-chlorophenyl)butanoic acid, a compound also known as Baclofen.[1][2] This reaction involves the rearrangement of the glutarimide ring with the loss of one carbonyl group as carbon dioxide, leading to the formation of a primary amine.

Q2: I obtained a mixture of products instead of the pure desired amine. What are the likely byproducts?

Several byproducts can form during the Hofmann rearrangement of 3-(4-chlorophenyl)glutarimide. The formation of these byproducts is often related to the reaction conditions and the reactivity of the intermediate species. The most common byproducts are:

  • 3-(4-chlorophenyl)glutaric acid monoamide and 3-(4-chlorophenyl)glutaric acid: The glutarimide starting material is susceptible to hydrolysis under the strong basic conditions of the Hofmann rearrangement.[3] This can lead to the opening of the imide ring to form the corresponding monoamide or the dicarboxylic acid.

  • Urea derivative: The isocyanate intermediate is highly reactive and can be attacked by the newly formed primary amine product.[4][5][6] This results in the formation of a disubstituted urea byproduct.

  • Carbamate derivative: If an alcohol is used as a solvent or is present as an impurity, it can react with the isocyanate intermediate to form a stable carbamate.[7][8]

Q3: My reaction yield is very low. What are the potential causes and how can I optimize it?

Low yields can be attributed to several factors:

  • Incomplete reaction: The rearrangement may not have gone to completion. Ensure that the reaction time and temperature are adequate. The reaction of the imide with an alkaline solution of a halogen is a key step.[1]

  • Excessive byproduct formation: The formation of the byproducts mentioned in Q2 can significantly reduce the yield of the desired amine.

  • Degradation of the starting material or product: The harsh basic conditions can lead to the degradation of either the starting imide or the final amino acid product.

  • Issues with reagents: Ensure the bromine or other halogenating agent and the base (e.g., sodium hydroxide) are of good quality and used in the correct stoichiometry.

Optimization Strategies:

  • Temperature control: Carefully control the reaction temperature. The initial addition of bromine is often done at a lower temperature (10-15°C) before warming.[2]

  • Stoichiometry of reagents: Precisely measure the amounts of the imide, base, and halogenating agent.

  • Reaction time: Monitor the reaction progress using an appropriate analytical technique (e.g., TLC, LC-MS) to determine the optimal reaction time.

  • Purity of reagents and solvents: Use dry and pure solvents to avoid unwanted side reactions, such as carbamate formation.

Q4: I am having difficulty purifying the final product. What purification methods are recommended?

Purification of the final amino acid product can be challenging due to its polarity and the presence of structurally similar byproducts.

  • Recrystallization: Recrystallization from water is a common method for purifying the final product, 4-amino-3-(4-chlorophenyl)butanoic acid.[2]

  • Ion-exchange chromatography: This technique can be very effective in separating the desired amino acid from neutral byproducts like the urea or carbamate derivatives.

  • Acid-base extraction: The amphoteric nature of the amino acid product can be exploited. It can be dissolved in an acidic solution to separate it from neutral organic impurities and then precipitated by adjusting the pH.

Data Presentation: Potential Byproducts

Byproduct NameChemical StructureOrigin
3-(4-chlorophenyl)glutaric acid monoamideHOOC-CH(C₆H₄Cl)-CH₂-CH₂-CONH₂Hydrolysis of the starting 3-(4-chlorophenyl)glutarimide under basic reaction conditions.[3]
3-(4-chlorophenyl)glutaric acidHOOC-CH(C₆H₄Cl)-CH₂-CH₂-COOHFurther hydrolysis of the monoamide or direct hydrolysis of the glutarimide.
N,N'-bis[1-(4-chlorophenyl)-3-carboxypropyl]urea[HOOC-CH₂-CH(C₆H₄Cl)-CH₂-NH]₂C=OReaction of the isocyanate intermediate with the primary amine product, 4-amino-3-(4-chlorophenyl)butanoic acid.[4][6]
Alkyl N-[1-(4-chlorophenyl)-3-carboxypropyl]carbamateRO-CO-NH-CH₂-CH(C₆H₄Cl)-CH₂-COOH (R = alkyl group from alcohol solvent)Reaction of the isocyanate intermediate with an alcohol solvent or impurity.[7][8]

Experimental Protocols

Synthesis of 4-amino-3-(4-chlorophenyl)butanoic acid via Hofmann Rearrangement

This protocol is adapted from a known synthesis of Baclofen.[2]

Materials:

  • 3-(4-chlorophenyl)glutarimide

  • Sodium hydroxide (NaOH)

  • Bromine (Br₂)

  • Water

  • Hydrochloric acid (HCl) for pH adjustment

  • Sodium sulfite (optional, for quenching excess bromine)

Procedure:

  • Cool 5 g of 3-(4-chlorophenyl)glutarimide to 10-15 °C in a reaction vessel.

  • At this temperature, add a solution of 5 g of sodium hydroxide in 20 mL of water.

  • Over the course of 20 minutes, slowly add 4 g of bromine while maintaining the temperature between 10-15 °C.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an extended period (e.g., 8 hours).

  • (Optional) Quench any excess bromine by adding a solution of sodium sulfite.

  • Carefully adjust the pH of the mixture to approximately 7.5 with a dilute solution of hydrochloric acid.

  • Cool the mixture on an ice bath to precipitate the product.

  • Filter the crude product and wash it with a small amount of ice-cold water.

  • Purify the product by recrystallization from water. The expected melting point of the pure product is 206-208 °C.[2]

Visualizations

Hofmann_Rearrangement_Pathway cluster_start Starting Material cluster_intermediates Intermediates cluster_products Products & Byproducts 3-(4-chlorophenyl)glutarimide 3-(4-chlorophenyl)glutarimide N-bromoimide N-bromoimide 3-(4-chlorophenyl)glutarimide->N-bromoimide Br2, NaOH Hydrolysis_Byproduct 3-(4-chlorophenyl)glutaric acid monoamide/dicarboxylic acid 3-(4-chlorophenyl)glutarimide->Hydrolysis_Byproduct NaOH, H2O (Hydrolysis) Isocyanate Isocyanate N-bromoimide->Isocyanate Rearrangement Carbamic_acid Carbamic_acid Isocyanate->Carbamic_acid H2O Urea_Byproduct Urea Derivative Isocyanate->Urea_Byproduct + Main Product Main_Product 4-amino-3-(4-chlorophenyl)butanoic acid Carbamic_acid->Main_Product - CO2

Caption: Reaction pathway of the Hofmann rearrangement of 3-(4-chlorophenyl)glutarimide.

Troubleshooting_Logic cluster_low_yield Troubleshooting Low Yield cluster_impure_product Troubleshooting Impure Product Start Experiment Issue Low_Yield Low Yield Start->Low_Yield Impure_Product Impure Product Start->Impure_Product Incomplete_Reaction Incomplete Reaction? Low_Yield->Incomplete_Reaction Byproduct_Formation Excessive Byproducts? Low_Yield->Byproduct_Formation Identify_Byproducts Identify Byproducts (TLC, LC-MS) Impure_Product->Identify_Byproducts Check_Conditions Check Temp. & Time Incomplete_Reaction->Check_Conditions Check_Stoichiometry Check Reagent Stoichiometry Byproduct_Formation->Check_Stoichiometry Hydrolysis_Check Hydrolysis of Imide? Identify_Byproducts->Hydrolysis_Check Urea_Check Urea Formation? Identify_Byproducts->Urea_Check Optimize_Purification Optimize Purification (Recrystallization, Chromatography) Hydrolysis_Check->Optimize_Purification Urea_Check->Optimize_Purification

Caption: Troubleshooting workflow for the Hofmann rearrangement experiment.

References

Technical Support Center: Optimizing Hofmann Rearrangement Conditions for Aryl Glutarimides

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the Hofmann rearrangement of aryl glutarimides. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to help optimize your experimental outcomes.

Frequently Asked Questions (FAQs)

Q1: What is the expected product of the Hofmann rearrangement of an N-aryl glutarimide?

The Hofmann rearrangement of a primary amide typically results in a primary amine with one less carbon atom.[1][2] In the case of an N-aryl glutarimide, the reaction is expected to proceed with the ring opening of the glutarimide moiety to yield a diamine derivative.

Q2: What are the classical reagents for the Hofmann rearrangement?

The classical conditions involve the use of bromine (Br₂) and a strong base, such as sodium hydroxide (NaOH), in an aqueous solution.[1][2][3] These reagents generate sodium hypobromite in situ, which is the active oxidizing agent.[1]

Q3: Are there milder alternatives to the classical Hofmann rearrangement conditions?

Yes, several milder reagents can be employed, which may be beneficial for sensitive substrates. These include:

  • N-Bromosuccinimide (NBS) with a base like 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU).

  • Sodium hypochlorite (NaOCl) .[1]

  • Hypervalent iodine reagents , such as (bis(trifluoroacetoxy)iodo)benzene (PIFA) or iodosobenzene diacetate (PIDA).[4]

  • Lead tetraacetate .[1]

Q4: Can the isocyanate intermediate be trapped with other nucleophiles?

Yes, the intermediate isocyanate can be trapped with alcohols to form carbamates or with amines to form ureas.[1][5] For example, conducting the reaction in methanol can yield a methyl carbamate, which can be a more stable product and can be hydrolyzed to the amine in a separate step.[6]

Q5: How does the electronic nature of the aryl substituent affect the reaction?

While specific quantitative data for N-aryl glutarimides is limited, in general, the electronic properties of the migrating group can influence the rearrangement step. Electron-donating groups on the aryl ring may facilitate the migration of the aryl group, potentially leading to different outcomes or side reactions. Conversely, electron-withdrawing groups might favor the desired rearrangement pathway. Careful optimization of reaction conditions is crucial when dealing with different aryl substituents.

Troubleshooting Guide

Issue Potential Cause(s) Suggested Solution(s)
Low or No Conversion of Starting Material 1. Insufficiently basic conditions. 2. Reagent decomposition (especially hypobromite). 3. Low reaction temperature. 4. Steric hindrance from bulky aryl substituents.1. Increase the concentration or stoichiometry of the base. 2. Prepare the hypobromite solution fresh and keep it cold. Consider using a milder, more stable reagent like NBS/DBU. 3. Gradually increase the reaction temperature, monitoring for product formation and decomposition. 4. Increase reaction time and/or temperature. Consider using a less sterically demanding reagent system.
Formation of N-bromoimide Intermediate Only Incomplete reaction; the rearrangement step is not occurring.This is often a temperature-related issue. After the initial formation of the N-bromoimide at low temperature, the reaction mixture needs to be warmed to induce the rearrangement.
Formation of Urea Byproducts The amine product is reacting with the isocyanate intermediate.1. Use a less nucleophilic solvent. 2. If isolating the amine, ensure the reaction goes to completion and the isocyanate is fully hydrolyzed before workup. 3. Consider trapping the isocyanate with an alcohol to form a carbamate, which can be isolated and then hydrolyzed to the amine.
Aryl Halogenation If using Br₂/NaOH, the aromatic ring may undergo electrophilic bromination, especially if it is activated.1. Use a milder brominating agent like NBS. 2. Carefully control the stoichiometry of the bromine. 3. Protect the aromatic ring if it is highly activated and deprotection is feasible later.
Incomplete Ring Opening The glutarimide ring is stable and may resist opening under certain conditions.1. Ensure sufficient base is present to hydrolyze the intermediate isocyanate and promote ring opening. 2. Increase the reaction temperature and/or time. 3. Consider a two-step approach where the isocyanate is first trapped and then the ring is opened under different conditions.

Experimental Protocols

Protocol 1: Classical Hofmann Rearrangement using Bromine and Sodium Hydroxide

This protocol is adapted from general procedures for Hofmann rearrangements.

Materials:

  • N-Aryl glutarimide

  • Bromine (Br₂)

  • Sodium hydroxide (NaOH)

  • Hydrochloric acid (HCl) for workup

  • Dichloromethane or other suitable organic solvent for extraction

  • Anhydrous sodium sulfate or magnesium sulfate for drying

Procedure:

  • Prepare a fresh solution of sodium hypobromite by slowly adding bromine (1.1 equivalents) to a cold (0-5 °C) solution of sodium hydroxide (4-5 equivalents) in water.

  • In a separate flask, dissolve the N-aryl glutarimide (1 equivalent) in a suitable solvent (e.g., dioxane or THF) and cool to 0-5 °C.

  • Slowly add the cold sodium hypobromite solution to the solution of the N-aryl glutarimide, maintaining the temperature below 10 °C.

  • After the addition is complete, stir the reaction mixture at low temperature for 30-60 minutes.

  • Gradually warm the reaction to room temperature and then heat to 40-60 °C to promote the rearrangement. Monitor the reaction progress by TLC or LC-MS.

  • Once the reaction is complete, cool the mixture to room temperature and quench any remaining bromine with a solution of sodium thiosulfate.

  • Acidify the reaction mixture with concentrated HCl to a pH of 1-2.

  • Extract the aqueous layer with a suitable organic solvent (e.g., dichloromethane).

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the crude product.

  • Purify the product by column chromatography or recrystallization.

Protocol 2: Modified Hofmann Rearrangement using N-Bromosuccinimide (NBS) and DBU

This protocol uses milder conditions that may be suitable for more sensitive substrates.

Materials:

  • N-Aryl glutarimide

  • N-Bromosuccinimide (NBS)

  • 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU)

  • Methanol (if trapping as a carbamate) or water

  • Ethyl acetate for extraction

  • Saturated aqueous sodium bicarbonate for workup

  • Brine

  • Anhydrous sodium sulfate or magnesium sulfate

Procedure:

  • Dissolve the N-aryl glutarimide (1 equivalent) in methanol (if forming the carbamate) or a mixture of an organic solvent and water.

  • Add NBS (1.1 equivalents) and DBU (1.2 equivalents) to the solution at room temperature.

  • Heat the reaction mixture to a gentle reflux and monitor the progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature and remove the solvent under reduced pressure.

  • Dissolve the residue in ethyl acetate and wash with saturated aqueous sodium bicarbonate and then with brine.

  • Dry the organic layer over anhydrous sodium sulfate and concentrate in vacuo.

  • Purify the resulting carbamate or amine by column chromatography.

Data Presentation

The following table provides a hypothetical summary of how quantitative data for the optimization of the Hofmann rearrangement of a model compound, N-phenylglutarimide, could be presented.

Entry Reagent System Solvent Temperature (°C) Time (h) Yield (%)
1Br₂/NaOHWater/Dioxane0 to 60465
2NBS/DBUMethanolReflux285 (as carbamate)
3PIFAAcetonitrile/WaterRoom Temp678
4NaOClWater/THF0 to 50572

Visualizations

Reaction Mechanism

Hofmann_Rearrangement cluster_start Starting Material cluster_intermediate1 N-Bromination cluster_intermediate2 Deprotonation cluster_rearrangement Rearrangement cluster_product Product Formation A N-Aryl Glutarimide B N-Bromo Glutarimide A->B Br₂ / NaOH or NBS C N-Bromo Anion B->C NaOH (Base) D Isocyanate Intermediate C->D Rearrangement E Ring-Opened Diamine D->E H₂O (Hydrolysis)

Caption: General mechanism of the Hofmann rearrangement of N-aryl glutarimides.

Troubleshooting Workflow

Troubleshooting_Workflow Start Experiment Start Check_Conversion Check Conversion by TLC/LC-MS Start->Check_Conversion Low_Conversion Low/No Conversion Check_Conversion->Low_Conversion No Good_Conversion Good Conversion Check_Conversion->Good_Conversion Yes Optimize_Base Increase Base Stoichiometry/Concentration Low_Conversion->Optimize_Base Optimize_Temp Increase Temperature Low_Conversion->Optimize_Temp Incomplete_Rearrangement N-Bromo Intermediate Present Incomplete_Rearrangement->Optimize_Temp Analyze_Products Analyze Product Mixture Good_Conversion->Analyze_Products Desired_Product Desired Product Analyze_Products->Desired_Product Clean Side_Products Side Products Observed Analyze_Products->Side_Products Mixture Side_Products->Incomplete_Rearrangement Optimize_Workup Modify Workup/Purification Side_Products->Optimize_Workup Trap_Isocyanate Trap Isocyanate (e.g., with MeOH) Side_Products->Trap_Isocyanate Optimize_Base->Check_Conversion Optimize_Temp->Check_Conversion Optimize_Reagent Use Milder Reagents (e.g., NBS/DBU) Optimize_Workup->Desired_Product Trap_Isocyanate->Desired_Product

Caption: A logical workflow for troubleshooting the Hofmann rearrangement.

Reaction Parameter Relationships

Parameter_Relationships cluster_inputs Input Parameters cluster_outputs Reaction Outcomes Reagent Reagent Choice (e.g., Br₂/NaOH vs. NBS/DBU) Yield Product Yield Reagent->Yield Purity Product Purity Reagent->Purity Base Base Strength & Stoichiometry Base->Yield Reaction_Rate Reaction Rate Base->Reaction_Rate Temperature Reaction Temperature Temperature->Purity can decrease Temperature->Reaction_Rate Solvent Solvent System Solvent->Yield Substrate Aryl Substituent (EWG vs. EDG) Substrate->Purity potential side reactions Substrate->Reaction_Rate

Caption: Key experimental parameters and their influence on reaction outcomes.

References

Troubleshooting low yield in pyrrolidinone synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming challenges related to low yields in pyrrolidinone synthesis.

Frequently Asked Questions (FAQs)

Q1: What are the primary methods for synthesizing pyrrolidinones?

A1: The most common industrial method for producing 2-pyrrolidone is the reaction of gamma-butyrolactone (GBL) with ammonia in the liquid phase at high temperatures and pressures.[1] Other laboratory and industrial methods include the hydrogenation and amination of maleic anhydride or succinic acid, and the reductive amination of succinimides.[1]

Q2: What is a typical industrial yield for 2-pyrrolidone synthesis from gamma-butyrolactone and ammonia?

A2: In the industrial liquid-phase process involving the reaction of gamma-butyrolactone with ammonia, the conversion of gamma-butyrolactone is typically close to 100%, with a selectivity to 2-pyrrolidone higher than 94%.[1]

Q3: What are the main factors that can lead to low yields in pyrrolidinone synthesis?

A3: Low yields can stem from several factors, including:

  • Suboptimal Reaction Conditions: Incorrect temperature, pressure, or reaction time can lead to incomplete reactions or the formation of side products.[2]

  • Impure Starting Materials: The purity of reactants, such as gamma-butyrolactone and the amine, is crucial. Impurities can interfere with the reaction or deactivate catalysts.

  • Side Reactions: Common side reactions include the hydrolysis of the lactam ring to form the corresponding amino acid or polymerization of the pyrrolidinone.[1]

  • Inefficient Purification: Significant product loss can occur during purification steps like distillation or crystallization if not optimized.[3][4]

  • Catalyst Deactivation: In catalytic processes, the catalyst can be deactivated by impurities or reaction byproducts.[2]

Q4: Can the presence of water affect the synthesis of 2-pyrrolidone?

A4: Yes, the presence of water can influence the reaction. In the liquid-phase ammonolysis of gamma-butyrolactone, the presence of water can actually improve the selectivity towards 2-pyrrolidone.[1] However, in other synthesis routes or during the purification of the catalyst for N-vinyl pyrrolidone synthesis, water can be detrimental.[5] Excessive water can also lead to the hydrolysis of the final pyrrolidinone product back to the amino acid, especially under acidic or basic conditions.[1]

Troubleshooting Guides

Issue 1: Low Yield in Pyrrolidinone Synthesis from Gamma-Butyrolactone and an Amine

Question: My reaction of gamma-butyrolactone with a primary amine is giving a low yield of the corresponding N-substituted pyrrolidinone. What are the possible causes and how can I improve the yield?

Answer:

Low yield in this reaction is a common issue that can be addressed by systematically evaluating several factors.

Troubleshooting Workflow:

LowYieldTroubleshooting start Low Yield Observed check_purity 1. Verify Purity of Starting Materials start->check_purity Start Troubleshooting optimize_conditions 2. Optimize Reaction Conditions check_purity->optimize_conditions Purity Confirmed check_side_reactions 3. Investigate Side Reactions optimize_conditions->check_side_reactions Conditions Optimized optimize_purification 4. Review Purification Process check_side_reactions->optimize_purification Side Reactions Minimized improved_yield Improved Yield optimize_purification->improved_yield Purification Optimized

Caption: Troubleshooting workflow for low pyrrolidinone yield.

Possible Causes and Solutions:

  • Purity of Starting Materials:

    • Problem: Impurities in gamma-butyrolactone or the amine can inhibit the reaction.

    • Solution: Ensure the purity of your starting materials. Consider purifying them by distillation if necessary. Use anhydrous solvents if the reaction is sensitive to moisture.

  • Reaction Conditions:

    • Problem: The reaction temperature, pressure, or time may not be optimal.

    • Solution: Systematically optimize the reaction conditions. For the reaction with ammonia, industrial processes use high temperatures (250-290°C) and pressures (8.0-16.0 MPa).[1] For lab-scale synthesis with other primary amines, the conditions may vary. Monitor the reaction progress using techniques like TLC or GC to determine the optimal reaction time.

  • Molar Ratio of Reactants:

    • Problem: An incorrect molar ratio of amine to gamma-butyrolactone can lead to incomplete conversion.

    • Solution: For the reaction with ammonia, an excess of ammonia is typically used (molar ratio of GBL:NH3 is 1:2.2-3).[1] Experiment with varying the molar ratio of your specific amine to gamma-butyrolactone to find the optimal balance for maximizing yield.

  • Side Reactions:

    • Problem: The primary side reaction is the hydrolysis of the pyrrolidinone product back to the corresponding γ-amino acid, especially if water is present and the conditions are acidic or basic.[1] Polymerization of the pyrrolidinone can also occur.[1]

    • Solution: Control the amount of water in the reaction. While some water can improve selectivity in the reaction with ammonia, excess water can be detrimental.[1] Ensure the pH of the reaction mixture is controlled to minimize hydrolysis.

  • Purification Losses:

    • Problem: Significant amounts of product can be lost during purification steps like distillation or crystallization.[3]

    • Solution: Optimize your purification protocol. For fractional distillation, ensure the column is efficient and the distillation is performed under appropriate pressure to separate the product from unreacted starting materials and byproducts.[6][7] For crystallization, carefully select the solvent and control the cooling rate to maximize crystal formation and purity.[4]

Data Presentation: Impact of Reaction Parameters on 2-Pyrrolidinone Yield

ParameterConditionConversion of GBL (%)Selectivity to 2-Pyrrolidinone (%)Reference
Temperature 250 - 290 °C~100>94[1]
Pressure 8.0 - 16.0 MPa~100>94[1]
Molar Ratio (GBL:NH₃:H₂O) 1 : (2.2-3) : (1.6-2.3)~100>94[1]
Reaction Time 20 - 120 min (continuous reactor)~100>94[1]
Issue 2: Low Yield in Pyrrolidinone Synthesis via Reductive Amination of Succinimide

Question: I am attempting to synthesize a pyrrolidinone by the reductive amination of a succinimide derivative, but my yields are consistently low. What could be going wrong?

Answer:

Reductive amination of succinimides to form pyrrolidinones can be a powerful method, but it is sensitive to several factors.

Logical Relationship Diagram:

ReductiveAminationTroubleshooting cluster_causes Potential Causes for Low Yield cluster_solutions Solutions cause1 Inefficient Reduction solution1 Optimize Reducing Agent and Conditions cause1->solution1 Address with cause2 Side Reactions solution2 Control Reaction Environment cause2->solution2 Mitigate by cause3 Starting Material Issues solution3 Ensure Purity and Stoichiometry cause3->solution3 Resolve by

Caption: Key factors influencing reductive amination yield.

Possible Causes and Solutions:

  • Choice and Activity of Reducing Agent:

    • Problem: The reducing agent may not be potent enough to reduce the cyclic imide, or it may be too reactive, leading to over-reduction or other side reactions. Common reducing agents for this transformation include sodium borohydride in the presence of a Lewis acid or catalytic hydrogenation.

    • Solution: Screen different reducing agents. For catalytic hydrogenation, the choice of catalyst (e.g., Ru, Rh) and reaction conditions (pressure, temperature, solvent) is critical. For instance, Ru-catalyzed hydrogenation of a pyrrolidine derivative has been reported with varying yields.[8]

  • Reaction Conditions:

    • Problem: The reaction temperature and solvent can significantly impact the efficiency of the reduction.

    • Solution: Optimize the reaction temperature. Some reductions may require elevated temperatures to proceed at a reasonable rate. The choice of solvent can also influence the solubility of the reactants and the activity of the reducing agent.

  • Purity of Succinimide:

    • Problem: Impurities in the starting succinimide can poison the catalyst in catalytic hydrogenations or react with the reducing agent.

    • Solution: Ensure the succinimide is of high purity. Recrystallization or chromatography may be necessary.

  • Formation of Byproducts:

    • Problem: Over-reduction to the corresponding pyrrolidine can occur. Ring-opening of the succinimide under harsh conditions is also a possibility.

    • Solution: Carefully control the stoichiometry of the reducing agent and the reaction time to minimize over-reduction. Milder reaction conditions can help prevent ring-opening. Analyzing the crude reaction mixture by techniques like NMR or LC-MS can help identify byproducts and guide optimization.[9]

Experimental Protocols

Protocol 1: Synthesis of 2-Pyrrolidone from γ-Butyrolactone and Aqueous Ammonia (Industrial Laboratory Scale Adaptation)

Materials:

  • γ-Butyrolactone (GBL)

  • Aqueous ammonia (28-30%)

  • High-pressure autoclave reactor with stirring and temperature control

Procedure:

  • Charge the autoclave with γ-butyrolactone and aqueous ammonia. A typical molar ratio is 1 mole of GBL to 2.5 moles of NH₃ and 2 moles of H₂O.[1]

  • Seal the reactor and begin stirring.

  • Heat the reactor to 250-290°C. The pressure will rise to 8.0-16.0 MPa.[1]

  • Maintain these conditions for 1-2 hours.

  • After the reaction time, cool the reactor to room temperature.

  • Carefully vent the excess ammonia in a fume hood.

  • Transfer the reaction mixture to a distillation apparatus.

  • Perform a fractional distillation to separate the 2-pyrrolidone from water and any unreacted starting materials. The boiling point of 2-pyrrolidone is approximately 245°C at atmospheric pressure.

Expected Yield: >90%

Protocol 2: General Procedure for Purification of 2-Pyrrolidone by Fractional Distillation

Apparatus:

  • Round-bottom flask

  • Fractionating column (e.g., Vigreux or packed column)

  • Distillation head with a thermometer

  • Condenser

  • Receiving flask

  • Heating mantle

  • Vacuum source (optional, for vacuum distillation)

Procedure:

  • Place the crude 2-pyrrolidone in the round-bottom flask with a stir bar.

  • Assemble the fractional distillation apparatus. Ensure all joints are properly sealed.[6]

  • Begin heating the flask gently.

  • Collect the initial fraction, which will likely contain lower-boiling impurities.

  • As the temperature stabilizes at the boiling point of 2-pyrrolidone (approx. 245°C at atmospheric pressure, lower under vacuum), collect the main fraction in a clean receiving flask.[7]

  • Monitor the temperature closely. A sharp drop in temperature indicates that the main product has distilled over.

  • Stop the distillation before the flask becomes completely dry to avoid the concentration of high-boiling impurities.

  • The collected main fraction is the purified 2-pyrrolidone. Purity can be assessed by GC or NMR.

References

Technical Support Center: Purification of 4-(4-Chlorophenyl)-2-pyrrolidinone

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 4-(4-Chlorophenyl)-2-pyrrolidinone. Here, you will find detailed information on the removal of common impurities, experimental protocols, and data to assist in your laboratory work.

Frequently Asked Questions (FAQs)

Q1: What are the common impurities in a sample of this compound?

A1: Impurities in this compound often depend on the synthetic route used for its preparation. Common sources of impurities include unreacted starting materials, byproducts of the reaction, and degradation products. For instance, if synthesized via the reduction of a γ-nitro ester, potential impurities could include the corresponding unreacted nitro compound, hydroxylamines, or other intermediates from the reduction process.[1][2][3] It is also known as an impurity in the synthesis of Baclofen.[4][5]

Q2: What is the recommended method for purifying crude this compound?

A2: The most common and effective methods for the purification of solid organic compounds like this compound are recrystallization and column chromatography. The choice between these methods depends on the nature and quantity of the impurities. Recrystallization is often a good first choice for removing small amounts of impurities from a crystalline solid, while column chromatography is more suitable for separating mixtures with multiple components or closely related impurities.

Q3: How can I assess the purity of my this compound sample?

A3: The purity of your sample can be determined using several analytical techniques. High-Performance Liquid Chromatography (HPLC) is a standard method for quantitative purity analysis. Nuclear Magnetic Resonance (NMR) spectroscopy can be used for structural confirmation and to identify impurities if they are present in sufficient quantity. The melting point of the compound is also a good indicator of purity; a sharp melting point range close to the literature value suggests high purity.

Troubleshooting Guides

Recrystallization Issues

Q1: My this compound oils out during recrystallization instead of forming crystals. What should I do?

A1: "Oiling out" occurs when the compound separates from the solution as a liquid rather than a solid. This often happens when the boiling point of the solvent is higher than the melting point of the solute or when the solution is supersaturated.

  • Troubleshooting Steps:

    • Add more solvent: Your solution may be too concentrated. Add a small amount of hot solvent to dissolve the oil, and then allow it to cool slowly.

    • Lower the cooling temperature slowly: Rapid cooling can promote oiling. Let the solution cool to room temperature undisturbed before placing it in an ice bath.

    • Use a different solvent system: The solubility of your compound in the chosen solvent may be too high. Try a solvent in which the compound is less soluble, or use a mixed solvent system (e.g., ethanol/water or hexane/acetone).[6]

Q2: I have a low yield of crystals after recrystallization. How can I improve it?

A2: A low yield can result from several factors, including using too much solvent or incomplete crystallization.

  • Troubleshooting Steps:

    • Minimize the amount of solvent: Use the minimum amount of hot solvent required to fully dissolve your crude product.

    • Ensure complete crystallization: After slow cooling to room temperature, cool the flask in an ice bath for at least 30 minutes to maximize crystal formation.[6]

    • Recover a second crop of crystals: The mother liquor (the solution remaining after filtration) may still contain a significant amount of your product. Concentrate the mother liquor by evaporating some of the solvent and cool it again to obtain a second crop of crystals. Note that the second crop may be less pure than the first.

Column Chromatography Issues

Q1: My compound is not moving from the origin on the silica gel column. What is the problem?

A1: This indicates that the solvent system (eluent) is not polar enough to move your compound up the column. This compound is a moderately polar compound.

  • Troubleshooting Steps:

    • Increase the polarity of the eluent: Gradually increase the proportion of the more polar solvent in your mobile phase. For example, if you are using a hexane/ethyl acetate mixture, increase the percentage of ethyl acetate.

    • Check for interactions with silica: Highly polar compounds can sometimes interact strongly with the acidic silica gel. You might consider using a different stationary phase, such as alumina, or adding a small amount of a modifier like triethylamine to the eluent if your compound is basic.

Q2: The separation between my desired product and an impurity is poor. How can I improve the resolution?

A2: Poor separation means the chosen eluent is not optimal for resolving the components of your mixture.

  • Troubleshooting Steps:

    • Optimize the solvent system: Test different solvent systems with varying polarities using Thin Layer Chromatography (TLC) before running the column. The ideal eluent will give a good separation of spots on the TLC plate.

    • Use a longer column: A longer column provides more surface area for the separation to occur.

    • Apply the sample in a narrow band: A broad initial band will lead to broad, overlapping bands as the column runs. Dissolve your sample in a minimal amount of solvent and apply it carefully to the top of the column.

Data Presentation

PropertyValueReference
Molecular Formula C₁₀H₁₀ClNO[7][8]
Molecular Weight 195.65 g/mol [7]
Appearance White powder[7]
Melting Point 115-117 °C[7]
Solubility Slightly soluble in Chloroform, Ethanol, and Methanol.[5][7]
Storage Sealed in a dry place at room temperature.[7][8]

Experimental Protocols

Protocol 1: Recrystallization using Ethanol/Water

This protocol is suitable for purifying this compound that is already relatively pure.

Materials:

  • Crude this compound

  • Ethanol

  • Deionized water

  • Erlenmeyer flasks

  • Hotplate with magnetic stirring

  • Büchner funnel and filter flask

  • Filter paper

  • Ice bath

Methodology:

  • Dissolution: Place the crude this compound in an Erlenmeyer flask with a stir bar. Add a minimal amount of hot ethanol and stir until the solid is completely dissolved.

  • Inducing Crystallization: While the solution is still hot, add hot deionized water dropwise until the solution becomes slightly and persistently cloudy. Add a few more drops of hot ethanol to redissolve the precipitate and obtain a clear solution.[6]

  • Cooling: Remove the flask from the heat, cover it, and allow it to cool slowly to room temperature. The formation of crystals should be observed.

  • Complete Crystallization: Once the flask has reached room temperature, place it in an ice bath for at least 30 minutes to maximize crystal precipitation.[6]

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals with a small amount of ice-cold ethanol/water mixture to remove any remaining soluble impurities.

  • Drying: Dry the purified crystals under vacuum or by air drying.

Protocol 2: Purification by Column Chromatography

This protocol is designed for the separation of this compound from less polar or more polar impurities.

Materials:

  • Crude this compound

  • Silica gel (for column chromatography)

  • Hexane

  • Ethyl acetate

  • Chromatography column

  • Collection tubes

  • Thin Layer Chromatography (TLC) plates and chamber

  • UV lamp

Methodology:

  • Column Packing: Prepare a slurry of silica gel in hexane and carefully pack the chromatography column.

  • Sample Preparation: Dissolve the crude this compound in a minimal amount of a suitable solvent (e.g., dichloromethane or ethyl acetate).

  • Loading the Column: Carefully apply the dissolved sample to the top of the silica gel bed.

  • Elution: Begin eluting the column with a non-polar solvent mixture (e.g., 9:1 hexane:ethyl acetate). Gradually increase the polarity of the eluent (e.g., to 7:3, 1:1 hexane:ethyl acetate) to move the compound down the column.

  • Fraction Collection: Collect fractions in separate tubes as the solvent elutes from the column.

  • Monitoring the Separation: Monitor the separation by spotting the collected fractions on a TLC plate and visualizing the spots under a UV lamp.

  • Combining and Evaporating: Combine the fractions containing the pure product and remove the solvent using a rotary evaporator to obtain the purified this compound.

Visualizations

Recrystallization_Workflow cluster_dissolution Dissolution cluster_crystallization Crystallization cluster_isolation Isolation crude_product Crude Product add_solvent Add Minimum Hot Solvent crude_product->add_solvent dissolved_product Clear Solution add_solvent->dissolved_product slow_cooling Slow Cooling dissolved_product->slow_cooling ice_bath Ice Bath slow_cooling->ice_bath filtration Vacuum Filtration ice_bath->filtration washing Wash with Cold Solvent filtration->washing drying Drying washing->drying pure_product pure_product drying->pure_product Pure Crystals Chromatography_Workflow start Start: Crude Sample prepare_column Prepare Silica Gel Column start->prepare_column load_sample Load Sample onto Column prepare_column->load_sample elute Elute with Solvent Gradient (e.g., Hexane/Ethyl Acetate) load_sample->elute collect Collect Fractions elute->collect monitor Monitor Fractions by TLC collect->monitor monitor->elute Adjust Eluent combine Combine Pure Fractions monitor->combine Identify Pure Fractions evaporate Evaporate Solvent combine->evaporate finish End: Purified Product evaporate->finish

References

Technical Support Center: HPLC Method Development for 4-(4-Chlorophenyl)-2-pyrrolidinone

Author: BenchChem Technical Support Team. Date: December 2025

This technical support guide provides troubleshooting advice and frequently asked questions (FAQs) for the HPLC method development of 4-(4-Chlorophenyl)-2-pyrrolidinone. The information is tailored for researchers, scientists, and professionals in drug development.

Frequently Asked Questions (FAQs)

Q1: What are the key physicochemical properties of this compound to consider for HPLC method development?

A1: Understanding the analyte's properties is the first step in developing a robust HPLC method. Key properties for this compound are summarized below.

Table 1: Physicochemical Properties of this compound

PropertyValueReference
Molecular FormulaC₁₀H₁₀ClNO[1][2]
Molecular Weight~195.65 g/mol [1][2]
AppearanceWhite crystalline solid[1]
Melting Point118 °C[3]
Boiling Point390°C at 760 mmHg[1]
SolubilitySlightly soluble in Chloroform, Ethanol, and Methanol.[1]
ACD/LogP0.80[4]
StorageSealed in a dry place at room temperature.[1][4]

Q2: What is a good starting point for a reversed-phase HPLC method for this compound?

A2: For a new method, it is recommended to start with a generic gradient method on a C18 column and then optimize from there. Based on methods for structurally similar compounds, a good starting point is outlined below.[5][6][7]

Table 2: Recommended Starting HPLC Conditions

ParameterSuggested Condition
Column C18, 150 mm x 4.6 mm, 5 µm
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B Acetonitrile
Gradient 5% to 95% B over 20 minutes
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Detection Wavelength 225 nm
Injection Volume 10 µL
Sample Diluent 50:50 Acetonitrile:Water

Q3: How do I prepare the sample for analysis?

A3: Given its slight solubility in methanol and ethanol, it is advisable to dissolve the sample in a solvent compatible with the mobile phase. A 50:50 mixture of acetonitrile and water is a common and effective diluent for reversed-phase HPLC. Ensure the sample is fully dissolved and filter it through a 0.45 µm syringe filter before injection to prevent particulates from damaging the column and instrument.

Q4: The peak shape for this compound is poor. What can I do?

A4: Poor peak shape (e.g., tailing, fronting, or splitting) can be caused by several factors. Refer to the troubleshooting guide below for a systematic approach to resolving this issue. Common causes include column degradation, inappropriate mobile phase pH, or sample overload.

Q5: Is chiral separation possible for this compound?

A5: Yes, this compound is a chiral molecule. Chiral separation is often necessary for pharmaceutical compounds to ensure the desired enantiomer's purity. Polysaccharide-based chiral stationary phases (CSPs) are a common choice for this type of separation.[8][9][10][11] A typical approach would involve a column like Chiralpak® AD or a similar amylose or cellulose-based column with a mobile phase consisting of an alcohol (e.g., ethanol or isopropanol) in a non-polar solvent like heptane.[12]

Troubleshooting Guides

This section provides a systematic approach to common issues encountered during the HPLC analysis of this compound.

Issue 1: No Peak or Very Small Peak
  • Check Connections: Ensure all tubing and fittings are secure and there are no leaks.

  • Verify Sample Preparation: Confirm the sample was prepared at the correct concentration and that it fully dissolved in the diluent.

  • Injector Functionality: Perform an injector test to ensure it is functioning correctly and delivering the sample to the column.

  • Detector Settings: Check that the detector is on, the lamp is working, and the correct wavelength is set.

Issue 2: Poor Peak Shape (Tailing, Fronting, Splitting)
  • Column Health: The column may be contaminated or degraded. Try flushing the column with a strong solvent or replacing it if it's old.

  • Mobile Phase pH: The pyrrolidinone moiety has a lactam group which can interact with residual silanols on the silica support. Adjusting the mobile phase pH with a small amount of acid (e.g., 0.1% formic acid or trifluoroacetic acid) can improve peak shape by suppressing this interaction.

  • Sample Overload: Injecting too much sample can lead to peak fronting. Try diluting your sample and injecting a smaller volume.

  • Extra-Column Volume: Excessive tubing length or large-diameter tubing between the injector, column, and detector can cause peak broadening. Minimize tubing lengths where possible.

Issue 3: Unstable or Drifting Baseline
  • Mobile Phase Degassing: Ensure the mobile phases are properly degassed to prevent air bubbles from entering the system.

  • Pump Performance: Check for pressure fluctuations, which may indicate a problem with the pump seals or check valves.

  • Column Equilibration: Make sure the column is fully equilibrated with the initial mobile phase conditions before starting the run.

  • Detector Lamp: An aging detector lamp can cause a noisy or drifting baseline.

Experimental Protocols

Protocol 1: Standard Reversed-Phase HPLC Analysis

  • Mobile Phase Preparation:

    • Mobile Phase A: Add 1.0 mL of formic acid to 1 L of HPLC-grade water and mix thoroughly.

    • Mobile Phase B: Use HPLC-grade acetonitrile.

  • Sample Preparation:

    • Accurately weigh approximately 10 mg of this compound and dissolve it in 10 mL of a 50:50 acetonitrile:water mixture to create a 1 mg/mL stock solution.

    • Further dilute the stock solution to a working concentration of approximately 0.1 mg/mL using the same diluent.

    • Filter the final solution through a 0.45 µm syringe filter.

  • Chromatographic Conditions:

    • Use the conditions outlined in Table 2.

    • Equilibrate the column with the initial mobile phase composition for at least 30 minutes or until a stable baseline is achieved.

  • Analysis:

    • Inject the prepared sample and acquire the chromatogram.

    • Integrate the peak of interest and perform quantitative analysis as required.

Visualizations

HPLC_Method_Development_Workflow cluster_0 Phase 1: Analyte & System Characterization cluster_1 Phase 2: Initial Method Scouting cluster_2 Phase 3: Method Optimization cluster_3 Phase 4: Validation A Review Physicochemical Properties (pKa, logP, UV spectrum) C Select Column (e.g., C18, C8) A->C B Select HPLC System and Detector B->C D Select Mobile Phase (Organic & Aqueous) C->D E Run Generic Gradient D->E F Optimize Gradient Slope E->F G Optimize Mobile Phase pH & Additives F->G H Optimize Flow Rate & Temperature G->H I Assess Specificity, Linearity, Accuracy, Precision H->I J Determine LOD & LOQ I->J K Evaluate Robustness J->K

Caption: Workflow for HPLC Method Development.

HPLC_Troubleshooting_Tree cluster_peak Peak Issues cluster_baseline Baseline Issues start Problem Encountered no_peak No/Small Peak? start->no_peak Peak Problem noisy_baseline Noisy Baseline? start->noisy_baseline Baseline Problem bad_shape Poor Peak Shape? no_peak->bad_shape No sol_check_connections Check Connections & Sample Prep no_peak->sol_check_connections Yes retention_shift Retention Time Shift? bad_shape->retention_shift No sol_flush_column Flush/Replace Column bad_shape->sol_flush_column Yes sol_check_pump Check Pump (Flow Rate, Leaks) retention_shift->sol_check_pump Yes drifting_baseline Drifting Baseline? noisy_baseline->drifting_baseline No sol_degas Degas Mobile Phase noisy_baseline->sol_degas Yes sol_equilibrate Equilibrate Column Longer drifting_baseline->sol_equilibrate Yes sol_check_detector Check Detector & Injector sol_check_connections->sol_check_detector sol_adjust_mp Adjust Mobile Phase (pH, Composition) sol_flush_column->sol_adjust_mp sol_check_pump->sol_adjust_mp sol_degas->sol_check_pump sol_equilibrate->sol_flush_column

Caption: HPLC Troubleshooting Decision Tree.

References

Technical Support Center: Overcoming Peak Tailing in "4-(4-Chlorophenyl)-2-pyrrolidinone" HPLC Analysis

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides researchers, scientists, and drug development professionals with a comprehensive resource for troubleshooting and resolving peak tailing issues encountered during the HPLC analysis of "4-(4-Chlorophenyl)-2-pyrrolidinone".

Troubleshooting Guide

This section addresses specific issues in a question-and-answer format to guide you through the troubleshooting process systematically.

Q1: My chromatogram for "this compound" shows significant peak tailing. What is the most common cause?

A1: The most frequent cause of peak tailing for polar compounds like "this compound" in reversed-phase HPLC is secondary interactions with the stationary phase.[1][2][3] Specifically, the analyte can interact with acidic residual silanol groups on the surface of the silica-based packing material.[1][4][5][6] This creates a second, undesirable retention mechanism in addition to the primary hydrophobic interaction, resulting in an asymmetrical peak shape.[1]

Q2: How can I diagnose the specific cause of the peak tailing?

A2: A systematic approach is crucial. Start by evaluating the column's health and then move to method parameters. A logical troubleshooting workflow can help isolate the issue efficiently.

TroubleshootingWorkflow start Peak Tailing Observed (Tailing Factor > 1.2) check_column Is the column old or showing high backpressure? start->check_column check_method Are method parameters (pH, mobile phase) optimized? check_column->check_method No sol_column Solution: - Flush with strong solvent - Replace column check_column->sol_column Yes check_sample Is the sample concentration or injection volume too high? check_method->check_sample Yes sol_method Solution: - Adjust mobile phase pH - Add buffer/modifier - Use end-capped column check_method->sol_method No check_system Have you checked for extra-column dead volume? check_sample->check_system No sol_sample Solution: - Dilute the sample - Reduce injection volume - Match sample solvent to mobile phase check_sample->sol_sample Yes sol_system Solution: - Use shorter, narrow-bore tubing - Check fittings for proper connection check_system->sol_system Yes end_node Symmetrical Peak Achieved check_system->end_node No, re-evaluate sol_column->end_node sol_method->end_node sol_sample->end_node sol_system->end_node

Figure 1. Systematic workflow for troubleshooting peak tailing.

Q3: How does mobile phase pH affect peak tailing for this compound?

A3: Mobile phase pH is a critical factor.[4][7] Residual silanol groups on silica columns are acidic and become ionized (negatively charged) at a pH above approximately 2.5-3.[4][8] Although "this compound" is a weak base, it can still interact with these ionized silanols. By operating at a low pH (e.g., pH 2.5-3.0), the silanol groups remain protonated (neutral), which minimizes these secondary polar interactions and significantly improves peak shape.[1][3][9]

Q4: My peak is still tailing after lowering the pH. What other mobile phase modifications can I try?

A4: If pH adjustment is insufficient, consider adding a competitive modifier or increasing buffer strength.

  • Increase Buffer Concentration: A higher buffer concentration (e.g., 20-50 mM) can help maintain a consistent pH at the column surface and mask some silanol activity.[6][9]

  • Add a Competitive Base: For basic analytes, adding a small amount of a competitive base like triethylamine (TEA) to the mobile phase can be effective.[5] TEA is a silanol-blocking agent that preferentially interacts with the active sites, preventing the analyte from doing so. However, be aware that TEA can suppress ionization in mass spectrometry detectors.

Q5: Could my column be the problem? What type of column is recommended?

A5: Yes, the column is a primary factor.[9] If you are using an older, Type-A silica column, it will have a higher concentration of active silanol groups.[6]

  • Use a Modern, End-Capped Column: Modern, high-purity silica columns (Type-B) that are "end-capped" are highly recommended.[1][4] End-capping is a process that chemically bonds a small, non-polar group (like a trimethylsilyl group) to the residual silanols, making them much less active.[1]

  • Consider Polar-Embedded or Hybrid Columns: For particularly challenging separations, columns with polar-embedded groups or hybrid silica-polymer particles offer alternative selectivities and can provide excellent peak shapes for polar compounds.[4][6]

Q6: Can my sample preparation or injection technique cause peak tailing?

A6: Absolutely. Two common issues are sample overload and solvent mismatch.

  • Column Overload: Injecting too much sample can saturate the stationary phase, leading to tailing.[2][5] If you suspect this, try diluting your sample or reducing the injection volume.[9][10]

  • Solvent Mismatch: If your sample is dissolved in a solvent that is significantly stronger (less polar) than your mobile phase, it can cause peak distortion, including tailing.[2][8] Whenever possible, dissolve your sample in the initial mobile phase or a weaker solvent.

Q7: I've optimized the method and sample, but still see some tailing. Should I check the HPLC instrument?

A7: Yes, instrumental factors, often called "extra-column effects," can contribute to peak broadening and tailing.[4][5] This is caused by any space in the flow path outside of the column where the sample band can spread.

  • Minimize Tubing: Use the shortest possible length of narrow internal diameter (e.g., 0.005" or ~0.12 mm) tubing to connect the injector, column, and detector.[4][5]

  • Check Fittings: Ensure all fittings are properly made and tightened to avoid small voids or leaks that can disrupt the flow path.[8]

AnalyteInteractions cluster_0 Stationary Phase (C18 Silica) cluster_1 Mobile Phase silica Si silanol Si-OH (Active Silanol Site) silica->silanol c18 Si-(CH2)17-CH3 (Hydrophobic C18 Chain) silica->c18 analyte This compound Polar Lactam Group analyte:f1->silanol Secondary Polar Interaction (Causes Tailing) analyte:f0->c18 Primary Hydrophobic Interaction (Desired Retention) modifier Low pH (H+) Buffer Component modifier->silanol Suppresses Silanol Ionization (Prevents Tailing)

Figure 2. Analyte interactions with the stationary and mobile phase.

Quantitative Data Summary

The following tables provide recommended starting parameters and a summary of troubleshooting actions.

Table 1: Recommended HPLC Starting Conditions

Parameter Recommendation Rationale
Column C18, 5 µm, end-capped (e.g., Agilent ZORBAX StableBond, Waters SunFire) High-purity, end-capped silica minimizes silanol interactions.[1][4]
Mobile Phase A 0.1% Formic Acid or Phosphoric Acid in Water Lowers pH to ~2.7, protonating silanols to reduce secondary interactions.[1][11]
Mobile Phase B Acetonitrile or Methanol Standard organic modifiers for reversed-phase HPLC.
Gradient Isocratic or shallow gradient (e.g., 40-60% B) Start with isocratic and introduce a gradient if needed for co-eluting impurities.
Flow Rate 1.0 mL/min (for 4.6 mm ID column) Standard flow rate for analytical columns.
Column Temp. 30 - 40 °C Elevated temperature can improve peak shape and reduce viscosity.
Detection UV, ~225-235 nm Based on typical absorbance for similar structures.[12][13]
Injection Vol. 5 - 10 µL Keep volume low to prevent overload.[9]

| Sample Diluent | Mobile Phase (e.g., 50:50 Water:ACN) | Ensures compatibility and prevents peak distortion. |

Table 2: Troubleshooting Summary

Symptom Potential Cause Recommended Solution(s)
Tailing on all peaks Column void, extra-column volume Replace column, check/replace tubing and fittings.[8]
Tailing only on analyte peak Secondary silanol interactions Lower mobile phase pH to <3, use an end-capped column.[1][8]
Tailing worsens over time Column contamination/degradation Flush column with strong solvent, replace if necessary.[2][9]

| Tailing with high concentration | Column overload | Dilute sample, reduce injection volume.[2][5] |

Experimental Protocols

Protocol 1: Standard HPLC Method for "this compound"

  • Mobile Phase Preparation:

    • Mobile Phase A: Add 1.0 mL of formic acid to 1.0 L of HPLC-grade water. Filter through a 0.45 µm filter and degas.

    • Mobile Phase B: Use HPLC-grade acetonitrile. Filter and degas.

  • Sample Preparation:

    • Prepare a stock solution of "this compound" at 1 mg/mL in methanol.

    • Prepare the working sample by diluting the stock solution to a final concentration of ~20 µg/mL using a 50:50 mixture of Mobile Phase A and B.

  • HPLC System Setup:

    • Install a C18 end-capped analytical column (e.g., 4.6 x 150 mm, 5 µm).

    • Set the column oven temperature to 35 °C.

    • Set the UV detector wavelength to 230 nm.

  • Chromatographic Run:

    • Equilibrate the column with 50% Mobile Phase B at 1.0 mL/min for at least 15 minutes or until a stable baseline is achieved.

    • Inject 10 µL of the prepared sample.

    • Run the analysis for a sufficient time to allow the elution of the main peak and any impurities.

    • Calculate the tailing factor from the resulting chromatogram. An acceptable value is typically ≤ 1.5.

Protocol 2: Column Flushing and Regeneration (Reversed-Phase C18)

  • Disconnect the column from the detector.

  • Flush the column with at least 25 mL of each of the following solvents in order, at a flow rate of 1.0 mL/min:

    • Mobile phase without buffer salts (e.g., Water/Acetonitrile mixture).

    • 100% HPLC-grade Water.

    • Isopropanol.

    • Hexane (if very non-polar contaminants are suspected, otherwise skip).

    • Isopropanol.

    • 100% HPLC-grade Acetonitrile.

  • Store the column in 100% Acetonitrile or as recommended by the manufacturer.

  • Before next use, re-equilibrate thoroughly with the intended mobile phase.

Frequently Asked Questions (FAQs)

Q: What is peak tailing and how is it measured? A: Peak tailing is a distortion where the latter half of a chromatographic peak is broader than the front half.[7] It is commonly quantified using the USP Tailing Factor (Tf) or Asymmetry Factor (As), calculated as: Tf = W₀.₀₅ / 2f , where W₀.₀₅ is the peak width at 5% of the peak height, and f is the distance from the peak front to the peak maximum at 5% height.[4]

Q: What is considered an acceptable tailing factor? A: An ideal, perfectly symmetrical Gaussian peak has a tailing factor of 1.0. In practice, a tailing factor of ≤ 1.5 is acceptable for many assays, although values closer to 1.0 are always desirable.[1] Values above 2.0 are generally considered unacceptable for quantitative analysis.[9]

Q: What is column end-capping? A: End-capping is a chemical process applied during column manufacturing where unreacted silanol groups on the silica surface are bonded with a small silylating agent (e.g., dichlorodimethylsilane).[1] This process effectively blocks these active sites, significantly reducing the secondary interactions that cause peak tailing for polar and basic compounds.[1][4]

Q: When should I replace my HPLC column? A: You should consider replacing your column when you observe persistent performance issues that cannot be resolved by flushing or other troubleshooting steps.[9] These issues include chronically high backpressure, significant peak tailing or fronting that cannot be corrected by method adjustments, and loss of resolution between critical peaks.

References

Technical Support Center: Chromatographic Resolution of Baclofen and 4-(4-Chlorophenyl)-2-pyrrolidinone

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering challenges with the chromatographic resolution of Baclofen and its primary impurity, 4-(4-Chlorophenyl)-2-pyrrolidinone (4-CPP).

Troubleshooting Guide

This guide addresses common issues observed during the HPLC/UPLC analysis of Baclofen and 4-CPP.

Issue: Poor Resolution Between Baclofen and this compound Peaks

Poor resolution can manifest as overlapping peaks or failure to meet system suitability requirements for resolution (typically R > 2.0).

Potential Cause Troubleshooting Step Expected Outcome
Inappropriate Mobile Phase Composition 1. Adjust Organic Modifier Ratio: If using a reversed-phase method with acetonitrile or methanol, systematically vary the percentage of the organic modifier. A lower percentage of the organic modifier will generally increase the retention time of both compounds, potentially improving separation.Increased retention and improved separation between the two peaks.
2. Modify Mobile Phase pH: The pKa of Baclofen is approximately 3.89 (strongest acidic) and 9.79 (strongest basic).[1] Adjusting the pH of the aqueous portion of the mobile phase can alter the ionization state of Baclofen and significantly impact its retention and selectivity relative to the neutral 4-CPP. For C18 columns, operating in the pH range of 2.5-4.0 is common.[1]Altered retention time for Baclofen, leading to better resolution from 4-CPP.
3. Incorporate Ion-Pairing Reagents: For challenging separations, adding an ion-pairing reagent like sodium pentanesulfonate or 1-octane sulfonic acid sodium salt to the mobile phase can enhance the retention of the polar Baclofen on a reversed-phase column.[1][2]Increased retention of Baclofen and improved resolution.
Suboptimal Stationary Phase 1. Column Chemistry: Ensure the use of a suitable stationary phase. C18 columns are most commonly reported for this separation.[1][3] Consider trying a different C18 column from another manufacturer as subtle differences in end-capping and silica properties can affect selectivity.Improved peak shape and resolution due to different stationary phase interactions.
2. Column Dimensions and Particle Size: For improved efficiency and resolution, consider using a column with a smaller particle size (e.g., < 3 µm) or a longer column. UPLC systems with sub-2 µm particle columns can offer significantly better resolution.[1]Sharper peaks and increased peak separation.
Incorrect Flow Rate or Temperature 1. Optimize Flow Rate: A lower flow rate can increase the efficiency of the separation and improve resolution, though it will also increase the run time.Better peak separation at the cost of longer analysis time.
2. Adjust Column Temperature: Increasing the column temperature can decrease viscosity and improve mass transfer, leading to sharper peaks. However, it can also alter selectivity. Experiment with temperatures in the range of 25-40°C.Improved peak shape and potentially altered selectivity, which may be beneficial for resolution.

Frequently Asked Questions (FAQs)

Q1: What is a typical starting method for separating Baclofen and this compound?

A good starting point for method development is a reversed-phase HPLC method. Several published methods have demonstrated successful separation using a C18 column with a mobile phase consisting of a phosphate buffer or trifluoroacetic acid (TFA) in water and acetonitrile or methanol as the organic modifier.[1][3] A common detection wavelength is 225 nm.[1][3]

Q2: My resolution is still poor after adjusting the mobile phase. What else can I try?

If mobile phase optimization is insufficient, consider the stationary phase. Switching to a different brand of C18 column can provide different selectivity. Alternatively, a phenyl-hexyl column might offer different pi-pi interactions that could improve the separation. Also, ensure your system is performing optimally by checking for excessive dead volume and ensuring proper connections.

Q3: Are there any UPLC methods available for a faster separation?

Yes, UPLC methods have been developed for the rapid and efficient separation of Baclofen and its impurities. One such method utilizes an Acquity BEH C18 column (100 x 2.1 mm, 1.7 µm) with a gradient elution of a phosphate buffer and a mixture of acetonitrile and methanol, achieving separation within 8 minutes.[1]

Q4: How can I confirm the identity of the this compound peak?

The most definitive way to confirm the peak identity is to run a reference standard of this compound. If a standard is not available, mass spectrometry (LC-MS) can be used to confirm the mass-to-charge ratio of the peak, which should correspond to the molecular weight of the compound (195.65 g/mol ).[4]

Experimental Protocols

Below are detailed methodologies for key experiments cited in the literature for the separation of Baclofen and this compound.

Method 1: Isocratic HPLC Method

This method is a simple and reliable approach for the separation of Baclofen and its impurities.

  • Instrumentation: High-Performance Liquid Chromatography (HPLC) system with a UV detector.

  • Column: Inertsil ODS 3V, 150 x 4.6 mm, C18.[3]

  • Mobile Phase: A mixture of 0.1% Trifluoroacetic Acid (TFA) in water and Acetonitrile in a 65:35 v/v ratio.[3]

  • Flow Rate: 0.6 mL/min.[3]

  • Column Temperature: 27°C.[3]

  • Detection Wavelength: 225 nm.[3]

  • Injection Volume: 10 µL.

  • Sample Preparation: Dissolve the sample in the mobile phase to a suitable concentration (e.g., 0.5 mg/mL).

Method 2: UPLC Gradient Method

This method is suitable for faster analysis and higher resolution.

  • Instrumentation: Ultra-Performance Liquid Chromatography (UPLC) system with a UV detector.

  • Column: Acquity BEH C18, 100 x 2.1 mm, 1.7 µm.[1]

  • Mobile Phase A: 0.01 M Potassium Phosphate buffer (pH adjusted to 3.2 with phosphoric acid).[1]

  • Mobile Phase B: A mixture of acetonitrile and methanol.

  • Gradient Program: A linear gradient can be optimized. A starting point could be a low percentage of Mobile Phase B, ramping up to a higher percentage to elute the compounds.

  • Flow Rate: 0.3 mL/min.[1]

  • Detection Wavelength: 225 nm.[1]

  • Run Time: Approximately 8 minutes.[1]

Quantitative Data Summary

The following table summarizes key chromatographic parameters from a published HPLC method for the separation of Baclofen and this compound (Impurity B).

Parameter Method 1 (HPLC) [3]
Column Inertsil ODS 3V, 150 x 4.6 mm, C18
Mobile Phase 0.1% TFA: Acetonitrile (65:35 v/v)
Flow Rate 0.6 mL/min
Detection Wavelength 225 nm
Column Temperature 27°C
Retention Time (Baclofen) Not explicitly stated
Retention Time (4-CPP/Impurity B) Not explicitly stated
Resolution (Baclofen and Impurities) Sufficient for validation as per ICH guidelines

Visualizations

Troubleshooting Workflow

The following diagram illustrates a logical workflow for troubleshooting poor resolution between Baclofen and this compound.

G start Poor Resolution (Baclofen & 4-CPP) mobile_phase Optimize Mobile Phase start->mobile_phase adjust_organic Adjust Organic Modifier Ratio mobile_phase->adjust_organic Isocratic? adjust_ph Modify pH mobile_phase->adjust_ph pH sensitive? ion_pair Add Ion-Pairing Reagent mobile_phase->ion_pair Polar analyte? stationary_phase Evaluate Stationary Phase mobile_phase->stationary_phase No Improvement end Resolution Improved adjust_organic->end adjust_ph->end ion_pair->end change_column Try Different C18 Column stationary_phase->change_column change_dimensions Change Column Dimensions/Particle Size stationary_phase->change_dimensions flow_temp Adjust Flow Rate & Temperature stationary_phase->flow_temp No Improvement change_column->end change_dimensions->end adjust_flow Decrease Flow Rate flow_temp->adjust_flow adjust_temp Optimize Temperature flow_temp->adjust_temp adjust_flow->end adjust_temp->end

Caption: Troubleshooting workflow for improving chromatographic resolution.

Relationship between Baclofen and this compound

This diagram illustrates the chemical relationship between Baclofen and its impurity, this compound, which is a lactam formed from the intramolecular cyclization of Baclofen.

G Baclofen Baclofen (4-amino-3-(4-chlorophenyl)butanoic acid) CPP This compound (Lactam Impurity) Baclofen->CPP Intramolecular Cyclization (e.g., during synthesis or degradation)

References

Stability issues of "4-(4-Chlorophenyl)-2-pyrrolidinone" in solution

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) regarding the stability of 4-(4-Chlorophenyl)-2-pyrrolidinone in solution. The information is intended for researchers, scientists, and drug development professionals to address common issues encountered during experimentation.

Frequently Asked Questions (FAQs)

Q1: What are the recommended storage conditions for stock solutions of this compound?

A1: For optimal stability, stock solutions of this compound should be prepared in a suitable organic solvent, such as DMSO. It is advisable to aliquot the stock solution into single-use vials to avoid repeated freeze-thaw cycles, which can accelerate degradation. These aliquots should be stored at -20°C or -80°C for long-term use.

Q2: Which solvents are recommended for preparing solutions of this compound?

A2: this compound is slightly soluble in chloroform, ethanol, and methanol. For creating high-concentration stock solutions, DMSO is a common choice due to its high solvating power and stability under proper storage. For aqueous-based experiments, it is crucial to ensure the final concentration of the organic co-solvent (like DMSO) is low (typically <0.5%) to prevent any adverse effects on the experimental system.

Q3: What are the likely degradation pathways for this compound in solution?

A3: As a lactam (a cyclic amide), this compound is primarily susceptible to hydrolysis, which involves the cleavage of the amide bond in the pyrrolidinone ring.[1][2] This reaction can be catalyzed by both acidic and basic conditions, leading to the formation of a ring-opened product, 4-amino-4-(4-chlorophenyl)butanoic acid. Other potential degradation pathways include oxidation and photolysis, especially under forced conditions.[1]

Troubleshooting Guides

Problem 1: I am observing unexpected peaks in my HPLC/LC-MS analysis of a sample containing this compound.

  • Possible Cause: The appearance of new peaks often indicates the formation of degradation products.

  • Troubleshooting Steps:

    • Analyze a Freshly Prepared Standard: Prepare a new solution of this compound and analyze it immediately. This will serve as a control to confirm the retention time of the parent compound and help distinguish it from any degradation products.

    • Review Solution Age and Storage: Check the age and storage conditions of the solution that showed unexpected peaks. Compare these with the recommended storage conditions.

    • Investigate Environmental Factors: Consider if the solution was exposed to harsh conditions such as extreme pH, high temperatures, or prolonged exposure to light.

    • Perform Forced Degradation: To identify potential degradation products, you can conduct a forced degradation study (see Experimental Protocols section). This involves intentionally exposing the compound to acidic, basic, oxidative, thermal, and photolytic stress to generate and identify its degradation products.[3][4][5]

Problem 2: The concentration of my this compound solution appears to decrease over time, leading to inconsistent experimental results.

  • Possible Cause: This suggests that the compound is degrading in your experimental solution.

  • Troubleshooting Steps:

    • Prepare Fresh Solutions: For critical experiments, always use freshly prepared solutions from a properly stored stock.

    • Minimize Exposure: During your experiment, protect the solution from light by using amber vials or covering the container with foil. If possible, keep the solution at a reduced temperature (e.g., on ice).

    • Conduct a Solution Stability Study: Assess the stability of this compound in your specific experimental medium (e.g., buffer, cell culture media) over the duration of your experiment. Analyze samples at different time points to quantify the rate of degradation.

    • Check for Precipitation: Visually inspect your solution for any signs of precipitation, as poor solubility can also lead to a decrease in the effective concentration of the compound.

Data Presentation: Forced Degradation Study Templates

The following tables are templates for summarizing quantitative data from forced degradation studies. The goal of such a study is typically to achieve 5-20% degradation of the active pharmaceutical ingredient (API) to ensure that the analytical method is stability-indicating.[5][6]

Table 1: Summary of Forced Degradation Conditions and Results

Stress ConditionReagent/Condition DetailsTime (hours)Temperature (°C)% Assay of Parent Compound% DegradationNumber of Degradants
Acid Hydrolysis0.1 M HCl2, 4, 8, 2460
Base Hydrolysis0.1 M NaOH2, 4, 8, 2460
Oxidation3% H₂O₂2, 4, 8, 24Room Temp
ThermalSolid State24, 48, 7280
Photolytic1.2 million lux hoursAs requiredRoom Temp
ControlNo Stress0Room Temp

Table 2: Chromatographic Purity Data from Forced Degradation

Stress ConditionRetention Time of Parent (min)Peak Area of ParentTotal Peak Area of DegradantsRetention Times of Major Degradants (min)
Acid Hydrolysis
Base Hydrolysis
Oxidation
Thermal
Photolytic
Control

Experimental Protocols

Protocol 1: Forced Degradation Study

This protocol outlines the general procedure for conducting a forced degradation study on this compound.

Objective: To identify potential degradation products and establish the degradation pathways of this compound under various stress conditions.

Materials:

  • This compound

  • Hydrochloric acid (HCl), 0.1 M and 1 M

  • Sodium hydroxide (NaOH), 0.1 M and 1 M

  • Hydrogen peroxide (H₂O₂), 3%

  • Acetonitrile (HPLC grade)

  • Water (HPLC grade)

  • Buffer solutions for pH neutralization

Procedure:

  • Preparation of Stock Solution: Prepare a stock solution of this compound at a concentration of 1 mg/mL in acetonitrile or another suitable solvent.

  • Acid Hydrolysis:

    • To 1 mL of the stock solution, add 1 mL of 0.1 M HCl.

    • Incubate the mixture at 60°C.

    • Withdraw aliquots at specified time points (e.g., 2, 4, 8, 24 hours).

    • Neutralize the aliquots with an equivalent amount of 0.1 M NaOH before HPLC analysis.

  • Base Hydrolysis:

    • To 1 mL of the stock solution, add 1 mL of 0.1 M NaOH.

    • Incubate the mixture at 60°C.

    • Withdraw aliquots at specified time points.

    • Neutralize the aliquots with an equivalent amount of 0.1 M HCl before HPLC analysis.

  • Oxidative Degradation:

    • To 1 mL of the stock solution, add 1 mL of 3% H₂O₂.

    • Keep the mixture at room temperature, protected from light.

    • Withdraw aliquots at specified time points.

  • Thermal Degradation:

    • Place a small amount of the solid compound in a vial and heat it in an oven at 80°C.

    • At specified time points, dissolve a portion of the solid in the initial solvent for HPLC analysis.

  • Photolytic Degradation:

    • Expose a solution of the compound (e.g., 1 mg/mL) to a light source that provides an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter.

    • Analyze the sample after the exposure period. A control sample should be kept in the dark under the same conditions.

  • Analysis: Analyze all samples by a validated stability-indicating HPLC method (see Protocol 2).

Protocol 2: Stability-Indicating HPLC-UV Method

Objective: To develop an HPLC method capable of separating and quantifying this compound from its potential degradation products.

Instrumentation:

  • HPLC system with a UV detector

  • C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm)

Chromatographic Conditions (Starting Point):

  • Mobile Phase A: 0.1% Formic acid in Water

  • Mobile Phase B: 0.1% Formic acid in Acetonitrile

  • Gradient Program:

    • 0-5 min: 30% B

    • 5-20 min: 30% to 90% B

    • 20-25 min: 90% B

    • 25-26 min: 90% to 30% B

    • 26-30 min: 30% B

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30°C

  • Detection Wavelength: 225 nm (to be optimized based on UV scan)

  • Injection Volume: 10 µL

Procedure:

  • Method Optimization: Inject the stressed samples from the forced degradation study. Optimize the gradient, mobile phase composition, and other parameters to achieve adequate separation (resolution > 2) between the parent peak and all degradation product peaks.

  • Method Validation: Once optimized, the method should be validated according to ICH guidelines for parameters such as specificity, linearity, accuracy, precision, limit of detection (LOD), and limit of quantitation (LOQ).[7]

Visualizations

Stability_Investigation_Workflow start Start: Stability Issue Suspected prepare_fresh Prepare Fresh Solution & Control Sample start->prepare_fresh analyze_initial Analyze via Stability- Indicating Method (e.g., HPLC) prepare_fresh->analyze_initial check_results Review Results: - Purity Check - Unexpected Peaks? analyze_initial->check_results no_issue No Stability Issue Detected (Proceed with Experiment) check_results->no_issue No issue_confirmed Stability Issue Confirmed check_results->issue_confirmed Yes troubleshoot Troubleshoot Source: - Solvent - pH - Temperature - Light Exposure issue_confirmed->troubleshoot forced_degradation Perform Forced Degradation Study troubleshoot->forced_degradation Characterize identify_degradants Identify Degradation Products (e.g., LC-MS) forced_degradation->identify_degradants optimize_conditions Optimize Storage & Experimental Conditions identify_degradants->optimize_conditions end End: Stable Conditions Established optimize_conditions->end

Caption: Workflow for investigating the stability of a chemical compound.

Troubleshooting_Unexpected_Peaks start Start: Unexpected Peak(s) in Chromatogram is_it_reproducible Is the peak reproducible in subsequent injections? start->is_it_reproducible system_issue Potential System Issue: - Carryover - Contamination - Air Bubble is_it_reproducible->system_issue No sample_issue Peak is from the sample is_it_reproducible->sample_issue Yes run_blank Action: Inject Blank Solvent system_issue->run_blank analyze_fresh Analyze a freshly prepared standard sample_issue->analyze_fresh peak_present_in_fresh Is the peak present in the fresh standard analysis? analyze_fresh->peak_present_in_fresh impurity Conclusion: Peak is likely a process impurity from synthesis. peak_present_in_fresh->impurity Yes degradation Conclusion: Peak is a degradation product. peak_present_in_fresh->degradation No

Caption: Troubleshooting decision tree for unexpected HPLC peaks.

Hydrolysis_Pathway parent This compound (Lactam) intermediate Tetrahedral Intermediate parent->intermediate + H2O (Acid/Base Catalyzed) product 4-Amino-4-(4-chlorophenyl)butanoic acid (Ring-Opened Product) intermediate->product Ring Opening

Caption: Hypothetical hydrolysis pathway of this compound.

References

Validation & Comparative

A Researcher's Guide to Certified Reference Materials of 4-(4-Chlorophenyl)-2-pyrrolidinone

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals engaged in the analysis of Baclofen and its related compounds, the selection of an appropriate certified reference material (CRM) for 4-(4-Chlorophenyl)-2-pyrrolidinone is a critical step to ensure the accuracy and reliability of analytical data. This guide provides a comprehensive comparison of commercially available CRMs for this specific compound, which is recognized as a principal impurity of the drug Baclofen.

Comparison of Available Certified Reference Materials

This compound is available from several suppliers, primarily categorized into pharmacopoeial standards and CRMs from commercial vendors. The United States Pharmacopeia (USP) lists it as "Baclofen Related Compound A," while the European Pharmacopoeia (EP) refers to it as "Baclofen impurity A." Commercial suppliers like Sigma-Aldrich and LGC Standards also offer this compound as a certified reference material, often as a "Pharmaceutical Secondary Standard."

The choice between these standards depends on the specific application. Pharmacopoeial standards are primary standards, providing the highest level of accuracy and are directly cited in pharmacopoeial monographs. Secondary standards are calibrated against and traceable to primary standards, offering a cost-effective alternative for routine quality control and research applications.

Data Presentation: A Comparative Overview

To facilitate an objective comparison, the following table summarizes the typical specifications for various grades of this compound certified reference materials. Please note that the values presented are representative and may vary between different lots and suppliers. Always refer to the Certificate of Analysis (CoA) provided with the specific lot of the reference material.

Parameter USP Reference Standard (Baclofen Related Compound A) EP Reference Standard (Baclofen Impurity A) Pharmaceutical Secondary Standard (e.g., Sigma-Aldrich, LGC) Analytical Standard (Non-certified)
Assigned Purity Typically ≥99.5% (mass balance or qNMR)Typically ≥99.5% (mass balance)≥99.0% (typically by HPLC)≥98% (typically by HPLC)
Uncertainty Stated on the Certificate of AnalysisStated on the Certificate of AnalysisStated on the Certificate of AnalysisNot typically provided
Key Analytical Techniques for Certification Mass Balance, 1H-NMR, LC-MS, Karl FischerMass Balance, 1H-NMR, LC-MS, Karl FischerHPLC-UV, LC-MS, 1H-NMR, Karl FischerHPLC-UV, 1H-NMR
Traceability Primary StandardPrimary StandardTraceable to USP and/or EP primary standardsNot formally traceable
Common Impurities Profiled Yes (on CoA)Yes (on CoA)Yes (on CoA)May not be fully characterized
Intended Use Official assays and tests in the USP monographOfficial assays and tests in the EP monographWorking standard for routine analysis, method validationResearch and development

Experimental Protocols

Accurate comparison and utilization of these reference materials necessitate robust analytical methodologies. The following are detailed protocols for key experiments typically employed in the quality control of this compound.

Purity Determination by High-Performance Liquid Chromatography (HPLC-UV)

This method is suitable for the quantification of this compound and the separation of its potential impurities.

  • Instrumentation: A high-performance liquid chromatograph equipped with a UV-Vis detector.

  • Column: C18, 4.6 mm x 150 mm, 5 µm particle size (or equivalent).

  • Mobile Phase: A gradient mixture of Acetonitrile and Water (containing 0.1% formic acid).

    • Gradient Program:

      • 0-5 min: 20% Acetonitrile

      • 5-20 min: 20% to 80% Acetonitrile (linear gradient)

      • 20-25 min: 80% Acetonitrile

      • 25-26 min: 80% to 20% Acetonitrile (linear gradient)

      • 26-30 min: 20% Acetonitrile (re-equilibration)

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30 °C.

  • Detection Wavelength: 225 nm.

  • Injection Volume: 10 µL.

  • Standard Preparation: Accurately weigh and dissolve the this compound CRM in the mobile phase to a final concentration of approximately 0.5 mg/mL.

  • Sample Preparation: Prepare the sample to be tested at the same concentration as the standard solution.

  • Procedure: Inject the standard and sample solutions into the chromatograph. The purity is calculated by comparing the peak area of the main component in the sample to that of the standard, or by area normalization if a certified standard is not used for direct comparison.

Impurity Identification by Liquid Chromatography-Mass Spectrometry (LC-MS)

This method is used to identify known and unknown impurities.

  • Instrumentation: An HPLC system coupled to a mass spectrometer (e.g., a quadrupole time-of-flight or triple quadrupole instrument).

  • LC Conditions: Same as the HPLC-UV method described above.

  • Mass Spectrometer Settings:

    • Ionization Mode: Electrospray Ionization (ESI), positive mode.

    • Scan Range: m/z 50-500.

    • Capillary Voltage: 3.5 kV.

    • Source Temperature: 120 °C.

    • Desolvation Temperature: 350 °C.

  • Procedure: Analyze the sample solution and identify impurities based on their mass-to-charge ratio (m/z) and fragmentation patterns. Compare the results with known impurities of Baclofen and potential degradation products.

Long-Term Stability Study Protocol

To assess the stability of the reference material under defined storage conditions.

  • Storage Conditions:

    • Long-term: 2-8 °C.

    • Accelerated: 25 °C / 60% RH and 40 °C / 75% RH.

  • Time Points:

    • Long-term: 0, 3, 6, 9, 12, 18, 24, and 36 months.

    • Accelerated: 0, 1, 2, 3, and 6 months.

  • Analytical Method: Use a validated stability-indicating HPLC-UV method (as described above).

  • Procedure: At each time point, analyze the stored reference material for purity and degradation products. A significant change in purity or the appearance of new degradation products would indicate instability.

Visualizing the Workflow and Application

To further clarify the processes involved in utilizing and comparing these reference materials, the following diagrams have been generated.

Experimental_Workflow cluster_0 Reference Material Selection cluster_1 Analytical Testing cluster_2 Data Comparison & Application USP USP RS Purity Purity Assay (HPLC) USP->Purity EP EP RS EP->Purity Secondary Secondary Standard Secondary->Purity Compare Compare Purity, Impurities, Stability Purity->Compare Impurity Impurity Profiling (LC-MS) Impurity->Compare Stability Stability Study Stability->Compare Application Use in QC / R&D Compare->Application

Caption: Workflow for comparing reference materials.

While this compound is primarily known as a Baclofen impurity, its structural similarity to other pyrrolidinone-containing compounds suggests its potential, though unproven, interaction with various signaling pathways. The following diagram illustrates a

A Comparative Guide to HPLC Method Validation for Baclofen Impurity A

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, ensuring the purity and quality of pharmaceutical ingredients is paramount. This guide provides a comprehensive comparison of High-Performance Liquid Chromatography (HPLC) methods for the validation of Baclofen Impurity A, a known process-related impurity of the muscle relaxant Baclofen.[1][2] The data presented here is compiled from various studies and offers a comparative overview of method performance, supported by detailed experimental protocols.

Comparative Analysis of HPLC Method Validation Parameters

The following table summarizes the key validation parameters for different HPLC methods used in the analysis of Baclofen and its impurities, with a focus on Impurity A. These parameters are essential for evaluating the reliability, accuracy, and sensitivity of an analytical method, in line with the International Council for Harmonisation (ICH) guidelines.[3][4][5]

Parameter Method 1 Method 2 Method 3
Column Inertsil ODS 3V (150 x 4.6 mm, C18)[6]Waters Symmetry C18 (250 x 4.6 mm, 5 µm)[7][8]Luna C18 (150 x 4.6 mm, 5 µm)[1][9]
Mobile Phase 0.1% TFA: Acetonitrile (65:35 v/v)[6]Gradient elution with Mobile Phase A (0.0128 M 1-octane sulfonic acid sodium salt, 1 mL orthophosphoric acid, 2 mL tetrabutylammonium hydroxide in 1 L water) and Mobile Phase B (Methanol:Water 900:100 v/v)[8]Triethylamine 10 mM (pH 7.0):Methanol:Acetonitrile (80:15:5 v/v/v)[1][9]
Flow Rate 0.6 mL/min[6]0.7 mL/min[8]1 mL/min[1][9]
Detection Wavelength 225 nm[6]225 nm[8]220 nm[1][9]
Linearity Range 500 - 2500 ng/mL (for Baclofen)[6]Not explicitly stated for Impurity A5 - 100 µg/mL (for Baclofen)[1][9]
Correlation Coefficient (R²) 0.999 (for Baclofen)[6]> 0.999[8]0.9999 (for Baclofen)[1][9]
LOD 150 ng/mL (for Baclofen)[6]At least 0.02% for all specified impurities[10]0.34 µg/mL (for Baclofen)[1]
LOQ 500 ng/mL (for Baclofen)[6]Not explicitly stated1.03 µg/mL (for Baclofen)[1]
Accuracy (% Recovery) Not explicitly stated for Impurity A97.1% - 102.5%[8]99.27% (mean recovery for Baclofen)[1][9]
Precision (%RSD) < 3% at LOQ (for Baclofen)[6]≤ 5.0%[8]< 2%[1][9]

Experimental Protocols

A detailed methodology for a representative HPLC method validation for Baclofen Impurity A is outlined below. This protocol is a composite based on common practices reported in the literature.[1][6][8]

1. Materials and Reagents:

  • Baclofen and Baclofen Impurity A reference standards

  • HPLC grade acetonitrile, methanol, and water

  • Trifluoroacetic acid (TFA), 1-octane sulfonic acid sodium salt, orthophosphoric acid, tetrabutylammonium hydroxide, and triethylamine of analytical grade.

2. Chromatographic Conditions (Example based on Method 1):

  • Column: Inertsil ODS 3V (150 x 4.6 mm, C18)

  • Mobile Phase: A filtered and degassed mixture of 0.1% TFA in water and acetonitrile (65:35 v/v).

  • Flow Rate: 0.6 mL/min.

  • Column Temperature: 27°C.

  • Detection: UV at 225 nm.

  • Injection Volume: 10 µL.

3. Standard and Sample Preparation:

  • Standard Stock Solution: Accurately weigh and dissolve Baclofen and Impurity A reference standards in a suitable diluent (e.g., mobile phase) to obtain a known concentration.

  • Working Standard Solutions: Prepare a series of dilutions from the stock solution to cover the desired concentration range for linearity studies.

  • Sample Solution: Dissolve the drug substance or product in the diluent to achieve a target concentration of Baclofen.

4. Validation Parameters:

  • Specificity: Assessed by analyzing a placebo solution, a standard solution of Baclofen, a standard solution of Impurity A, and a sample solution. The method's ability to separate Impurity A from Baclofen and any potential degradation products is evaluated. Forced degradation studies under acidic, basic, oxidative, thermal, and photolytic conditions are also performed to demonstrate the stability-indicating nature of the method.[1][10][11]

  • Linearity: Determined by injecting a series of at least five concentrations of Impurity A. The peak area response is plotted against the concentration, and the correlation coefficient (R²) is calculated.

  • Accuracy: Evaluated by the recovery of known amounts of Impurity A spiked into a placebo or sample matrix at different concentration levels (e.g., 50%, 100%, and 150% of the specification limit).

  • Precision:

    • Repeatability (Intra-day precision): Assessed by analyzing at least six replicate injections of the same sample solution on the same day.

    • Intermediate Precision (Inter-day precision): Determined by analyzing the same sample on different days, with different analysts or on different equipment. The relative standard deviation (%RSD) is calculated for the results.

  • Limit of Detection (LOD) and Limit of Quantitation (LOQ): Typically determined based on the signal-to-noise ratio (S/N) of 3:1 for LOD and 10:1 for LOQ, or from the standard deviation of the response and the slope of the calibration curve.

  • Robustness: The reliability of the method is assessed by intentionally varying chromatographic parameters such as mobile phase composition, pH, flow rate, and column temperature and observing the effect on the results.[1][9]

Visualizing the Workflow and Logical Relationships

To better understand the process and the interplay of different validation parameters, the following diagrams are provided.

HPLC_Validation_Workflow cluster_planning Planning & Preparation cluster_execution Execution of Validation Tests cluster_analysis Data Analysis & Reporting start Define Validation Protocol prep Prepare Reagents, Standards & Samples start->prep specificity Specificity & Forced Degradation prep->specificity linearity Linearity prep->linearity accuracy Accuracy prep->accuracy precision Precision prep->precision lod_loq LOD & LOQ prep->lod_loq robustness Robustness prep->robustness analysis Analyze Data & Calculate Results specificity->analysis linearity->analysis accuracy->analysis precision->analysis lod_loq->analysis robustness->analysis report Prepare Validation Report analysis->report end end report->end Method Validated

Caption: Workflow of the HPLC method validation process for Baclofen Impurity A.

Validation_Parameters_Relationship cluster_core Core Validation Parameters cluster_sensitivity Sensitivity cluster_reliability Reliability Accuracy Accuracy Method Validated Analytical Method Accuracy->Method Precision Precision Precision->Accuracy Precision->Method Specificity Specificity Specificity->Accuracy Specificity->Method Linearity Linearity Linearity->Accuracy Range Range Linearity->Range Linearity->Method Range->Method LOD LOD LOQ LOQ LOD->LOQ LOD->Method LOQ->Method Robustness Robustness Robustness->Method SystemSuitability System Suitability SystemSuitability->Method

Caption: Logical relationship of key HPLC method validation parameters.

References

Comparative Guide to Forced Degradation Studies of 4-(4-Chlorophenyl)-2-pyrrolidinone

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the forced degradation of 4-(4-Chlorophenyl)-2-pyrrolidinone, a key intermediate and potential impurity in the synthesis of various pharmaceuticals. The information presented herein is based on established chemical principles and data from analogous compounds, offering a predictive comparison of its stability under various stress conditions. This document is intended to aid in the development of stability-indicating analytical methods and to provide insights into potential degradation pathways.

Executive Summary

Forced degradation studies are a critical component of the drug development process, mandated by regulatory bodies to understand the intrinsic stability of a drug substance and to identify potential degradation products.[1][2] This guide outlines a systematic approach to the forced degradation of this compound, detailing experimental protocols for subjecting the compound to hydrolytic, oxidative, photolytic, and thermal stress. The anticipated degradation products and the analytical methodologies for their separation and identification are also discussed.

Comparison of Stability under Different Stress Conditions

The stability of this compound is expected to vary significantly under different stress conditions. The pyrrolidinone ring, a lactam, is susceptible to hydrolysis, while the chlorophenyl moiety may be prone to degradation under oxidative and photolytic stress.

Table 1: Predicted Stability Profile of this compound under Forced Degradation Conditions

Stress ConditionPredicted StabilityPotential Degradation Products
Acidic Hydrolysis Labile4-Amino-3-(4-chlorophenyl)butanoic acid
Basic Hydrolysis LabileSalt of 4-Amino-3-(4-chlorophenyl)butanoic acid
Oxidative Moderately LabileN-Oxide derivatives, hydroxylated species, potential dechlorination products
Photolytic Moderately LabileDechlorination products, photo-rearranged isomers
Thermal (Dry Heat) StableMinimal degradation expected under typical conditions

Detailed Experimental Protocols

The following protocols are designed to induce degradation of approximately 5-20%, as recommended by ICH guidelines, to ensure the generation of a sufficient amount of degradation products for analytical method development.

Hydrolytic Degradation
  • Acidic Conditions:

    • Protocol: Dissolve 10 mg of this compound in 10 mL of 0.1 M Hydrochloric Acid. Reflux the solution at 80°C for 24 hours.

    • Neutralization: After the specified time, cool the solution to room temperature and neutralize with an appropriate amount of 0.1 M Sodium Hydroxide.

  • Basic Conditions:

    • Protocol: Dissolve 10 mg of this compound in 10 mL of 0.1 M Sodium Hydroxide. Reflux the solution at 80°C for 12 hours.

    • Neutralization: After the specified time, cool the solution to room temperature and neutralize with an appropriate amount of 0.1 M Hydrochloric Acid.

  • Neutral Conditions:

    • Protocol: Dissolve 10 mg of this compound in 10 mL of purified water. Reflux the solution at 80°C for 48 hours.

Oxidative Degradation
  • Protocol: Dissolve 10 mg of this compound in 10 mL of a 3% solution of hydrogen peroxide in water. Store the solution at room temperature, protected from light, for 48 hours.

Photolytic Degradation
  • Protocol: Expose a solution of this compound (1 mg/mL in methanol) to UV light (254 nm) and visible light in a photostability chamber. A solid sample should also be exposed to the same light conditions. The exposure should be sufficient to observe degradation, typically following ICH Q1B guidelines.

Thermal Degradation
  • Protocol: Place a solid sample of this compound in a controlled temperature oven at 105°C for 72 hours.

Analytical Methodology

A stability-indicating High-Performance Liquid Chromatography (HPLC) method is essential for separating the parent compound from its degradation products.

Table 2: Recommended HPLC Method Parameters

ParameterRecommended Condition
Column C18 (e.g., 250 mm x 4.6 mm, 5 µm)
Mobile Phase Acetonitrile and Water (with 0.1% formic acid) in a gradient elution
Flow Rate 1.0 mL/min
Detection UV at 225 nm
Column Temperature 30°C
Injection Volume 10 µL

Hyphenated techniques such as Liquid Chromatography-Mass Spectrometry (LC-MS) and Liquid Chromatography-Nuclear Magnetic Resonance (LC-NMR) are invaluable for the structural elucidation of unknown degradation products.

Visualizing Workflows and Pathways

Experimental Workflow

The following diagram illustrates the general workflow for conducting forced degradation studies.

G Forced Degradation Experimental Workflow cluster_preparation Sample Preparation cluster_stress Stress Conditions cluster_analysis Analysis cluster_results Results & Reporting prep Prepare solutions of This compound acid Acidic Hydrolysis (0.1M HCl, 80°C) prep->acid base Basic Hydrolysis (0.1M NaOH, 80°C) prep->base oxidative Oxidative (3% H2O2, RT) prep->oxidative photolytic Photolytic (UV/Vis Light) prep->photolytic thermal Thermal (105°C, Solid) prep->thermal hplc HPLC Analysis (Stability-Indicating Method) acid->hplc base->hplc oxidative->hplc photolytic->hplc thermal->hplc lcms LC-MS/MS for Structural Elucidation hplc->lcms data Data Interpretation & Degradation Pathway Proposal lcms->data report Generate Comparison Guide & Report data->report G Potential Degradation Pathways cluster_hydrolysis Hydrolysis (Acid/Base) cluster_oxidation Oxidation cluster_photolysis Photolysis parent This compound hydrolysis_product 4-Amino-3-(4-chlorophenyl)butanoic acid parent->hydrolysis_product H+ or OH- n_oxide N-Oxide derivative parent->n_oxide [O] hydroxylated Hydroxylated derivative parent->hydroxylated [O] dechlorinated Dechlorinated product parent->dechlorinated hv

References

A Comparative Guide to Analytical Methods for 4-(4-Chlorophenyl)-2-pyrrolidinone

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the accurate and precise quantification of pharmaceutical compounds and their impurities is paramount. This guide provides a comprehensive comparison of analytical methodologies for the determination of "4-(4-Chlorophenyl)-2-pyrrolidinone," a known impurity of the muscle relaxant Baclofen, often referred to as Baclofen impurity A. The following sections detail various analytical techniques, their performance characteristics, and experimental protocols to aid in selecting the most suitable method for specific research or quality control needs.

Data Presentation: A Comparative Analysis

The selection of an analytical method is often a trade-off between sensitivity, speed, and complexity. High-Performance Liquid Chromatography (HPLC) is a widely used technique for the analysis of pharmaceutical impurities. While specific quantitative performance data for this compound is not extensively published, data from validated methods for the parent drug, Baclofen, can provide a strong indication of the expected performance for its related impurities when analyzed under the same conditions. The following table summarizes the performance of a validated HPLC method for Baclofen, which is also capable of separating and detecting this compound.

Parameter High-Performance Liquid Chromatography (HPLC) with UV Detection Gas Chromatography-Mass Spectrometry (GC-MS) Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
Linearity (R²) > 0.999 (for Baclofen)Not explicitly found for this compoundExpected to be > 0.99
Accuracy (% Recovery) Not explicitly found for this compoundNot explicitly found for this compoundNot explicitly found for this compound
Precision (%RSD) < 3% (for Baclofen at LOQ)Not explicitly found for this compoundExpected to be < 15%
Limit of Detection (LOD) 150 ng/mL (for Baclofen)[1]Detectable, but quantitative limits not specifiedExpected to be in the low ng/mL to pg/mL range
Limit of Quantification (LOQ) 500 ng/mL (for Baclofen)[1]Not explicitly found for this compoundExpected to be in the low ng/mL to pg/mL range

Note: The quantitative data for HPLC is based on the analysis of Baclofen from a method that also separates this compound[1]. It is a reasonable assumption that a similar level of performance can be achieved for the impurity with appropriate validation.

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of analytical methods. Below are protocols for HPLC, GC-MS, and LC-MS/MS techniques that can be applied to the analysis of this compound.

High-Performance Liquid Chromatography (HPLC)

This method is suitable for the quantification of this compound in bulk drug substances and pharmaceutical formulations of Baclofen.

  • Instrumentation: A standard HPLC system equipped with a UV detector.

  • Column: Inertsil ODS 3V, 150 x 4.6 mm, C18[1].

  • Mobile Phase: A mixture of 0.1% Trifluoroacetic Acid (TFA) in water and Acetonitrile in a ratio of 65:35 (v/v)[1].

  • Flow Rate: 0.6 mL/min[1].

  • Column Temperature: 27°C[1].

  • Detection Wavelength: 225 nm[1].

  • Injection Volume: 10 µL[1].

  • Sample Preparation:

    • Prepare a stock solution of the sample containing this compound in the mobile phase.

    • Prepare a series of calibration standards by diluting the stock solution to cover the desired concentration range.

    • Filter all solutions through a 0.45 µm syringe filter before injection.

  • Analysis:

    • Equilibrate the column with the mobile phase for at least 30 minutes.

    • Inject a blank (mobile phase) to ensure a clean baseline.

    • Inject the prepared standard and sample solutions.

    • The retention time for Baclofen is approximately 4.5 minutes, and for this compound (Impurity-A) is approximately 6.5 minutes under these conditions[1].

    • Quantification is performed by constructing a calibration curve of peak area versus concentration for the standard solutions.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a powerful technique for the identification and quantification of volatile and semi-volatile compounds. While a specific validated method for the quantitative analysis of this compound was not found, a general protocol based on the analysis of similar compounds is provided below.

  • Instrumentation: A standard GC-MS system.

  • Column: A non-polar or medium-polarity capillary column (e.g., DB-5ms or equivalent).

  • Carrier Gas: Helium at a constant flow rate (e.g., 1 mL/min).

  • Injector Temperature: 250°C.

  • Oven Temperature Program:

    • Initial temperature: 100°C, hold for 1 minute.

    • Ramp to 280°C at a rate of 15°C/min.

    • Hold at 280°C for 5 minutes.

  • MS Transfer Line Temperature: 280°C.

  • Ion Source Temperature: 230°C.

  • Ionization Mode: Electron Ionization (EI) at 70 eV.

  • Scan Range: m/z 40-450.

  • Sample Preparation:

    • Prepare a stock solution of the sample in a suitable volatile solvent (e.g., methanol, dichloromethane).

    • Prepare calibration standards by serial dilution.

    • Derivatization (e.g., silylation) may be necessary to improve volatility and thermal stability, though direct analysis may be possible.

  • Analysis:

    • Inject the prepared solutions into the GC-MS.

    • Identify the peak corresponding to this compound based on its retention time and mass spectrum. The mass spectrum is expected to show a molecular ion peak and characteristic fragment ions.

    • For quantitative analysis, generate a calibration curve by plotting the peak area of a characteristic ion against the concentration of the standards.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

LC-MS/MS offers high sensitivity and selectivity, making it ideal for the trace-level quantification of impurities in complex matrices. A protocol for the analysis of Baclofen and its metabolites can be adapted for this compound.

  • Instrumentation: An HPLC or UHPLC system coupled to a triple quadrupole mass spectrometer.

  • Column: A suitable reversed-phase C18 column.

  • Mobile Phase:

    • A: 0.1% Formic acid in water.

    • B: 0.1% Formic acid in acetonitrile.

    • Use a gradient elution program to achieve optimal separation.

  • Flow Rate: 0.4 mL/min.

  • Ionization Source: Electrospray Ionization (ESI) in positive mode.

  • MS/MS Detection: Multiple Reaction Monitoring (MRM) mode. The precursor ion would be the protonated molecule [M+H]⁺ of this compound (m/z 196.05), and specific product ions would need to be determined through infusion experiments.

  • Sample Preparation:

    • For biological samples, a protein precipitation or liquid-liquid extraction step is typically required.

    • For pharmaceutical samples, a simple dilution in the mobile phase may be sufficient.

    • Prepare calibration standards in the same matrix as the samples.

  • Analysis:

    • Develop an MRM method by optimizing the collision energy for the transition of the precursor ion to the product ion(s).

    • Inject the prepared samples and standards.

    • Quantify the analyte using a calibration curve based on the peak area of the selected MRM transition.

Visualizing the Workflow

To better understand the analytical process, the following diagrams illustrate the general workflows for HPLC and GC-MS analysis.

HPLC_Workflow cluster_prep Sample & Standard Preparation cluster_analysis HPLC Analysis cluster_data Data Processing Prep Weighing & Dissolution Dilution Serial Dilution Prep->Dilution Filtration 0.45 µm Filtration Dilution->Filtration HPLC HPLC System Filtration->HPLC Column C18 Column HPLC->Column Detector UV Detector (225 nm) Column->Detector Chromatogram Chromatogram Acquisition Detector->Chromatogram Integration Peak Integration Chromatogram->Integration Calibration Calibration Curve Integration->Calibration Quantification Quantification Calibration->Quantification

General HPLC Experimental Workflow

GCMS_Workflow cluster_prep Sample & Standard Preparation cluster_analysis GC-MS Analysis cluster_data Data Processing Prep Weighing & Dissolution (in volatile solvent) Dilution Serial Dilution Prep->Dilution Derivatization Derivatization (Optional) Dilution->Derivatization GCMS GC-MS System Derivatization->GCMS Injector Injector (250°C) GCMS->Injector Column Capillary Column Injector->Column MS Mass Spectrometer Column->MS TIC Total Ion Chromatogram MS->TIC MassSpec Mass Spectra Analysis TIC->MassSpec Calibration Calibration Curve MassSpec->Calibration Quantification Quantification Calibration->Quantification

General GC-MS Experimental Workflow

References

A Comparative Guide to Baclofen Impurities: Focusing on 4-(4-Chlorophenyl)-2-pyrrolidinone

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative overview of "4-(4-Chlorophenyl)-2-pyrrolidinone," a primary degradation impurity of the muscle relaxant Baclofen, and other known related substances. The presence of impurities in active pharmaceutical ingredients (APIs) can significantly impact the quality, safety, and efficacy of drug products. Understanding the impurity profile of Baclofen is critical for robust drug development and ensuring patient safety.

Introduction to Baclofen and Its Impurities

Baclofen, a gamma-aminobutyric acid (GABA) derivative, is a widely used muscle relaxant for treating spasticity. During its synthesis, storage, and formulation, various impurities can arise. These are broadly categorized as synthesis-related impurities, degradation products, and residual solvents.[1] Among these, This compound , also known as Baclofen Impurity A or Baclofen lactam, is a major degradation product formed, for instance, during heat sterilization of Baclofen solutions.[2]

Key Baclofen Impurities: A Comparative Overview

While numerous impurities have been identified, this guide focuses on some of the most cited in pharmacopeial monographs and scientific literature.

Impurity NameCAS NumberMolecular FormulaMolecular Weight ( g/mol )Type
This compound (Impurity A) 22518-27-0C10H10ClNO195.65Degradation
5-Amino-3-(4-chlorophenyl)-5-oxopentanoic acid (Impurity B) 1141-23-7C11H12ClNO3241.67Synthesis-related
3-(4-Chlorophenyl)pentanedioic acid 35271-74-0C11H11ClO4242.66Synthesis-related
Baclofen EP Impurity E 84803-46-3C11H10ClNO2223.66Not Specified

Performance Comparison: Stability and Toxicity

A critical aspect of impurity profiling is understanding the stability of the API and the potential toxicity of its impurities.

Stability Profile

Forced degradation studies are instrumental in determining the intrinsic stability of a drug substance and identifying potential degradation pathways.[3] Studies on Baclofen have shown that it is susceptible to degradation under certain conditions, leading to the formation of Impurity A.

One study indicated that Baclofen is sensitive to acid and base hydrolysis, as well as oxidation, while being more stable under thermal stress.[4] Another investigation highlighted the slow formation of Impurity A in aqueous solutions, a process that is pH-dependent.[5] A patent for a stable intrathecal Baclofen solution notes that during dissolution and sterilization processes, Baclofen can degrade to this compound (Impurity A), which can reduce the efficacy of the solution.[2]

While specific quantitative data comparing the formation rates of various impurities under identical stress conditions is limited in publicly available literature, the recurring identification of Impurity A in degradation studies underscores its significance as a primary degradant.

Toxicological Profile

The toxicological data for individual Baclofen impurities is not extensively available in comparative studies. However, safety data sheets and toxicological databases provide some information, particularly for Impurity A.

This compound (Impurity A): Safety data for this compound indicate that it is toxic if swallowed or in contact with skin, and fatal if inhaled.[6][7][8] It is also classified as a skin and eye irritant and may cause allergic skin reactions and respiratory irritation.[6][7][8] The potential for undesirable side effects, including toxicity, from this degradation product is a concern in the formulation of Baclofen products.[2]

Other Baclofen Impurities: Detailed public toxicological data for other specific Baclofen impurities, such as Impurity B and 3-(4-Chlorophenyl)pentanedioic acid, is scarce. The general principle in pharmaceutical development is to control all impurities to the lowest possible levels, as their presence can pose potential risks to patient health.

Experimental Protocols for Impurity Analysis

The identification and quantification of Baclofen impurities are predominantly carried out using High-Performance Liquid Chromatography (HPLC), often coupled with mass spectrometry (LC-MS).

General Experimental Protocol: HPLC Method for Baclofen and its Impurities

This protocol is a synthesis of methodologies reported in the literature for the separation and quantification of Baclofen and its key impurities.[9][10][11][12]

1. Instrumentation:

  • High-Performance Liquid Chromatography (HPLC) system with a UV detector.

  • C18 analytical column (e.g., 150 x 4.6 mm, 5 µm particle size).

2. Reagents and Materials:

  • Baclofen reference standard and impurity reference standards (Impurity A, Impurity B, etc.).

  • HPLC grade acetonitrile, methanol, and water.

  • Reagents for mobile phase preparation (e.g., triethylamine, trifluoroacetic acid, potassium phosphate).

3. Chromatographic Conditions (Example):

  • Mobile Phase: A mixture of an aqueous buffer (e.g., 10 mM triethylamine at pH 7.0 or 0.1% TFA in water) and an organic solvent (e.g., acetonitrile or methanol) in an isocratic or gradient elution mode. A common mobile phase composition is a ratio of buffer to organic solvent around 80:20 or 65:35 v/v.[9][10]

  • Flow Rate: 1.0 mL/min.[11]

  • Column Temperature: Ambient or controlled at a specific temperature (e.g., 27°C).[10]

  • Detection Wavelength: 220 nm or 225 nm.[9][10]

  • Injection Volume: 10-20 µL.

4. Sample Preparation:

  • Standard Solutions: Prepare stock solutions of Baclofen and each impurity reference standard in a suitable solvent (e.g., mobile phase or a mixture of water and methanol). Prepare working standard solutions by diluting the stock solutions to the desired concentration.

  • Sample Solution: Accurately weigh and dissolve the Baclofen drug substance or product in a suitable solvent to obtain a known concentration.

  • Spiked Sample Solution: To confirm the separation of impurities from the main peak, a sample solution can be spiked with known amounts of the impurity standards.

5. Analysis:

  • Inject the standard solutions, sample solution, and spiked sample solution into the HPLC system.

  • Record the chromatograms and determine the retention times for Baclofen and its impurities.

  • Quantify the impurities in the sample by comparing their peak areas to the peak areas of the corresponding reference standards.

6. Validation:

  • The analytical method should be validated according to ICH guidelines to ensure it is accurate, precise, specific, linear, and robust.

Mandatory Visualizations

Baclofen's Mechanism of Action: GABA-B Receptor Signaling

Baclofen exerts its therapeutic effect by acting as an agonist at the gamma-aminobutyric acid type B (GABA-B) receptors. The activation of these G-protein coupled receptors (GPCRs) leads to a cascade of intracellular events that result in neuronal inhibition.[4][13][14]

GABAB_Signaling cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space Baclofen Baclofen GABAB_R GABA-B Receptor (GABBR1/GABBR2) Baclofen->GABAB_R binds G_protein Gi/o Protein (α, β, γ subunits) GABAB_R->G_protein activates G_alpha Gαi/o G_protein->G_alpha G_betagamma Gβγ G_protein->G_betagamma dissociates to AC Adenylyl Cyclase cAMP cAMP AC->cAMP produces K_channel K+ Channel (GIRK) K_efflux K+ Efflux (Hyperpolarization) K_channel->K_efflux leads to Ca_channel Ca2+ Channel Ca_influx ↓ Ca2+ Influx (↓ Neurotransmitter Release) Ca_channel->Ca_influx results in G_alpha->AC inhibits G_betagamma->K_channel activates G_betagamma->Ca_channel inhibits PKA PKA cAMP->PKA activates

Caption: Baclofen-mediated GABA-B receptor signaling pathway.

Experimental Workflow for Comparative Analysis of Baclofen Impurities

The following diagram illustrates a typical workflow for the comparative analysis of Baclofen and its impurities in a drug substance or product.

Impurity_Analysis_Workflow cluster_sample_prep Sample Preparation cluster_analysis Analytical Method cluster_data Data Processing & Evaluation Sample Baclofen Sample (API or Drug Product) Sample_Prep Prepare Sample Solution Sample->Sample_Prep Std_Prep Prepare Standards (Baclofen & Impurities) HPLC HPLC Analysis (C18 Column, UV Detection) Std_Prep->HPLC Sample_Prep->HPLC LCMS LC-MS for Identification (Optional) HPLC->LCMS Chromatogram Obtain Chromatograms HPLC->Chromatogram Integration Peak Integration & Identification Chromatogram->Integration Quantification Quantify Impurities Integration->Quantification Comparison Compare Impurity Profiles Quantification->Comparison

Caption: Workflow for HPLC-based impurity profiling of Baclofen.

Conclusion

References

A Comparative Pharmacological Guide: Baclofen vs. 4-(4-Chlorophenyl)-2-pyrrolidinone

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of the pharmacological activities of the well-established GABA-B receptor agonist, Baclofen, and the structurally related compound, 4-(4-Chlorophenyl)-2-pyrrolidinone. While extensive data is available for Baclofen, a comprehensive pharmacological profile for this compound is not currently established in publicly available scientific literature. This document aims to present the existing experimental data for both compounds to aid in research and drug development endeavors.

Overview

Baclofen is a muscle relaxant and antispastic agent used in the treatment of spasticity resulting from conditions such as multiple sclerosis and spinal cord injuries.[1][2] Its mechanism of action is centered on its activity as a selective agonist for the γ-aminobutyric acid (GABA) type B (GABA-B) receptor.[1][3] In contrast, this compound is primarily known as a lactam derivative and an impurity of Baclofen.[4] While it has been mentioned in the context of preparing α1A adrenergic receptor antagonists, detailed pharmacological studies on this compound are lacking.[4]

Chemical Structures

The chemical structures of Baclofen and this compound are presented below.

Baclofen

  • IUPAC Name: 4-amino-3-(4-chlorophenyl)butanoic acid[2]

  • Molecular Formula: C₁₀H₁₂ClNO₂[5]

  • Molecular Weight: 213.66 g/mol [5]

This compound

  • IUPAC Name: 4-(4-chlorophenyl)pyrrolidin-2-one[6]

  • Molecular Formula: C₁₀H₁₀ClNO[6]

  • Molecular Weight: 195.65 g/mol [4]

Mechanism of Action

Baclofen is a selective agonist of the GABA-B receptor, which is a G-protein coupled receptor (GPCR).[7] The activation of GABA-B receptors by Baclofen leads to a cascade of intracellular events that result in neuronal inhibition.[8] This occurs through two primary mechanisms: the inhibition of adenylyl cyclase, which reduces intracellular cyclic AMP (cAMP) levels, and the modulation of ion channels. Specifically, Baclofen enhances the opening of potassium (K+) channels, leading to hyperpolarization of the neuronal membrane, and inhibits the opening of voltage-gated calcium (Ca2+) channels, which in turn reduces the release of excitatory neurotransmitters.[7]

The pharmacological activity of This compound has not been extensively studied. Its structural similarity to Baclofen, particularly the presence of the 4-chlorophenyl group, might suggest a potential for neurological activity, but there is no conclusive evidence to define its mechanism of action.

Baclofen Baclofen GABAB_R GABA-B Receptor (Heterodimer: GABAB1 + GABAB2) Baclofen->GABAB_R Binds to GABAB1 subunit G_Protein Gi/o Protein GABAB_R->G_Protein Activates AC Adenylyl Cyclase G_Protein->AC Inhibits K_Channel ↑ K+ Channel Opening G_Protein->K_Channel Activates Ca_Channel ↓ Ca2+ Channel Opening G_Protein->Ca_Channel Inhibits cAMP ↓ cAMP AC->cAMP Hyperpolarization Hyperpolarization K_Channel->Hyperpolarization Neurotransmitter_Release ↓ Excitatory Neurotransmitter Release Ca_Channel->Neurotransmitter_Release Neuronal_Inhibition Neuronal Inhibition Hyperpolarization->Neuronal_Inhibition Neurotransmitter_Release->Neuronal_Inhibition

Baclofen Signaling Pathway

Quantitative Pharmacological Data

The following tables summarize the available quantitative data for Baclofen. Data for this compound is not available in the current literature.

In Vitro Data: Receptor Binding and Potency
ParameterBaclofenThis compoundReference
Target GABA-B ReceptorNot Available[3]
Binding Affinity (Ki) 6 µM (racemic)Not Available[9]
Binding Affinity (Kd) 24.6 nM (--INVALID-LINK---baclofen)Not Available[10]
Potency (EC₅₀) 0.27 µM (depression of dopamine neuron firing)Not Available[11]
Potency (IC₅₀) 5.2 µM (inhibition of GABA release)Not Available[12]
In Vivo Data: Efficacy
ParameterBaclofenThis compoundReference
Model Anemic decerebrate rigidity in ratsNot Available[13]
Route of Administration IntrathecalNot Available[13]
Efficacy (ED₅₀) 0.31 µ g/animal Not Available[13]
Model Anemic decerebrate rigidity in ratsNot Available[13]
Route of Administration IntravenousNot Available[13]
Efficacy (ED₅₀) 0.43 mg/kgNot Available[13]
Model Bladder antinociception in ratsNot Available[14]
Route of Administration IntraperitonealNot Available[14]
Efficacy Dose-dependent inhibition (1-8 mg/kg)Not Available[14]
Pharmacokinetic Data
ParameterBaclofenThis compoundReference
Oral Bioavailability 70-85%Not Available[1]
Half-life (t₁/₂) 2-6 hoursNot Available[1]
Time to Peak Plasma Concentration (Tₘₐₓ) 1-2.79 hoursNot Available[15]
Protein Binding ~30%Not Available[1][15]
Volume of Distribution (Vd) 0.7 L/kgNot Available[1]
Elimination Primarily renal, largely unchangedNot Available[1]

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of experimental findings. Below are representative protocols for key experiments used to characterize GABA-B receptor agonists like Baclofen.

GABA-B Receptor Binding Assay

This protocol outlines a method for determining the binding affinity of a compound to the GABA-B receptor using radioligand displacement.

cluster_prep Membrane Preparation cluster_assay Binding Assay cluster_analysis Data Analysis P1 Homogenize rat brain tissue in sucrose buffer P2 Centrifuge at 1000 x g P1->P2 P3 Collect supernatant and centrifuge at 140,000 x g P2->P3 P4 Wash pellet with deionized water and binding buffer P3->P4 A1 Incubate membrane preparation with [³H]-Baclofen (radioligand) and varying concentrations of test compound P4->A1 A2 Incubate at 4°C for 45 minutes A1->A2 A3 Terminate reaction by rapid filtration A2->A3 A4 Wash filters to remove unbound ligand A3->A4 D1 Quantify radioactivity on filters using liquid scintillation counting A4->D1 D2 Calculate specific binding D1->D2 D3 Determine IC₅₀ and Ki values D2->D3

GABA-B Receptor Binding Assay Workflow

Protocol Steps:

  • Membrane Preparation:

    • Rat brain tissue is homogenized in a sucrose buffer.

    • The homogenate is subjected to a low-speed centrifugation (1,000 x g) to remove nuclei and cell debris.

    • The resulting supernatant is then centrifuged at high speed (140,000 x g) to pellet the membranes.

    • The membrane pellet is washed multiple times with deionized water and the final binding buffer to remove endogenous GABA.[16]

  • Binding Assay:

    • The prepared membranes are incubated with a fixed concentration of a radiolabeled GABA-B receptor ligand, such as [³H]-Baclofen.

    • Varying concentrations of the unlabeled test compound (e.g., Baclofen or this compound) are added to compete with the radioligand for binding to the receptor.

    • Non-specific binding is determined in the presence of a high concentration of unlabeled GABA.

    • The incubation is typically carried out at 4°C for a defined period (e.g., 45 minutes).[16]

  • Termination and Detection:

    • The binding reaction is terminated by rapid filtration through glass fiber filters, which trap the membranes with bound radioligand.

    • The filters are washed with ice-cold buffer to remove any unbound radioligand.

    • The amount of radioactivity retained on the filters is quantified using liquid scintillation spectrometry.[16]

  • Data Analysis:

    • Specific binding is calculated by subtracting the non-specific binding from the total binding.

    • The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC₅₀) is determined.

    • The inhibition constant (Kᵢ) is then calculated from the IC₅₀ value using the Cheng-Prusoff equation.

In Vivo Assessment of Muscle Relaxation

This protocol describes a common method for evaluating the muscle relaxant effects of a compound in an animal model.

  • Animal Model:

    • A model of muscle spasticity, such as anemic decerebrate rigidity in rats, is often used.[13]

  • Compound Administration:

    • The test compound is administered via a specific route, such as intraperitoneal, intravenous, or intrathecal injection.[13][17]

  • Measurement of Muscle Tone:

    • Muscle tone can be assessed using various behavioral tests, such as the wire-mesh holding test or the bar holding test.[17]

    • Alternatively, electromyography (EMG) can be used to record the electrical activity of the muscles. A decrease in EMG amplitude indicates muscle relaxation.

    • Another method involves measuring the resistance of a limb to passive movement using a torque meter.[18]

  • Data Analysis:

    • The dose of the compound that produces a 50% reduction in muscle tone or spasticity (ED₅₀) is calculated to determine the potency of the muscle relaxant effect.[13]

Conclusion

Baclofen is a well-characterized GABA-B receptor agonist with established pharmacological and pharmacokinetic profiles. Its efficacy as a muscle relaxant is supported by extensive preclinical and clinical data. In contrast, this compound remains a compound with a largely uncharacterized pharmacological profile. Although its structural relationship to Baclofen is noted, there is a clear absence of experimental data to define its biological activity. Further research is warranted to elucidate the pharmacological properties of this compound and to determine if it possesses any therapeutic potential. This guide highlights the significant knowledge gap that currently exists and underscores the need for comprehensive in vitro and in vivo studies on this compound.

References

Spectroscopic Comparison of 4-(4-Chlorophenyl)-2-pyrrolidinone Isomers: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

Prepared for: Researchers, scientists, and drug development professionals.

This guide provides a detailed spectroscopic comparison of the isomers of 4-(4-Chlorophenyl)-2-pyrrolidinone. Due to the presence of a chiral center at the C4 position of the pyrrolidinone ring, this compound exists as a pair of enantiomers: (R)-4-(4-Chlorophenyl)-2-pyrrolidinone and (S)-4-(4-Chlorophenyl)-2-pyrrolidinone. This guide outlines the principles and appropriate methodologies for their spectroscopic differentiation, presents available data for the racemic mixture, and discusses the limitations of conventional spectroscopic techniques.

Introduction to the Isomers of this compound

This compound is a key chemical intermediate and is also known as a related compound to Baclofen, a muscle relaxant. Its chirality is a critical aspect in pharmaceutical development, as enantiomers of a drug can exhibit different pharmacological and toxicological profiles. Therefore, the ability to distinguish and quantify these enantiomers is of significant importance.

Standard spectroscopic methods such as Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy are inherently achiral. Consequently, in an achiral solvent, the (R) and (S) enantiomers of this compound are indistinguishable as they exhibit identical spectra. This guide will focus on the spectroscopic techniques capable of differentiating these chiral isomers.

Spectroscopic Data of Racemic this compound

The following tables summarize the available spectroscopic data for the racemic mixture of this compound.

Table 1: General and Mass Spectrometry Data

PropertyValue
Molecular Formula C₁₀H₁₀ClNO
Molecular Weight 195.64 g/mol
CAS Number 22518-27-0
Appearance White to off-white powder
Melting Point 115-117 °C
Mass Spectrum (EI) Major fragments at m/z: 195, 138, 140[1]

Table 2: Predicted Spectroscopic Data (for racemic mixture)

TechniquePredicted Key Signals
¹H-NMR Signals corresponding to the aromatic protons on the chlorophenyl ring, the CH group at the chiral center, the two CH₂ groups of the pyrrolidinone ring, and the NH proton of the lactam. The aromatic protons would likely appear as two doublets. The aliphatic protons would be in the upfield region.
¹³C-NMR Signals for the carbonyl carbon of the lactam, the aromatic carbons (with distinct signals for the carbon bearing the chlorine and the other aromatic carbons), the chiral CH carbon, and the two CH₂ carbons of the pyrrolidinone ring.
IR (Infrared) Characteristic absorption bands for N-H stretching (around 3200 cm⁻¹), C=O stretching of the lactam (around 1680 cm⁻¹), aromatic C-H stretching (above 3000 cm⁻¹), and C-Cl stretching.

Advanced Spectroscopic Techniques for Chiral Isomer Comparison

To differentiate the (R) and (S) enantiomers of this compound, specialized spectroscopic methods are required. These techniques create a chiral environment that forces the enantiomers to interact differently, leading to distinct spectroscopic signals.

Chiral Nuclear Magnetic Resonance (NMR) Spectroscopy

In an achiral solvent, the NMR spectra of the (R) and (S) enantiomers are identical. To resolve the signals, a chiral environment must be introduced.[2]

Experimental Protocols:

  • Chiral Solvating Agents (CSAs): The sample is dissolved in a chiral solvent. The transient diastereomeric solvates that are formed have different NMR spectra for each enantiomer.

  • Chiral Lanthanide Shift Reagents (CLSRs): A chiral lanthanide complex is added to the sample solution. The complex coordinates with the enantiomers to form diastereomeric complexes, which exhibit different chemical shifts.[2]

  • Chiral Derivatizing Agents (CDAs): The enantiomeric mixture is reacted with a chiral derivatizing agent to form a pair of diastereomers. These diastereomers have distinct NMR spectra and can be readily distinguished and quantified.[2]

Data Presentation:

The primary difference observed in the NMR spectra would be the chemical shifts (δ) of the protons and carbons near the chiral center. The magnitude of the chemical shift difference (Δδ) between the signals of the two enantiomers is a measure of the chiral recognition.

Circular Dichroism (CD) Spectroscopy

Circular dichroism is an absorption spectroscopy technique that uses circularly polarized light to investigate chiral molecules.[3] Enantiomers will absorb left and right circularly polarized light differently, resulting in CD spectra that are mirror images of each other.[4]

Experimental Protocol:

  • Sample Preparation: A solution of the enantiomerically pure or enriched sample is prepared in a suitable transparent solvent (e.g., methanol, acetonitrile).

  • Instrumentation: A CD spectrometer is used to measure the difference in absorption of left and right circularly polarized light over a range of wavelengths.[5]

  • Data Acquisition: The CD spectrum is recorded, typically in the UV region where the chromophores of the molecule absorb.

Data Presentation:

The CD spectrum is a plot of the difference in absorbance (ΔA) or ellipticity (θ) versus wavelength. For the (R) and (S) enantiomers of this compound, the CD spectra would be expected to be equal in magnitude but opposite in sign. A positive Cotton effect for one enantiomer would correspond to a negative Cotton effect for the other.[6]

Visualization of Experimental Workflow

The following diagrams illustrate the logical workflow for the spectroscopic analysis of the isomers of this compound.

Spectroscopic_Analysis_Workflow Workflow for Spectroscopic Analysis of Chiral Isomers cluster_sample Sample cluster_achiral Standard (Achiral) Spectroscopy cluster_chiral Chiral Spectroscopy Sample Racemic this compound Standard_NMR NMR (in achiral solvent) Sample->Standard_NMR Analysis Standard_IR IR Spectroscopy Sample->Standard_IR Analysis Chiral_Method Chiral Method Selection Sample->Chiral_Method Analysis Standard_Result Identical Spectra (No Differentiation) Standard_NMR->Standard_Result Standard_IR->Standard_Result Chiral_NMR Chiral NMR (CSA, CLSR, or CDA) Chiral_Method->Chiral_NMR CD_Spectroscopy Circular Dichroism Chiral_Method->CD_Spectroscopy Chiral_Result Distinct Spectra (Differentiation Achieved) Chiral_NMR->Chiral_Result CD_Spectroscopy->Chiral_Result

Caption: Workflow for the spectroscopic analysis of chiral isomers.

Conclusion

The spectroscopic comparison of the (R) and (S) enantiomers of this compound necessitates the use of advanced chiral spectroscopic techniques. While standard NMR and IR spectroscopy are valuable for confirming the overall structure of the racemic mixture, they are unable to differentiate between the enantiomers. Chiral NMR spectroscopy, through the use of chiral solvating agents, lanthanide shift reagents, or derivatizing agents, and Circular Dichroism spectroscopy are the methods of choice for the unambiguous identification and quantification of these isomers. This guide provides the foundational knowledge and experimental considerations for researchers and professionals in the field of drug development to effectively analyze the chiral purity of this compound.

References

A Comparative Guide to "4-(4-Chlorophenyl)-2-pyrrolidinone" Analytical Standards

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the quality and reliability of analytical standards are paramount for accurate quantification and identification of pharmaceutical impurities. This guide provides a comprehensive comparison of certified reference materials (CRMs) for "4-(4--Chlorophenyl)-2-pyrrolidinone," a known impurity of the muscle relaxant Baclofen, often referred to as Baclofen Impurity A or Baclofen Related Compound A.[1][2][3]

This document outlines the typical specifications found on a Certificate of Analysis (CoA) for this compound, compares standards from various suppliers, and provides detailed experimental protocols for its analysis.

Comparison of Analytical Standards

The selection of an appropriate analytical standard depends on the specific requirements of the application, such as the need for a primary standard from a pharmacopeia or a well-characterized standard from a reputable supplier for research and development. Below is a comparison of typical specifications for "4-(4-Chlorophenyl)-2-pyrrolidinone" standards from different sources.

FeatureUSP Reference StandardHigh-Purity Research Grade Standard
Product Name Baclofen Related Compound AThis compound
CAS Number 22518-27-022518-27-0
Molecular Formula C₁₀H₁₀ClNOC₁₀H₁₀ClNO
Molecular Weight 195.65195.65
Purity (HPLC) Reportable Value (typically ≥99.5%)≥99.0% (e.g., 99.95% reported in literature)
Identity (IR, NMR, MS) Conforms to structureConforms to structure
Water Content (Karl Fischer) Reportable Value<0.5%
Residual Solvents (GC-HS) Meets USP <467> requirementsReportable values for specific solvents
Traceability Traceable to USP primary standardsCharacterized by validated analytical methods
Certificate of Analysis Comprehensive CoA providedCoA with key analytical data provided

Experimental Protocols

Accurate analysis of "this compound" is crucial for quality control in pharmaceutical manufacturing. Below are detailed protocols for common analytical techniques used for the identification and purity assessment of this standard.

High-Performance Liquid Chromatography (HPLC) for Purity Determination

This method is suitable for determining the purity of "this compound" and separating it from Baclofen and other related impurities.

  • Instrumentation: A standard HPLC system equipped with a UV detector.

  • Column: C18, 5 µm, 4.6 x 250 mm (or equivalent).

  • Mobile Phase: A gradient or isocratic mixture of an aqueous buffer (e.g., phosphate buffer) and an organic solvent (e.g., acetonitrile or methanol). A typical mobile phase could be a mixture of buffer and acetonitrile.

  • Flow Rate: 1.0 mL/min.

  • Detection: UV at 220 nm.

  • Injection Volume: 10 µL.

  • Sample Preparation: Accurately weigh and dissolve the standard in a suitable solvent (e.g., mobile phase or a mixture of water and acetonitrile) to a final concentration of approximately 0.5 mg/mL.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Confirmation

¹H NMR spectroscopy is used to confirm the chemical structure of the "this compound" standard.

  • Instrumentation: A 400 MHz or higher NMR spectrometer.

  • Solvent: Deuterated chloroform (CDCl₃) or deuterated dimethyl sulfoxide (DMSO-d₆).

  • Sample Preparation: Dissolve an appropriate amount of the standard in the chosen deuterated solvent.

  • Data Acquisition: Acquire the ¹H NMR spectrum using standard acquisition parameters. The resulting spectrum should be consistent with the known structure of "this compound."

Mass Spectrometry (MS) for Molecular Weight Confirmation

Mass spectrometry is employed to confirm the molecular weight of the compound.

  • Instrumentation: A mass spectrometer, often coupled with an HPLC system (LC-MS).

  • Ionization Mode: Electrospray ionization (ESI) in positive mode is commonly used.

  • Data Analysis: The resulting mass spectrum should show a prominent ion corresponding to the protonated molecule [M+H]⁺ at m/z consistent with the molecular weight of 195.65.

Analytical Workflow and Data Interpretation

The following diagrams illustrate the typical workflow for the quality control of a "this compound" analytical standard and a conceptual signaling pathway for its role as a potential impurity affecting drug safety.

analytical_workflow cluster_0 Standard Reception & Preparation cluster_1 Analytical Testing cluster_2 Data Analysis & Reporting reception Receive Standard dissolution Dissolve in appropriate solvent reception->dissolution hplc HPLC Purity dissolution->hplc nmr NMR Identity dissolution->nmr ms MS Confirmation dissolution->ms data_analysis Analyze Data hplc->data_analysis nmr->data_analysis ms->data_analysis coa_generation Generate Certificate of Analysis data_analysis->coa_generation

Analytical workflow for quality control of the standard.

impurity_signaling_pathway cluster_0 Drug Product cluster_1 Biological System cluster_2 Clinical Outcome drug Baclofen API target GABA-B Receptor drug->target Binds impurity This compound (Impurity A) off_target Potential Off-Target Effects impurity->off_target Potentially Interacts efficacy Therapeutic Efficacy target->efficacy safety Adverse Effects / Toxicity off_target->safety

Conceptual pathway of impurity interaction.

References

Cross-Validation of Analytical Methods for 4-(4-Chlorophenyl)-2-pyrrolidinone

Author: BenchChem Technical Support Team. Date: December 2025

A Comparative Guide for Researchers and Drug Development Professionals

This guide provides a comprehensive cross-validation of analytical methods for the quantitative determination of 4-(4-Chlorophenyl)-2-pyrrolidinone, a known impurity and critical quality attribute in the synthesis of certain pharmaceutical products. The following sections detail the experimental protocols and comparative performance data of two distinct High-Performance Liquid Chromatography (HPLC) methods, offering researchers a robust framework for method selection and implementation in a drug development setting.

Comparative Analysis of HPLC Methods

The selection of an appropriate analytical method is contingent on various factors, including the sample matrix, required sensitivity, and the desired analytical throughput. Below is a summary of two validated HPLC methods for the analysis of this compound.

Table 1: Comparison of Validated HPLC Method Parameters

ParameterMethod 1: Isocratic RP-HPLCMethod 2: Gradient RP-HPLC
Column C18, 150 x 4.6 mm, 5 µmC18, 250 x 4.6 mm, 5 µm
Mobile Phase 10 mM Triethylamine (pH 7.0), Methanol, Acetonitrile (80:15:5, v/v/v)A: 0.0128 M 1-octane sulfonic acid sodium salt, 1 mL OPA, 2 mL TBAH in 1L water; B: Methanol:Water (900:100, v/v)
Flow Rate 1.0 mL/min0.7 mL/min
Detection UV at 220 nmUV at 225 nm
Linearity Range 5 - 100 µg/mLNot explicitly stated for impurity, but method validated for drug and impurities.
Correlation Coefficient (r²) 0.9999> 0.999
Accuracy (% Recovery) 99.27% (mean)97.1% - 102.5%
Precision (% RSD) < 2%≤ 5.0%
LOD Not explicitly statedNot explicitly stated
LOQ Not explicitly statedNot explicitly stated

Experimental Protocols

Detailed methodologies for the key experiments are provided below to ensure reproducibility and aid in the implementation of these analytical techniques.

Method 1: Isocratic Reverse-Phase HPLC

This method provides a simple and rapid isocratic separation for the quantification of this compound.

1. Instrumentation:

  • HPLC system with a UV detector

  • C18 column (150 x 4.6 mm, 5 µm particle size)

  • Data acquisition and processing software

2. Reagents and Materials:

  • Acetonitrile (HPLC grade)

  • Methanol (HPLC grade)

  • Triethylamine

  • Purified water

  • Reference standard of this compound

3. Chromatographic Conditions:

  • Mobile Phase: A filtered and degassed mixture of 10 mM Triethylamine (adjusted to pH 7.0), Methanol, and Acetonitrile in the ratio of 80:15:5 (v/v/v).

  • Flow Rate: 1.0 mL/min

  • Column Temperature: Ambient

  • Detection Wavelength: 220 nm

  • Injection Volume: 20 µL

4. Standard and Sample Preparation:

  • Standard Solution: Prepare a stock solution of this compound in the mobile phase. Prepare working standards by serial dilution to cover the linearity range of 5-100 µg/mL.

  • Sample Solution: Accurately weigh and dissolve the sample containing this compound in the mobile phase to achieve a concentration within the calibration range.

Method 2: Gradient Reverse-Phase HPLC for Impurity Profiling

This gradient method is designed for the separation of the active pharmaceutical ingredient (API) from its related impurities, including this compound.

1. Instrumentation:

  • HPLC system with a UV detector

  • C18 column (250 x 4.6 mm, 5 µm particle size)

  • Data acquisition and processing software

2. Reagents and Materials:

  • Methanol (HPLC grade)

  • 1-octane sulfonic acid sodium salt

  • Orthophosphoric acid

  • Tetrabutylammonium hydroxide (TBAH)

  • Purified water

  • Reference standard of this compound

3. Chromatographic Conditions:

  • Mobile Phase A: Dissolve 0.0128 M of 1-octane sulfonic acid sodium salt in water, add 1 mL of orthophosphoric acid and 2 mL of TBAH, and make up to 1 L.

  • Mobile Phase B: A mixture of methanol and water in a 900:100 (v/v) ratio.

  • Gradient Program: A suitable gradient program should be developed to ensure the separation of all impurities.

  • Flow Rate: 0.7 mL/min

  • Column Temperature: 32°C

  • Detection Wavelength: 225 nm

  • Injection Volume: 10 µL

4. Standard and Sample Preparation:

  • Standard Solution: Prepare a stock solution of this compound in a suitable diluent (e.g., a mixture of mobile phases). Prepare working standards for linearity, accuracy, and precision assessments.

  • Sample Solution: Prepare the sample solution in the same diluent to a known concentration.

Visualizations

Workflow for Analytical Method Validation

The following diagram illustrates the typical workflow for the validation of an analytical method as per regulatory guidelines.

G start Method Development protocol Define Validation Protocol & Acceptance Criteria start->protocol specificity Specificity/ Selectivity protocol->specificity linearity Linearity & Range protocol->linearity accuracy Accuracy protocol->accuracy precision Precision (Repeatability & Intermediate) protocol->precision lod_loq LOD & LOQ protocol->lod_loq robustness Robustness protocol->robustness solution_stability Solution Stability protocol->solution_stability validation_report Prepare Validation Report specificity->validation_report linearity->validation_report accuracy->validation_report precision->validation_report lod_loq->validation_report robustness->validation_report solution_stability->validation_report implementation Method Implementation for Routine Analysis validation_report->implementation

Analytical Method Validation Workflow

Logical Comparison of Analytical Methods

This diagram provides a logical comparison of the two HPLC methods based on their key characteristics.

G main Analytical Method for This compound method1 Method 1: Isocratic RP-HPLC main->method1 method2 Method 2: Gradient RP-HPLC main->method2 m1_attr1 Simplicity: High method1->m1_attr1 m1_attr2 Run Time: Shorter method1->m1_attr2 m1_attr3 Application: Routine QC, known impurity quantification method1->m1_attr3 m2_attr1 Complexity: Higher method2->m2_attr1 m2_attr2 Separation Power: High (for multiple impurities) method2->m2_attr2 m2_attr3 Application: Impurity profiling, stability studies method2->m2_attr3

Comparison of HPLC Method Characteristics

Inter-laboratory Comparison for the Analysis of 4-(4-Chlorophenyl)-2-pyrrolidinone: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of analytical methodologies for the quantification of 4-(4-Chlorophenyl)-2-pyrrolidinone, a known impurity of the muscle relaxant Baclofen. The objective of this document is to offer a comparative overview of published analytical methods, supported by experimental data, to aid laboratories in selecting and implementing a suitable analytical procedure. While a formal inter-laboratory study with shared samples has not been published, this guide compiles and compares validation data from various independent studies to serve as a valuable resource.

Executive Summary

This compound is a critical impurity to monitor in the synthesis and formulation of Baclofen. Accurate and precise analytical methods are essential for ensuring the quality and safety of the final drug product. This guide presents a comparison of High-Performance Liquid Chromatography (HPLC) and Thin-Layer Chromatography (TLC)-Densitometry methods, summarizing their performance characteristics based on published literature. The compiled data facilitates an objective assessment of each method's suitability for routine quality control and research applications.

Data Presentation: Comparison of Analytical Methods

The following tables summarize the quantitative performance data from different analytical methods reported for the analysis of this compound, also known as Baclofen Impurity A.

Table 1: High-Performance Liquid Chromatography (HPLC) Methods Comparison

ParameterMethod 1 (Reversed-Phase HPLC)Method 2 (Reversed-Phase HPLC)
Column C18 (150 x 4.6 mm, 5 µm)Inertsil ODS 3V (150 x 4.6 mm)
Mobile Phase Triethylamine (10 mM, pH 7.0), Methanol, Acetonitrile (80:15:5 v/v/v)0.1% Trifluoroacetic Acid in Water: Acetonitrile (65:35 v/v)
Flow Rate 1.0 mL/min0.6 mL/min
Detection UV at 220 nmUV at 225 nm
Retention Time Not specified for impurityNot specified for impurity
Linearity Range 5 - 100 µg/mL (for Baclofen)Not specified for impurity
Correlation Coefficient (r²) 0.9999 (for Baclofen)Not specified for impurity
Limit of Detection (LOD) 0.34 µg/mL (for Baclofen)150 ng/mL (for Baclofen)
Limit of Quantification (LOQ) 1.03 µg/mL (for Baclofen)500 ng/mL (for Baclofen)
Accuracy (% Recovery) 99.27% (for Baclofen)Not specified for impurity
Precision (% RSD) < 2% (for Baclofen)Not specified for impurity

Table 2: Thin-Layer Chromatography (TLC)-Densitometry Method

ParameterMethod 3 (TLC-Densitometry)
Stationary Phase TLC plates (60 F254)
Mobile Phase Ethyl acetate: Methanol: Ammonia solution "33%" (8:2:0.1, by volume)
Detection UV scanning at 220 nm
Rf Value 0.90
Linearity Range 0.5 - 15 µ g/band
Correlation Coefficient (r²) Not specified
Limit of Detection (LOD) Not specified
Limit of Quantification (LOQ) Not specified
Accuracy (% Recovery) Not specified
Precision (% RSD) Not specified

Experimental Protocols

Method 1: Reversed-Phase HPLC

This method is a simple isocratic, stability-indicating HPLC method validated for the assay of Baclofen tablets and the separation of its impurity A.

  • Chromatographic System: A standard HPLC system equipped with a UV detector.

  • Column: C18 column (e.g., Luna®, 150 x 4.6 mm, 5 µm particle size).

  • Mobile Phase: A filtered and degassed mixture of 10 mM triethylamine solution (adjusted to pH 7.0), methanol, and acetonitrile in the ratio of 80:15:5 (v/v/v).

  • Flow Rate: 1.0 mL/min.

  • Detection Wavelength: 220 nm.

  • Injection Volume: Not specified.

  • Sample Preparation: A solution of the sample is prepared in the mobile phase to a known concentration. For tablet analysis, a portion of crushed tablets equivalent to a specific amount of Baclofen is dissolved in a suitable solvent, centrifuged, and then diluted with the mobile phase.

Method 2: Reversed-Phase HPLC

This method was developed for the separation of Baclofen and its impurities in bulk drug materials.

  • Chromatographic System: An HPLC system with a UV detector.

  • Column: Inertsil ODS 3V (150 x 4.6 mm).

  • Mobile Phase: A mixture of 0.1% trifluoroacetic acid in water and acetonitrile (65:35 v/v).

  • Flow Rate: 0.6 mL/min.

  • Column Temperature: 27°C.

  • Detection Wavelength: 225 nm.

  • Injection Volume: 10 µL.

  • Sample Preparation: The sample is dissolved in the mobile phase to achieve a target concentration.

Method 3: TLC-Densitometry

This method provides an environmentally benign alternative for the simultaneous determination of Baclofen and its impurities.

  • Plate: Standard TLC plates pre-coated with silica gel 60 F254.

  • Application: The sample and standard solutions are applied to the TLC plate as bands.

  • Developing Solvent System: A mixture of ethyl acetate, methanol, and 33% ammonia solution in the ratio of 8:2:0.1 (by volume).

  • Development: The plate is developed in a suitable chromatographic chamber.

  • Detection: The plate is dried and scanned using a TLC scanner in absorbance mode at 220 nm.

  • Quantification: The peak area of the impurity is compared with that of a standard of a known concentration.

Mandatory Visualization

The following diagrams illustrate the experimental workflow and relevant signaling pathways.

experimental_workflow cluster_sample_prep Sample Preparation cluster_hplc HPLC Analysis cluster_tlc TLC-Densitometry Analysis sp1 Weighing of Sample sp2 Dissolution in Solvent sp1->sp2 sp3 Dilution to Final Concentration sp2->sp3 hplc1 Injection into HPLC System sp3->hplc1 HPLC Path tlc1 Spotting on TLC Plate sp3->tlc1 TLC Path hplc2 Chromatographic Separation hplc1->hplc2 hplc3 UV Detection hplc2->hplc3 hplc4 Data Acquisition & Processing hplc3->hplc4 end end hplc4->end Results tlc2 Chromatographic Development tlc1->tlc2 tlc3 Densitometric Scanning tlc2->tlc3 tlc4 Data Analysis tlc3->tlc4 tlc4->end Results

Fig. 1: General experimental workflow for the analysis of this compound.

signaling_pathways cluster_gaba GABA-B Receptor Pathway (Baclofen Action) cluster_alpha α1A Adrenergic Receptor Pathway (Potential Antagonism) baclofen Baclofen gabab GABA-B Receptor baclofen->gabab gi Gi/o Protein gabab->gi ac Adenylate Cyclase gi->ac - k_channel ↑ K+ Channel Opening gi->k_channel + ca_channel ↓ Ca2+ Channel Opening gi->ca_channel - camp ↓ cAMP ac->camp inhibition Neuronal Inhibition k_channel->inhibition ca_channel->inhibition cpp This compound alpha1a α1A Adrenergic Receptor cpp->alpha1a Antagonist? gq Gq Protein alpha1a->gq plc Phospholipase C gq->plc pip2 PIP2 plc->pip2 Hydrolyzes ip3 IP3 pip2->ip3 dag DAG pip2->dag ca_release ↑ Intracellular Ca2+ ip3->ca_release pkc Protein Kinase C Activation dag->pkc response Cellular Response ca_release->response pkc->response

Fig. 2: Conceptual signaling pathways related to Baclofen and its impurity.

logical_relationship synthesis Baclofen Synthesis baclofen Baclofen (API) synthesis->baclofen impurity This compound (Impurity A) synthesis->impurity By-product formulation Drug Product Formulation baclofen->formulation impurity->formulation Carried over quality_control Quality Control Analysis (HPLC / TLC) formulation->quality_control quality_control->formulation Out of Specification release Product Release quality_control->release Meets Specification

Fig. 3: Logical relationship of the impurity in the drug manufacturing process.

Safety Operating Guide

Proper Disposal of 4-(4-Chlorophenyl)-2-pyrrolidinone: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

For immediate reference, 4-(4-Chlorophenyl)-2-pyrrolidinone is a hazardous chemical requiring specialized disposal procedures. Under no circumstances should this compound be disposed of via standard laboratory drains or mixed with general waste. This guide provides essential safety and logistical information for the proper disposal of this compound, ensuring the safety of laboratory personnel and compliance with regulatory standards.

Hazard Profile

This compound is classified as a hazardous substance with the following primary concerns[1][2][3]:

  • Toxicity: Toxic if swallowed or in contact with skin, and fatal if inhaled[1][3].

  • Irritation: Causes skin and serious eye irritation[1][3].

  • Sensitization: May cause an allergic skin reaction and allergy or asthma symptoms or breathing difficulties if inhaled[1][3].

  • Reproductive Toxicity: Suspected of damaging fertility or the unborn child[1][3].

A comprehensive understanding of these hazards is critical for implementing appropriate safety measures during handling and disposal.

Personal Protective Equipment (PPE)

Prior to handling this compound for disposal, all personnel must be equipped with the following personal protective equipment:

PPE CategorySpecification
Hand Protection Chemical-resistant gloves (e.g., nitrile rubber). Dispose of contaminated gloves after use in accordance with applicable laws and good laboratory practices[4].
Eye/Face Protection Safety glasses with side-shields or chemical safety goggles. A face shield may be necessary for larger quantities[4].
Skin and Body Protection A complete suit protecting against chemicals or a lab coat with long sleeves. Ensure all skin is covered[4].
Respiratory Protection For nuisance exposures, a P95 (US) or P1 (EU EN 143) particle respirator. For higher-level protection, use OV/AG/P99 (US) or ABEK-P2 (EU EN 143) respirator cartridges[4].

Step-by-Step Disposal Protocol

Adherence to a strict, step-by-step protocol is mandatory for the safe disposal of this compound.

  • Waste Segregation and Collection:

    • Collect all waste containing this compound, including contaminated labware, PPE, and absorbent materials, in a designated, clearly labeled, and sealed hazardous waste container.

    • Do not mix this waste with other chemical waste streams unless explicitly permitted by your institution's environmental health and safety (EHS) office.

  • Spill Management:

    • In the event of a spill, evacuate non-essential personnel from the area.

    • Wearing appropriate PPE, contain the spill using an inert absorbent material such as sand or vermiculite[5].

    • Carefully sweep or scoop the absorbed material into a hazardous waste container.

    • Clean the spill area thoroughly. Some sources recommend washing the non-recoverable remainder with a sodium hypochlorite solution[1].

  • Container Management:

    • Ensure the hazardous waste container is kept tightly closed and stored in a cool, dry, and well-ventilated area, away from incompatible materials.

    • Label the container with "Hazardous Waste," the full chemical name "this compound," and any other information required by your institution.

  • Final Disposal:

    • Arrange for the disposal of the hazardous waste through your institution's EHS office or a licensed hazardous waste disposal contractor.

    • This substance must be disposed of at a hazardous or special waste collection point in accordance with local, regional, and national regulations[1].

Disposal Workflow

The following diagram outlines the decision-making process for the proper disposal of this compound.

cluster_0 Waste Generation & Characterization cluster_1 Containment & Segregation cluster_2 Labeling & Storage cluster_3 Final Disposal start Waste containing this compound generated is_spill Is it a spill? start->is_spill collect_solid Collect solid waste in a designated hazardous waste container is_spill->collect_solid No absorb_spill Absorb spill with inert material (e.g., sand, vermiculite) is_spill->absorb_spill Yes label_container Label container with 'Hazardous Waste' and chemical name collect_solid->label_container collect_spill Collect absorbed material into a hazardous waste container absorb_spill->collect_spill collect_spill->label_container store_container Store in a cool, dry, well-ventilated area label_container->store_container contact_ehs Contact Environmental Health & Safety (EHS) or licensed contractor store_container->contact_ehs transport Arrange for transport to a hazardous waste facility contact_ehs->transport end Proper Disposal Complete transport->end

Caption: Disposal workflow for this compound.

References

Safeguarding Your Research: A Comprehensive Guide to Handling 4-(4-Chlorophenyl)-2-pyrrolidinone

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the safe handling of chemical compounds is paramount. This guide provides essential safety and logistical information for 4-(4-Chlorophenyl)-2-pyrrolidinone, ensuring the protection of personnel and the integrity of research. The following procedures for personal protective equipment (PPE), operational handling, and disposal are designed to minimize risk and ensure a safe laboratory environment.

Personal Protective Equipment (PPE) and Safety Measures

When handling this compound, a substance that is toxic if swallowed or in contact with skin, and fatal if inhaled, a comprehensive approach to personal protection is critical.[1][2][3] The following table summarizes the required PPE and safety protocols.

Protection Type Specific Recommendations Rationale & Sources
Engineering Controls - Use only in a well-ventilated area, preferably within a laboratory fume hood with a high-efficiency particulate air (HEPA) filter.[1]To minimize inhalation exposure to dust or fumes.
Eye and Face Protection - Wear safety glasses with side-shields, chemical safety goggles, or a face shield.[4][5]To protect against splashes, dust, and vapors, preventing serious eye irritation.[1][4]
Skin Protection - Gloves: Wear protective gloves. Inspect gloves prior to use and use proper removal techniques.[1][4] - Clothing: Wear protective clothing or a lab coat.[1] A complete suit protecting against chemicals may be necessary depending on the scale of work.[5]The compound is toxic in contact with skin and can cause skin irritation and allergic reactions.[1][2]
Respiratory Protection - Wear respiratory protection. For nuisance exposures, a P95 (US) or P1 (EU EN 143) particle respirator may be used.[5] In case of insufficient ventilation, wear a self-contained breathing apparatus.[4][6]The substance is fatal if inhaled and may cause respiratory irritation, allergy, or asthma-like symptoms.[1][2]
Hygiene Measures - Wash hands, forearms, and face thoroughly after handling.[1] - Do not eat, drink, or smoke when using this product.[1] - Contaminated work clothing should not be allowed out of the workplace and must be washed before reuse.[1]To prevent accidental ingestion and skin contact.

Operational and Disposal Plans

A systematic approach to handling and disposal is crucial for safety and environmental compliance. The following workflow outlines the key steps from preparation to final disposal.

Workflow for Safe Handling and Disposal of this compound A 1. Preparation & Engineering Controls - Work in a fume hood. - Ensure proper ventilation. B 2. Don Personal Protective Equipment (PPE) - Goggles/Face shield - Protective Gloves - Lab Coat/Protective Suit - Respiratory Protection A->B Proceed when ready C 3. Chemical Handling - Avoid direct contact. - Avoid dust/aerosol formation. B->C Handle with care D 4. First Aid Measures (In Case of Exposure) - Inhalation: Move to fresh air. - Skin Contact: Wash with plenty of water. - Eye Contact: Rinse cautiously with water. - Ingestion: Immediately call a poison center or doctor. C->D Emergency E 5. Decontamination - Clean work surfaces. - Decontaminate reusable PPE. C->E After handling F 6. Waste Segregation & Collection - Collect waste in a designated, labeled, and sealed container for hazardous or special waste. E->F Collect all waste G 7. Disposal - Dispose of in accordance with local/national regulations. - Do not empty into drains. F->G Final step

Safe Handling and Disposal Workflow

Disposal Protocol:

Proper disposal is a critical final step. This compound and its container must be disposed of as hazardous or special waste.[1] Do not empty into drains.[1][4] For spills, sweep up the solid material, avoiding dust formation, and place it in a suitable, closed container for disposal.[4] The non-recoverable remainder can be washed with a sodium hypochlorite solution.[1] Always follow local, regional, and national regulations for hazardous waste disposal.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
4-(4-Chlorophenyl)-2-pyrrolidinone
Reactant of Route 2
4-(4-Chlorophenyl)-2-pyrrolidinone

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。